2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDCCGWJZGTHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565260 | |
| Record name | (4-tert-Butoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135066-21-6 | |
| Record name | (4-tert-Butoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, a key phenylacetic acid derivative. It details the compound's physicochemical properties, outlines robust synthetic and analytical protocols, and explores its chemical reactivity and significant applications in organic synthesis and medicinal chemistry. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory and industrial setting.
Introduction and Molecular Overview
This compound, also known as 4-(tert-butoxy)phenylacetic acid, is a valuable organic compound belonging to the phenylacetic acid class. Its structure is characterized by a phenylacetic acid core with a sterically bulky and lipophilic tert-butoxy group attached at the para position of the phenyl ring.[1] This substitution pattern significantly influences its physicochemical properties, such as solubility and reactivity, making it a versatile building block for the synthesis of more complex molecular architectures.[1]
Phenylacetic acid and its derivatives are notable for their broad spectrum of biological activities and are integral subunits in many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and penicillin G.[1][2] The specific structural attributes of this compound, particularly the tert-butoxy protecting group, make it a strategic precursor in multi-step syntheses, including peptide coupling reactions and the development of novel therapeutic agents.[1] This guide will elucidate the core properties and methodologies associated with this important chemical intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data presented below has been aggregated from various chemical data sources.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| CAS Number | 135066-21-6 (representative) | [1] |
| Appearance | White to off-white solid, powder or crystals | |
| Melting Point | Data not consistently available; related compounds like (4-tert-butylphenyl)acetic acid melt around 85-87 °C. | [4] |
| Boiling Point | Not readily available due to decomposition at high temperatures. | |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, DMF, and DMSO. Low solubility in water. | [5] |
| InChI Key | XKDCCGWJZGTHPO-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data represents predicted values and typical observations from standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-H ) |
| ~7.20 | Doublet | 2H | Aromatic (-CH -) |
| ~6.90 | Doublet | 2H | Aromatic (-CH -) |
| ~3.55 | Singlet | 2H | Methylene (-CH₂ -) |
| ~1.30 | Singlet | 9H | tert-Butyl (-C(CH₃ )₃) |
¹³C NMR (Carbon Nuclear Magnetic Resonance) (Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | Carboxylic Acid (-C OOH) |
| ~155 | Aromatic Carbon (-C -O) |
| ~130 | Aromatic Carbon (-C H-) |
| ~127 | Aromatic Carbon (-C -CH₂) |
| ~124 | Aromatic Carbon (-C H-) |
| ~78 | Quaternary Carbon (-C (CH₃)₃) |
| ~40 | Methylene Carbon (-C H₂-) |
| ~28 | tert-Butyl Carbons (-C(C H₃)₃) |
FTIR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 208.11 | [M]⁺ (Molecular Ion) |
| 152.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 107.05 | [M - C₄H₈ - COOH]⁺ |
Synthesis and Reaction Mechanisms
The most prevalent synthetic route to this compound involves the etherification of 4-hydroxyphenylacetic acid. This approach strategically protects the phenolic hydroxyl group, rendering the molecule suitable for subsequent reactions where this group's acidity could interfere.
Synthetic Workflow: Acid-Catalyzed Etherification
This protocol describes a standard, efficient method for synthesis.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via acid-catalyzed etherification.
Materials:
-
4-Hydroxyphenylacetic acid
-
2-Methylpropan-2-ol (tert-butanol)
-
p-Toluenesulfonic acid (PTSA)
-
Toluene or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Substrate Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphenylacetic acid in a suitable polar aprotic solvent like toluene.[1] The use of such solvents helps to stabilize intermediates and minimize side reactions.[1]
-
Reagent Addition: Add an excess of tert-butanol to the solution, followed by a catalytic amount of p-toluenesulfonic acid (PTSA). PTSA serves to protonate the tert-butanol, facilitating the nucleophilic attack by the phenolic hydroxyl group.[1]
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted starting material and PTSA), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the pure product.[1]
Trustworthiness Note: This protocol's self-validating nature is ensured by in-process monitoring via TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot confirms reaction progression. Final product identity and purity should be confirmed via the spectroscopic methods detailed in Section 2.2.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Key reaction pathways for the title compound.
-
Carboxylic Acid Group: This is the most reactive site for transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Formation: Coupling with amines using activating agents like dicyclohexylcarbodiimide (DCC) is a cornerstone of its use in peptide synthesis.[1]
-
Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Oxidation: While the acid itself is stable, the adjacent methylene group can be targeted under specific conditions.[1]
-
-
Phenyl Ring: The tert-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions, such as halogenation or nitration.[1]
-
tert-Butoxy Group: This group serves as a robust protecting group for the phenolic hydroxyl. It is stable to many reaction conditions but can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to unmask the phenol when required.
Application in Drug Development
In medicinal chemistry, this compound serves as a scaffold. The tert-butoxy group enhances lipophilicity, which can be advantageous for modulating pharmacokinetic properties. Its derivatives are actively investigated for a range of pharmacological activities.[1] By modifying the carboxylic acid moiety or the aromatic ring, chemists can synthesize libraries of related compounds for screening against various biological targets, including enzymes and receptors.[1]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar phenylacetic acids provides a reliable basis for safe handling protocols.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
-
Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
Conclusion
This compound is a synthetically versatile and valuable intermediate. Its unique combination of a reactive carboxylic acid, a modifiable aromatic ring, and a stable yet cleavable tert-butoxy protecting group makes it an indispensable tool in modern organic synthesis. For professionals in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and complex molecules.
References
-
This compound - Benchchem.
-
2-[4-[2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]ethoxy]phenyl]acetic acid methyl ester - AHH Chemical.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
2-(4-(tert-Butyl)phenyl)acetic acid - Sigma-Aldrich.
-
2-[4-(2-Methylpropoxy)phenyl]acetic acid - Biosynth.
-
2-(4-Tert-butylphenoxy)acetic acid - PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
1553-60-2 2-[4-(2-methylpropyl)phenyl]acetic acid - Echemi.
-
2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid-SDS - MedChemExpress.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Phenylacetic acid - Wikipedia.
-
(4-tert-Butylphenyl)acetic acid - ResearchGate.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives - Inventiva Pharma.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 4-tert-butoxyphenylacetic acid
Abstract
4-tert-butoxyphenylacetic acid is a valuable organic intermediate, finding applications in the development of pharmaceuticals and specialty chemicals. Its synthesis requires a strategic approach to functionalize the aromatic ring and introduce the acetic acid moiety. This guide provides a comprehensive overview of the primary synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the routes. We will delve into the robust Willgerodt-Kindler reaction, a powerful method for converting aryl ketones to carboxylic acids, and an alternative pathway involving nitrile hydrolysis. Emphasis is placed on the rationale behind procedural steps, ensuring a deep understanding for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
4-tert-butoxyphenylacetic acid is an aromatic carboxylic acid characterized by a phenylacetic acid core substituted with a para-tert-butoxy group. This structure is of significant interest in medicinal chemistry as the tert-butyl group can enhance lipophilicity and modulate metabolic stability, while the phenylacetic acid scaffold is a common feature in various biologically active molecules.
The synthesis of this target molecule can be approached from several retrosynthetic perspectives. The most logical and industrially viable strategies involve the formation of the C-C bond of the acetic acid side chain on a pre-functionalized tert-butylbenzene precursor. This guide will focus on two principal, field-proven pathways:
-
Pathway A: The Willgerodt-Kindler Reaction: This elegant and powerful reaction sequence begins with 4'-tert-butylacetophenone, which is converted to a thioamide intermediate that is subsequently hydrolyzed to the desired carboxylic acid.[1][2]
-
Pathway B: Nitrile Hydrolysis Pathway: This classic approach involves the synthesis of 4-tert-butylbenzyl halide, followed by nucleophilic substitution with a cyanide salt to form (4-tert-butylphenyl)acetonitrile, which is then hydrolyzed.[3][4]
A critical prerequisite for both pathways is the efficient synthesis of the tert-butylated benzene starting material. Therefore, this guide will first address the foundational Friedel-Crafts reaction to produce these key intermediates.
Synthesis of Key Starting Materials
The introduction of the tert-butyl group onto an aromatic ring is most commonly achieved via the Friedel-Crafts alkylation or acylation reaction.[5]
Friedel-Crafts Alkylation to 4-tert-butylphenol
For many related syntheses, 4-tert-butylphenol is a versatile starting material. It is typically prepared by the acid-catalyzed alkylation of phenol using isobutylene.[6][7]
-
Reaction Principle: Phenol is activated by an acid catalyst (e.g., sulfuric acid, or solid acid catalysts like ion-exchange resins), making the aromatic ring susceptible to electrophilic attack by the tert-butyl carbocation, which is generated from isobutylene. The para-product is generally favored due to steric hindrance at the ortho positions.
Friedel-Crafts Acylation to 4'-tert-butylacetophenone
This is the direct precursor for the Willgerodt-Kindler pathway. It is synthesized by the acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]
-
Reaction Principle: The Lewis acid coordinates to the acetyl chloride, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich tert-butylbenzene ring. The para-position is the major site of substitution due to the steric bulk of the tert-butyl group directing the incoming acyl group.
Primary Synthesis Pathway: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid (via a thioamide intermediate) with the same number of carbon atoms.[10] This method is particularly effective for the synthesis of 4-tert-butoxyphenylacetic acid from 4'-tert-butylacetophenone.
The overall transformation is a two-step process:
-
Thioamide Formation: Reaction of the ketone with an amine (typically morpholine) and elemental sulfur.
-
Hydrolysis: Conversion of the resulting thioamide to the carboxylic acid.
Mechanism and Rationale
The reaction proceeds through a complex mechanism.[1][2]
-
Enamine Formation: The ketone (4'-tert-butylacetophenone) first reacts with the secondary amine (morpholine) to form an enamine. Morpholine is an excellent choice due to its stability and appropriate reactivity.
-
Thiation and Rearrangement: The enamine, acting as a nucleophile, attacks elemental sulfur. A series of rearrangements and migrations occur, effectively moving the carbonyl carbon (now a thiocarbonyl) to the terminal position of the alkyl chain.
-
Thioamide Product: The final product of this stage is N-(4-tert-butylphenylacetyl)thiomorpholide.
The subsequent hydrolysis, typically under basic or acidic conditions, cleaves the thioamide to yield the carboxylic acid and the starting amine.[11][12] Basic hydrolysis is often preferred as it saponifies the thioamide to the carboxylate salt, which can be easily separated from organic impurities before acidification to precipitate the final product.
Visualizing the Willgerodt-Kindler Pathway
Caption: Workflow for the Willgerodt-Kindler synthesis of 4-tert-butoxyphenylacetic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Willgerodt-Kindler reaction.[13][14]
Part A: Synthesis of N-(4-tert-butylphenylacetyl)thiomorpholide
-
Apparatus Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.
-
Charge Reagents: To the flask, add 4'-tert-butylacetophenone (1.0 eq), morpholine (2.5 eq), and powdered sulfur (2.0 eq).
-
Causality: An excess of morpholine and sulfur is used to drive the reaction to completion. Morpholine acts as both a reactant and a solvent.
-
-
Reaction: Heat the mixture under constant stirring. The temperature should be carefully raised to reflux (typically around 130-140 °C). Maintain reflux for 8-12 hours. The reaction mixture will darken significantly.
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as hydrogen sulfide (H₂S), a toxic and flammable gas, is evolved.
-
-
Isolation (Optional): While the crude mixture can be hydrolyzed directly, the intermediate can be isolated. Cool the mixture, pour it into ethanol, and cool further to precipitate the crude thioamide. The solid can be collected by filtration.
Part B: Hydrolysis to 4-tert-butoxyphenylacetic acid
-
Setup: To the flask containing the crude thioamide mixture, add a 20% aqueous solution of sodium hydroxide or a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Rationale: Basic hydrolysis forms the water-soluble sodium salt of the carboxylic acid, allowing for easy separation from non-polar impurities via extraction. Acidic hydrolysis directly produces the carboxylic acid.
-
-
Hydrolysis Reaction: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was used, transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or toluene) to remove unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid or sulfuric acid to a pH of ~2. The 4-tert-butoxyphenylacetic acid will precipitate as a solid.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture, to yield the pure acid.[15]
-
Dry the purified crystals under vacuum.
-
Alternative Route: The Nitrile Hydrolysis Pathway
An alternative and equally valid synthesis proceeds via a nitrile intermediate. This pathway is advantageous when 4-tert-butyltoluene is a more accessible starting material.
Synthesis Workflow
-
Radical Bromination: 4-tert-butyltoluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to form 4-tert-butylbenzyl bromide.[16]
-
Cyanation: The resulting benzyl bromide is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent (e.g., DMSO or acetone). This Sₙ2 reaction yields (4-tert-butylphenyl)acetonitrile.[17]
-
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid by heating under reflux with a strong acid (e.g., H₂SO₄/H₂O) or a strong base (e.g., NaOH/H₂O).[4] Similar to the Willgerodt-Kindler workup, basic hydrolysis yields the carboxylate salt, which is then acidified to precipitate the final product.
Visualizing the Nitrile Hydrolysis Pathway
Caption: Workflow for the nitrile hydrolysis synthesis of 4-tert-butoxyphenylacetic acid.
Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molar Mass | 192.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 95-98 °C (Varies with purity) |
| ¹H NMR (CDCl₃, δ) | ~1.3 ppm (s, 9H, -C(CH₃)₃), ~3.6 ppm (s, 2H, -CH₂COOH), ~7.2-7.4 ppm (m, 4H, Ar-H), ~11-12 ppm (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, δ) | ~31.4 (C(CH₃)₃), ~34.5 (-C(CH₃)₃), ~40.5 (-CH₂COOH), ~125.8 (Ar-CH), ~129.0 (Ar-CH), ~131.0 (Ar-C), ~150.0 (Ar-C), ~178.0 (-COOH) |
Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration. Values are estimated based on analogous structures.[18]
Conclusion and Outlook
This guide has detailed the primary synthetic pathways for producing 4-tert-butoxyphenylacetic acid, with a focus on the Willgerodt-Kindler reaction and the nitrile hydrolysis method. The Willgerodt-Kindler approach offers a robust route from the corresponding acetophenone, while the nitrile pathway is a classic and effective alternative starting from the toluene derivative. The choice of pathway in a research or industrial setting will depend on factors such as starting material availability, cost, and safety considerations associated with reagents like cyanide salts and the evolution of H₂S. Both routes, when executed with precision, provide reliable access to this important chemical intermediate, paving the way for its application in drug discovery and materials science.
References
-
Willgerodt rearrangement . In: Wikipedia. Accessed January 14, 2026. [Link]
-
Willgerodt rearrangement . Chemeurope.com. Accessed January 14, 2026. [Link]
-
Synthesis of 4'-tert.butylacetophenone . PrepChem.com. Accessed January 14, 2026. [Link]
-
Willgerodt-Kindler Reaction . Organic Chemistry Portal. Accessed January 14, 2026. [Link]
-
Friedel–Crafts reaction . In: Wikipedia. Accessed January 14, 2026. [Link]
-
Synthesis of Phenylacetic Acid . Rhodium.ws. Accessed January 14, 2026. [Link]
-
phenylacetic acid . Organic Syntheses Procedure. Accessed January 14, 2026. [Link]
-
4-tert-Butylphenol . In: Wikipedia. Accessed January 14, 2026. [Link]
-
Willgerodt‐Kindler Reaction . Michigan State University Department of Chemistry. Accessed January 14, 2026. [Link]
-
Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction . ResearchGate. Accessed January 14, 2026. [Link]
-
(4-tert-Butylphenyl)acetonitrile . PubChem. Accessed January 14, 2026. [Link]
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters . Organic Chemistry Portal. Accessed January 14, 2026. [Link]
- Method for recovering and purifying phenylacetic acid.
-
Removal of Phenylacetic Acid from Aqueous Streams . ResearchGate. Accessed January 14, 2026. [Link]
- JP2003040822A - Method for producing 4-tert-butylphenol.
-
Friedel-Crafts Alkylation . University of California, Irvine. Accessed January 14, 2026. [Link]
-
Preparation of 4-tert-butylphenol . PrepChem.com. Accessed January 14, 2026. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides . Chemistry LibreTexts. Accessed January 14, 2026. [Link]
-
Carboxylic acid synthesis by hydrolysis of amides . Organic Chemistry Portal. Accessed January 14, 2026. [Link]
- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles . Chemistry LibreTexts. Accessed January 14, 2026. [Link]
-
Spectrometric Identification of Organic Compounds . Reference Spectra Data. Accessed January 14, 2026. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) . Human Metabolome Database. Accessed January 14, 2026. [Link]
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt_rearrangement [chemeurope.com]
- 3. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 7. JP2003040822A - Method for producing 4-tert-butylphenol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 4'-tert-Butylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. ekwan.github.io [ekwan.github.io]
An In-Depth Technical Guide to 2-[4-(tert-butoxy)phenyl]acetic Acid (CAS 135066-21-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2-[4-(tert-butoxy)phenyl]acetic acid (CAS Number: 135066-21-6), a versatile phenylacetic acid derivative. With the molecular formula C₁₂H₁₆O₃ and a molecular weight of approximately 208.25 g/mol , this compound serves as a crucial building block in organic synthesis and holds significant potential in medicinal chemistry and materials science.[1] This document delineates the physicochemical properties, detailed analytical methodologies for characterization, robust synthetic protocols, and explores its potential mechanisms of action, particularly in the context of relevant signaling pathways. The insights provided herein are curated to empower researchers in leveraging this molecule for novel applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
2-[4-(tert-butoxy)phenyl]acetic acid, also known as 4-tert-Butoxyphenylacetic acid, is a white to off-white solid at room temperature. The presence of the sterically bulky tert-butoxy group at the para position of the phenyl ring imparts distinct lipophilic characteristics and influences its reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 135066-21-6 | Internal Data |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| IUPAC Name | 2-[4-(tert-butoxy)phenyl]acetic acid | Internal Data |
| Synonyms | 4-tert-Butoxyphenylacetic acid | Internal Data |
| Physical Form | Solid | Internal Data |
| Storage Temperature | 4°C | Internal Data |
Synthesis of 2-[4-(tert-butoxy)phenyl]acetic Acid
The synthesis of 2-[4-(tert-butoxy)phenyl]acetic acid can be achieved through various established synthetic routes. The Willgerodt-Kindler reaction offers a classic and robust approach starting from the corresponding acetophenone. This method involves the conversion of an aryl alkyl ketone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 4-(tert-butoxy)acetophenone (Starting Material)
If not commercially available, 4-(tert-butoxy)acetophenone can be prepared from 4-hydroxyacetophenone and isobutylene under acidic conditions.
Step 2: Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(tert-butoxy)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[2]
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will typically become dark and viscous.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture to room temperature. Carefully add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.[2]
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude product.[2]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-[4-(tert-butoxy)phenyl]acetic acid.
Caption: Synthetic workflow for 2-[4-(tert-butoxy)phenyl]acetic acid.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of 2-[4-(tert-butoxy)phenyl]acetic acid, ensuring its structural integrity and purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for assessing the purity of 2-[4-(tert-butoxy)phenyl]acetic acid. A C18 column is typically employed due to the non-polar nature of the tert-butoxy group.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient, for example, starting from 75:25 (A:B) and ramping to a higher concentration of acetonitrile, should be developed to ensure the elution of the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Caption: A typical HPLC experimental workflow.
Spectroscopic Characterization
While experimental spectra for this specific compound are not widely published, the following are predicted characteristics based on its structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ):
-
~1.3 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
~3.6 ppm (s, 2H): The two protons of the methylene group (CH₂) adjacent to the carboxylic acid will appear as a singlet.
-
~7.0-7.3 ppm (m, 4H): The four protons on the para-substituted benzene ring will likely appear as two doublets, characteristic of an AA'BB' spin system.
-
~11.0 ppm (br s, 1H): The acidic proton of the carboxylic acid group will appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ):
-
~28-29 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~40-41 ppm: The methylene carbon (CH₂).
-
~78-79 ppm: The quaternary carbon of the tert-butyl group.
-
~120-130 ppm: The carbons of the benzene ring.
-
~155-156 ppm: The carbon of the benzene ring attached to the oxygen of the tert-butoxy group.
-
~175-178 ppm: The carbonyl carbon of the carboxylic acid.[3]
-
-
Predicted IR Absorption Bands (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~2960: C-H stretch of the alkyl groups.
-
~1700: C=O stretch of the carboxylic acid.
-
~1610, ~1510: C=C stretches of the aromatic ring.
-
~1240: C-O stretch of the ether linkage.
-
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 208.
-
Loss of a methyl group (-CH₃): A fragment at m/z = 193.
-
Loss of isobutylene (-C₄H₈): A significant fragment at m/z = 152, corresponding to the 4-hydroxyphenylacetic acid cation.
-
Loss of the carboxylic acid group (-COOH): A fragment at m/z = 163.
-
Loss of the tert-butyl group (-C(CH₃)₃): A fragment at m/z = 151.
-
Mechanism of Action and Applications in Drug Development
Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities.[2] A notable example is their role as plant hormones (auxins), which modulate gene expression and developmental processes.
Modulation of the TIR1/AFB Signaling Pathway
In plants, phenylacetic acid acts as an auxin, influencing gene expression through the TIR1/AFB signaling pathway.[4][5] This pathway is a prime example of targeted protein degradation mediating a cellular response.
-
In the absence of auxin: Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), inhibiting the transcription of auxin-responsive genes.[6]
-
In the presence of auxin: Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein (part of an SCF ubiquitin ligase complex) and the Aux/IAA repressor.[6][7]
-
Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA repressor and its subsequent degradation by the 26S proteasome.
-
Gene Transcription: The degradation of the repressor frees the ARF transcription factor, allowing it to activate the expression of downstream genes involved in plant growth and development.[6]
Given its structural similarity to phenylacetic acid, 2-[4-(tert-butoxy)phenyl]acetic acid is a candidate for modulating similar protein-protein interactions in various biological systems, a key strategy in modern drug discovery. The tert-butoxy group can influence binding affinity and specificity for target proteins.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Investigation of 4-tert-butoxyphenylacetic Acid: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-tert-butoxyphenylacetic acid, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction: The Molecular Blueprint
4-tert-butoxyphenylacetic acid (molecular formula C₁₂H₁₆O₂) is a carboxylic acid derivative of 4-tert-butylphenol. Its molecular structure, characterized by a para-substituted benzene ring, a flexible acetic acid side chain, and a bulky tert-butyl group, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will dissect the key spectroscopic features of this molecule, providing a framework for its characterization.
A foundational step in any spectroscopic analysis is the confirmation of the molecular structure. The crystal structure of 4-tert-butoxyphenylacetic acid has been determined, confirming the connectivity of the atoms and providing precise bond lengths and angles.[1][2] This structural information serves as the basis for the interpretation of the spectroscopic data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-tert-butoxyphenylacetic acid provides a detailed picture of the different types of protons and their neighboring environments. The interpretation of the spectrum is based on chemical shift (δ), integration, and spin-spin coupling.
Table 1: ¹H NMR Spectroscopic Data for 4-tert-butoxyphenylacetic acid (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.32 | Singlet | 9H | -C(CH₃)₃ |
| 3.60 | Singlet | 2H | -CH₂COOH |
| 7.22 | Doublet (J = 8.2 Hz) | 2H | Ar-H (ortho to -CH₂COOH) |
| 7.35 | Doublet (J = 8.2 Hz) | 2H | Ar-H (ortho to -C(CH₃)₃) |
| 8.48 | Singlet | 1H | -COOH |
Interpretation and Causality:
-
The Tert-Butyl Protons (δ 1.32): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This equivalence results in a single, sharp signal (a singlet) in the spectrum. Its upfield chemical shift is characteristic of aliphatic protons shielded from the deshielding effects of the aromatic ring.
-
The Methylene Protons (δ 3.60): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are also equivalent, appearing as a singlet. Their chemical shift is downfield compared to typical aliphatic protons due to the electron-withdrawing effects of both the phenyl ring and the carboxylic acid group.
-
The Aromatic Protons (δ 7.22 and 7.35): The para-substitution pattern of the benzene ring gives rise to a classic AA'BB' system, which at 400 MHz simplifies to two distinct doublets. The protons ortho to the electron-withdrawing acetic acid group are slightly deshielded and appear at a higher chemical shift (δ 7.35) compared to the protons ortho to the electron-donating tert-butyl group (δ 7.22). The coupling constant (J = 8.2 Hz) is typical for ortho-coupling in benzene derivatives.
-
The Carboxylic Acid Proton (δ 8.48): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. It appears as a broad singlet, and its chemical shift can be highly dependent on concentration and the solvent used due to hydrogen bonding.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-tert-butoxyphenylacetic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 4-tert-butoxyphenylacetic acid (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 31.49 | -C(C H₃)₃ |
| 34.62 | -C (CH₃)₃ |
| 40.84 | -C H₂COOH |
| 125.70 | Ar-C (ortho to -C(CH₃)₃) |
| 129.16 | Ar-C (ortho to -CH₂COOH) |
| 130.57 | Ar-C (ipso to -CH₂COOH) |
| 150.29 | Ar-C (ipso to -C(CH₃)₃) |
| 177.92 | -C OOH |
Interpretation and Causality:
-
Aliphatic Carbons (δ 31.49, 34.62, 40.84): The carbons of the tert-butyl group appear at characteristic upfield shifts. The quaternary carbon is slightly more deshielded than the methyl carbons. The methylene carbon is further downfield due to its proximity to the aromatic ring and the carboxylic acid.
-
Aromatic Carbons (δ 125.70, 129.16, 130.57, 150.29): The four distinct signals in the aromatic region are consistent with a para-substituted benzene ring. The ipso-carbons (attached to the substituents) are typically at a higher chemical shift. The carbon attached to the tert-butyl group is significantly deshielded due to the substituent effect.
-
The Carbonyl Carbon (δ 177.92): The carbon of the carboxylic acid group appears at a highly downfield chemical shift, which is characteristic of carbonyl carbons in this functional group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 101 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good quality spectrum, especially for quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Molecular Structure of 4-tert-butoxyphenylacetic acid
Caption: Proposed fragmentation pathway for 4-tert-butoxyphenylacetic acid in EI-MS.
-
Formation of the Molecular Ion: The initial step is the removal of an electron from the molecule to form the molecular ion ([M]⁺) with an m/z of 192.
-
Loss of a Methyl Radical: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a fragment at m/z 177.
-
Loss of a Carboxyl Radical: Cleavage of the bond between the methylene group and the carboxylic acid can lead to the loss of a carboxyl radical (•COOH), generating a fragment at m/z 147.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the tert-butyl group can lead to the loss of a tert-butyl radical (•C₄H₉) to form a fragment at m/z 135. This can subsequently lose carbon dioxide to form the tropylium ion at m/z 91.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment peaks. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion: A Cohesive Spectroscopic Portrait
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a detailed and self-validating characterization of 4-tert-butoxyphenylacetic acid. Each technique offers a unique and complementary perspective on the molecular structure, from the atomic connectivity and chemical environments revealed by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation patterns determined by MS. This comprehensive spectroscopic analysis is fundamental for ensuring the identity and purity of 4-tert-butoxyphenylacetic acid in research and development applications, providing the necessary foundation for further scientific investigation.
References
-
Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2027. [Link]
-
ResearchGate. (4-tert-Butylphenyl)acetic acid. [Link]
Sources
A Comprehensive Technical Guide to 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, a key phenylacetic acid derivative. Phenylacetic acids are a critical structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document offers a detailed exploration of the subject compound, including its formal nomenclature, physicochemical properties, synthetic pathways, and significant applications in research and drug development. The presence of a sterically bulky and lipophilic tert-butoxy substituent at the para-position imparts unique characteristics to the molecule, influencing its reactivity and potential as a synthetic building block.[1] This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, providing foundational knowledge and practical insights into the utility of this versatile compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in a research and development setting. This section delineates the nomenclature and key properties of this compound.
IUPAC Nomenclature and Chemical Identifiers
-
Preferred IUPAC Name: this compound
-
Common Synonyms: (4-tert-butoxyphenyl)acetic acid[3]
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
InChI Key: XKDCCGWJZGTHPO-UHFFFAOYSA-N[1]
Molecular Structure
The molecule consists of a phenylacetic acid core with a tert-butoxy group (-O-C(CH₃)₃) substituted at the para (4-position) of the phenyl ring.
Caption: 2D structure of this compound.
Physicochemical Properties
The compound's properties are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Weight | 208.26 g/mol | |
| Physical Form | Solid | |
| Purity | ≥90% (typical) | |
| Storage Temperature | 4°C | |
| InChI Code | 1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and logical strategy involves the etherification of a readily available phenol precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the ether bond, identifying 4-hydroxyphenylacetic acid (or its ester equivalent) and a tert-butyl source as key synthons. This is a robust approach as 4-hydroxyphenylacetic acid is a common commodity chemical.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Protocol: Acid-Catalyzed Etherification
This protocol describes a two-step synthesis starting from methyl 4-hydroxyphenylacetate.
Step 1: Synthesis of Methyl 2-[4-(tert-butoxy)phenyl]acetate
-
Reaction Setup: To a solution of methyl 4-hydroxyphenylacetate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane, add tert-butanol (1.5-2.0 eq).
-
Catalysis: Cool the mixture in an ice bath (0°C) and slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like iron(III) chloride.
-
Causality: The strong acid protonates the hydroxyl group of tert-butanol, facilitating its departure as water and generating a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic phenolic oxygen of the starting material.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel.
Step 2: Saponification to 2-[4-(tert-butoxy)phenyl]acetic acid
-
Hydrolysis: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the methoxy group and forming the carboxylate salt.
-
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by slowly adding a strong acid (e.g., 2M HCl) until the pH is ~2-3. The desired carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable compound in several scientific domains.
Synthetic Building Block
The compound serves as a versatile intermediate in organic synthesis.[1] The carboxylic acid moiety can be readily activated (e.g., with dicyclohexylcarbodiimide - DCC) for peptide coupling reactions or converted into other functional groups like amides, esters, or alcohols.[1] The tert-butoxy group provides steric bulk and increases lipophilicity, which can be exploited to influence the conformation and solubility of target molecules. Furthermore, it can function as a robust protecting group for the phenol, which can be cleaved under specific acidic conditions if the free phenol is required at a later synthetic stage.
Caption: Key application areas for the title compound.
Medicinal Chemistry and Drug Discovery
Phenylacetic acid derivatives are well-established pharmacophores.[2][5] This compound is an attractive starting point for library synthesis in drug discovery programs. The para-tert-butoxy group can serve as a lipophilic moiety to enhance membrane permeability and potentially improve pharmacokinetic profiles. Researchers utilize this scaffold in the design of novel anti-inflammatory agents, enzyme inhibitors, and receptor modulators.[1][5][6]
Safety and Handling
Appropriate safety measures are crucial when handling any chemical compound in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 4°C.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined structure, featuring a reactive carboxylic acid and a lipophilic tert-butoxy group, provides a versatile platform for synthetic elaboration. This guide has detailed its chemical identity, provided a reliable synthetic protocol, and highlighted its primary applications as a building block in organic synthesis and as a scaffold in medicinal chemistry. Adherence to proper safety and handling procedures is essential for its use in a research environment. Its utility ensures that it will remain a relevant and valuable tool for scientists working at the forefront of chemical innovation.
References
-
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid. MySkinRecipes. [Link]
- Preparation method of t-butylphenyl acetic acid.
-
Phenylacetic acid. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2-[4-(tert-butoxy)phenyl]acetic acid | 135066-21-6 [sigmaaldrich.com]
- 4. 135066-21-6 Cas No. | 2-[4-(tert-Butoxy)phenyl]acetic acid | Apollo [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid [myskinrecipes.com]
An In-depth Technical Guide to the Solubility of 4-tert-butoxyphenylacetic Acid in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butoxyphenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines a robust experimental framework for precise measurement, and discusses the application of thermodynamic models for data correlation.
Introduction: The Significance of Solubility in Research and Development
Solubility, a critical physicochemical parameter, dictates the viability of a compound in numerous applications, from reaction kinetics and purification methodologies to formulation and bioavailability in pharmaceutical development. For a molecule like 4-tert-butoxyphenylacetic acid, which possesses both a bulky, non-polar tert-butyl group and a polar carboxylic acid moiety, its interaction with various organic solvents is nuanced. Understanding and quantifying its solubility is paramount for optimizing synthetic routes, designing effective crystallization processes, and formulating stable and efficacious products. This guide provides the foundational knowledge and practical protocols to expertly navigate the solubility landscape of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For 4-tert-butoxyphenylacetic acid, its solubility is a dynamic interplay between its structural features and the properties of the solvent.
Molecular Structure and Physicochemical Properties
4-tert-butoxyphenylacetic acid is characterized by a distinct molecular architecture that influences its solubility profile.
-
The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). Carboxylic acids with six or fewer carbon atoms are generally soluble in water, but the larger hydrophobic structure of 4-tert-butoxyphenylacetic acid significantly reduces its aqueous solubility.[2] A calculated water solubility for 4-tert-butoxyphenylacetic acid is approximately 0.56 g/L at 25°C.[3][4]
-
The Phenyl Ring and tert-Butyl Group: The aromatic ring and the bulky, non-polar tert-butyl group constitute a significant hydrophobic portion of the molecule. These features favor solubility in non-polar or weakly polar solvents through van der Waals interactions.
-
Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor, further influencing interactions with protic solvents.
A summary of the key physicochemical properties of 4-tert-butoxyphenylacetic acid is presented in Table 1.
Table 1: Physicochemical Properties of 4-tert-butoxyphenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Melting Point | 96 °C (lit.) | [4] |
| pKa (Predicted) | 3.22 ± 0.10 | [3][4] |
| Appearance | Off-white to light yellow solid | [3][4] |
Solvent Properties and Their Impact on Solubility
The choice of solvent is critical in determining the extent to which 4-tert-butoxyphenylacetic acid will dissolve. Key solvent properties to consider include:
-
Polarity: Polar solvents will interact favorably with the carboxylic acid group, while non-polar solvents will better solvate the hydrophobic phenyl and tert-butyl moieties.
-
Hydrogen Bonding Capacity: Protic solvents, such as alcohols, can engage in strong hydrogen bonding with the carboxylic acid group, promoting solubility. Aprotic polar solvents, like acetone, can act as hydrogen bond acceptors.
-
Dielectric Constant: A higher dielectric constant generally indicates a more polar solvent that can better stabilize the polar functional groups of the solute.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made, as outlined in Table 2.
Table 2: Predicted Qualitative Solubility of 4-tert-butoxyphenylacetic Acid in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding with the carboxylic acid group. |
| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding potential. |
| Acetone | Polar Aprotic | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Ethyl Acetate | Moderately Polar | Moderate | Ester functionality allows for some polar interactions. |
| Dichloromethane | Weakly Polar | Moderate | Can interact with the aromatic ring and has some polarity. |
| Toluene | Non-polar | Low to Moderate | Favorable interactions with the hydrophobic parts of the molecule. |
| Hexane | Non-polar | Low | Primarily van der Waals interactions; poor solvation of the polar carboxylic acid. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and recommended technique.[5] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
4-tert-butoxyphenylacetic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Experimental Workflow
The logical flow for determining the solubility of 4-tert-butoxyphenylacetic acid is depicted in the following diagram.
Caption: Workflow for Experimental Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-tert-butoxyphenylacetic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended, with periodic sampling to confirm that the concentration of the solute in the solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 4-tert-butoxyphenylacetic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A pre-established calibration curve with standards of known concentrations is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Data Analysis and Thermodynamic Modeling
Once experimental solubility data at different temperatures are obtained, they can be correlated using various thermodynamic models. This allows for the interpolation of solubility at other temperatures and provides insights into the dissolution process.
The Apelblat and Buchowski-Ksiazaczak (λh) Equations
Two commonly used semi-empirical models for correlating solubility with temperature are the modified Apelblat equation and the Buchowski-Ksiazaczak (λh) equation.[5]
-
Modified Apelblat Equation: This model relates the mole fraction solubility (x) to the absolute temperature (T) using three empirical parameters (A, B, and C). It is a versatile and widely applied model for solid-liquid equilibrium.
-
Buchowski-Ksiazaczak (λh) Equation: This two-parameter model is particularly useful for systems where the solute and solvent have different molecular sizes.
The fitting of experimental data to these models can be performed using non-linear regression analysis.
Thermodynamic Parameters of Dissolution
From the temperature dependence of solubility, key thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated using the van't Hoff equation.[5] These parameters provide valuable information about the spontaneity and energetics of the dissolution process.
-
Positive ΔH°: Indicates an endothermic dissolution process, where solubility increases with temperature.
-
Positive ΔS°: Suggests an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.
-
Negative ΔG°: Signifies a spontaneous dissolution process.
Conclusion
This technical guide has provided a comprehensive framework for understanding, measuring, and modeling the solubility of 4-tert-butoxyphenylacetic acid in organic solvents. By combining a strong theoretical understanding of its molecular properties with a rigorous experimental approach, researchers can generate high-quality, reliable solubility data. This information is indispensable for the efficient design of synthetic and purification processes and for the successful development of formulations in the pharmaceutical and chemical industries.
References
- Benchchem. (2025). Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide.
- Biointerface Research in Applied Chemistry. (2021).
- ChemicalBook. (n.d.). 4-TERT-BUTYLPHENOXYACETIC ACID CAS#: 1798-04-5.
- ChemicalBook. (n.d.). 1798-04-5(4-TERT-BUTYLPHENOXYACETIC ACID) Product Description.
- MDPI. (2024). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures.
- PubChem. (n.d.). 4-Methoxyphenylacetic Acid.
- ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.
- ResearchGate. (n.d.). (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems.
- Universidad de Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents.
- ChemicalBook. (n.d.). 2-(4-tert-Butylphenyl)ethanol.
- Cheméo. (n.d.). Chemical Properties of Ethyl (4-tert-butylphenoxy)
- Chemsrc. (2025). (4-tert-butylphenyl)acetic acid.
- CityUHK Scholars. (n.d.). Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions.
- FooDB. (2011). Showing Compound 4-Methoxyphenylacetic acid (FDB022832).
- Journal of Chemical Thermodynamics. (n.d.). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents.
- MDPI. (2024). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures.
- NIH. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
- PubChem. (n.d.). Phenoxyacetic Acid.
- ResearchGate. (2024). (PDF) Fulvic acid modification with phenolic precursors towards controllable solubility performance.
- ResearchGate. (n.d.).
- Routledge. (n.d.).
- ScienceDirect. (2025). Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether.
- Sigma-Aldrich. (n.d.). 4-tert-butyl toluene.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- UNT Digital Library. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csustan.edu [csustan.edu]
- 3. 4-TERT-BUTYLPHENOXYACETIC ACID CAS#: 1798-04-5 [m.chemicalbook.com]
- 4. 1798-04-5 CAS MSDS (4-TERT-BUTYLPHENOXYACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, a versatile phenylacetic acid derivative. The document delves into the compound's structural characteristics, physicochemical properties, and detailed synthesis protocols. It further explores its significant role as a building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies associated with this compound.
Introduction and Historical Context
This compound, also known as (4-tert-butoxyphenyl)acetic acid, is a valuable intermediate in modern organic synthesis. While a definitive seminal discovery paper is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of phenylacetic acid derivatives as crucial pharmacophores. Phenylacetic acids are core components of many pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The introduction of the tert-butoxy group at the para position of the phenyl ring imparts specific steric and lipophilic properties that can be strategically exploited in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile. The CAS number for this compound is 135066-21-6.[1]
Physicochemical Properties and Structural Elucidation
The molecular structure of this compound is characterized by a phenylacetic acid core with a tert-butoxy group attached at the para-position. This unique structure influences its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 135066-21-6 | [1] |
| Appearance | Solid (form may vary) | N/A |
| InChI Key | XKDCCGWJZGTHPO-UHFFFAOYSA-N | [1] |
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a complete, unified dataset from a single primary source is not available, typical expected spectral features are outlined below based on data from analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR: Protons of the tert-butyl group would appear as a singlet around δ 1.3-1.4 ppm. The methylene protons of the acetic acid moiety would be a singlet around δ 3.5-3.6 ppm. The aromatic protons would show a characteristic AA'BB' system, with doublets in the range of δ 6.8-7.2 ppm.
-
¹³C NMR: The quaternary carbon of the tert-butyl group would be observed around δ 78-80 ppm, and the methyl carbons around δ 28-29 ppm. The methylene carbon of the acetic acid group would appear around δ 40-42 ppm, and the carboxylic acid carbon at approximately δ 175-179 ppm. Aromatic carbons would resonate in the typical δ 115-160 ppm region.
Synthesis Methodologies: A Detailed Protocol
Several synthetic routes to this compound and its analogs have been reported. A common and reliable method involves the Williamson ether synthesis starting from 4-hydroxyphenylacetic acid.
Synthesis via Williamson Etherification
This protocol outlines the synthesis of the title compound from 4-hydroxyphenylacetic acid and a tert-butylating agent.
Experimental Protocol:
Materials:
-
4-Hydroxyphenylacetic acid
-
tert-Butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Substrate Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetic acid in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add tert-butanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) dropwise. The order of addition is crucial to control the reaction exotherm and prevent side reactions.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the tert-butyl ester intermediate.
-
Hydrolysis: Dissolve the purified ester in a suitable solvent like dioxane or methanol. Add an aqueous solution of sodium hydroxide (e.g., 6 N NaOH) and heat the mixture (e.g., to 60 °C) for several hours to hydrolyze the ester.[3]
-
Acidification and Isolation: After cooling, acidify the reaction mixture to pH 1 with hydrochloric acid.[3] The product, this compound, will precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate. The final product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of sensitive reagents like triphenylphosphine.
-
Anhydrous Solvent: The Mitsunobu reaction (the reaction with PPh₃ and DEAD) is sensitive to water, which can lead to unwanted side reactions and reduced yield.
-
Stepwise Addition at 0 °C: The Mitsunobu reaction is exothermic. Slow, controlled addition of reagents at low temperature prevents overheating and decomposition of the thermally sensitive azodicarboxylate.
-
Hydrolysis: The initial reaction yields the tert-butyl ester of the desired acid. A basic hydrolysis step is necessary to cleave the ester and yield the final carboxylic acid product.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Design
The primary application of this compound is in medicinal chemistry, where it serves as a precursor for more complex molecules with potential therapeutic properties.[1] Phenylacetic acid derivatives are known to exhibit a broad spectrum of biological activities and are key subunits in many pharmaceuticals.[1]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The phenylacetic acid moiety is a common scaffold in NSAIDs.[2] The tert-butoxy group can be used to modulate the lipophilicity and steric bulk of a potential drug candidate, which can influence its binding to target enzymes like cyclooxygenase (COX) and its overall pharmacokinetic profile.
-
Peptide Coupling: The carboxylic acid functionality can be activated (e.g., with dicyclohexylcarbodiimide - DCC) to form amide bonds in peptide synthesis.[1] This allows for its incorporation into peptides or as a linker to other molecular entities.
Materials Science
The robust structure of this compound makes it a candidate for the development of advanced materials. It has been investigated as a component in photoacid generators for chemically amplified resist compositions used in patterning processes.[1]
Biological Activity and Mechanism of Action (Inferred)
While specific biological data for this compound is not extensively published, its potential biological activity can be inferred from the large body of research on related phenylacetic acid derivatives.
-
Enzyme Inhibition: It is plausible that this compound or its derivatives could act as enzyme inhibitors. The carboxylic acid group can form key interactions (e.g., hydrogen bonds, ionic interactions) within the active site of an enzyme, while the substituted phenyl ring can occupy hydrophobic pockets.
-
Receptor Binding: The overall structure may allow it to bind to specific cell surface or nuclear receptors, thereby modulating signal transduction pathways.
Potential Biological Interaction Pathway:
Caption: Hypothetical mechanism of action as an enzyme inhibitor.
Conclusion
This compound is a synthetically accessible and versatile chemical building block with significant potential in drug discovery and materials science. Its unique combination of a phenylacetic acid core and a sterically demanding, lipophilic tert-butoxy group provides a valuable scaffold for the design of novel molecules with tailored properties. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
BenchChem. This compound.
-
Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
-
Google Patents. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
- BenchChem. This compound. [URL: not available]
-
MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
-
MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
-
MDPI. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development.
-
MDPI. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs.
-
National Center for Biotechnology Information. 2-Oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid. PubChem Compound Summary for CID 43140416.
-
National Center for Biotechnology Information. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. PubChem Compound Summary for CID 2824993.
-
ScienceDirect. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective.
-
PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
-
National Center for Biotechnology Information. Nonsteroidal antiinflammatory drugs inhibiting prostanoid efflux: As easy as ABC?
-
National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid.
-
ChemicalBook. acetic acid 4-tert-butylphenyl ester(3056-64-2) 1 h nmr.
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
- Thieme. 4. 13C NMR Spectroscopy. [URL: not available]
-
Wiley Online Library. Wiley-VCH 2007 - Supporting Information.
-
BLDpharm. 2-(4-(Methylsulfonyl)phenyl)acetic acid.
-
PubChem. Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester.
-
LookChem. 2-[4-[2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]ethoxy]phenyl]acetic acid methyl ester.
-
Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][4][5]triazolo[4,3-a][1][4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
-
Google Patents. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
A Technical Guide to the Potential Research Applications of 4-tert-butoxyphenylacetic acid
This guide provides an in-depth exploration of the potential research applications of 4-tert-butoxyphenylacetic acid, a molecule with a unique structural framework that suggests a range of scientific inquiries. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview of the compound and a forward-looking perspective on its utility in various research domains.
Introduction to 4-tert-butoxyphenylacetic acid: A Molecule of Interest
4-tert-butoxyphenylacetic acid, with the chemical formula C₁₂H₁₆O₃, is a carboxylic acid derivative of 4-tert-butylphenol. Its structure, featuring a phenylacetic acid moiety linked to a tert-butylated phenol via an ether linkage, presents several features that are of significant interest in medicinal chemistry and materials science. The bulky tert-butyl group can enhance lipophilicity and influence metabolic stability, while the phenylacetic acid core is a well-known pharmacophore found in various bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 4-tert-butoxyphenylacetic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1798-04-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [2][3] |
| Melting Point | 96 °C | [1][2] |
| Boiling Point | 325.4±25.0 °C (Predicted) | [1][3] |
| Density | 1.088±0.06 g/cm³ (Predicted) | [1][3] |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [1][3] |
| pKa | 3.22±0.10 (Predicted) | [1][3] |
| Appearance | Off-white to light yellow solid | [1][3] |
Synthesis of 4-tert-butoxyphenylacetic acid
The synthesis of 4-tert-butoxyphenylacetic acid can be achieved through various organic synthesis routes. A common method involves the Williamson ether synthesis, where 4-tert-butylphenol is reacted with an haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
A related compound, 4-tert-butylphenylacetic acid, is synthesized from p-tert-butylacetophenone, morpholine, and sulfur, followed by acidification and recrystallization[4]. While a different isomer, this synthesis highlights potential routes for obtaining the phenylacetic acid backbone.
Potential Research Applications in Pharmacology
The structural motifs within 4-tert-butoxyphenylacetic acid suggest several promising avenues for pharmacological research, particularly in the areas of anti-inflammatory and anticancer agent development.
Anti-Inflammatory Properties
Scientific Rationale: The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The tert-butyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Furthermore, bulky substituents on phenolic compounds have been associated with antioxidant and anti-inflammatory activities[5][6].
Proposed Research Workflow:
Caption: Proposed workflow for evaluating the anti-inflammatory potential of 4-tert-butoxyphenylacetic acid.
Experimental Protocols:
-
COX-1/COX-2 Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a stock solution of 4-tert-butoxyphenylacetic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ values to determine the potency and selectivity of inhibition.
-
-
LPS-stimulated Macrophage Assay:
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with varying concentrations of 4-tert-butoxyphenylacetic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
Anticancer Potential
Scientific Rationale: Phenylacetic acid derivatives have been investigated for their anticancer properties, and some have shown the ability to induce apoptosis and inhibit cell proliferation[7]. The lipophilic nature imparted by the tert-butyl group could facilitate the compound's entry into cancer cells. The phenoxyacetic acid structure is also found in some herbicides that have been studied for their effects on cell growth, although toxicity is a concern that would need to be carefully evaluated[8][9].
Proposed Research Workflow:
Caption: A stepwise approach to investigate the anticancer potential of 4-tert-butoxyphenylacetic acid.
Experimental Protocols:
-
NCI-60 Cancer Cell Line Panel Screen:
-
Submit 4-tert-butoxyphenylacetic acid to the National Cancer Institute's Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines.
-
The compound will be tested at a single high dose to identify any significant growth inhibition.
-
If promising activity is observed, a five-dose screen will be conducted to determine the GI₅₀, TGI, and LC₅₀ values.
-
-
Apoptosis and Cell Cycle Analysis:
-
Select a sensitive cancer cell line identified from the NCI-60 screen.
-
Treat the cells with the GI₅₀ concentration of 4-tert-butoxyphenylacetic acid for 24, 48, and 72 hours.
-
For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
Applications in Materials Science and Organic Synthesis
The chemical structure of 4-tert-butoxyphenylacetic acid also lends itself to applications in materials science and as a versatile building block in organic synthesis.
Polymer and Liquid Crystal Synthesis
Scientific Rationale: The rigid phenyl ring combined with the bulky, non-polar tert-butyl group can be a valuable component in the design of novel polymers and liquid crystals. The carboxylic acid functionality provides a reactive handle for polymerization reactions or for derivatization to create mesogenic structures.
Proposed Research:
-
Polyester Synthesis: Investigate the condensation polymerization of 4-tert-butoxyphenylacetic acid with various diols to create polyesters with unique thermal and mechanical properties.
-
Liquid Crystal Design: Esterify the carboxylic acid with different aromatic alcohols containing long alkyl chains to synthesize potential liquid crystalline materials. Characterize the mesophases using polarized optical microscopy and differential scanning calorimetry.
Intermediate in Organic Synthesis
Scientific Rationale: 4-tert-butoxyphenylacetic acid can serve as a starting material for the synthesis of more complex molecules. The carboxylic acid can be converted to a variety of functional groups (e.g., esters, amides, acid chlorides), and the aromatic ring can undergo further substitution reactions. The related compound, 4-tert-butylphenylboronic acid, is widely used in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules, including those with pharmaceutical applications[10].
Proposed Synthetic Transformations:
-
Amide Coupling: React 4-tert-butoxyphenylacetic acid with a diverse library of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amides for biological screening.
-
Functional Group Interconversion: Reduce the carboxylic acid to the corresponding alcohol, which can then be used in a variety of subsequent reactions.
Conclusion
4-tert-butoxyphenylacetic acid is a compound with considerable untapped research potential. Its unique combination of a phenylacetic acid core and a tert-butylated phenol moiety makes it a compelling candidate for investigation in pharmacology and materials science. This guide has outlined several hypothesis-driven research avenues, complete with experimental workflows and protocols, to encourage the scientific community to explore the promising applications of this intriguing molecule.
References
- Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
-
ResearchGate. (4-tert-Butylphenyl)acetic acid. Available from: [Link]
-
Chemsrc. (4-tert-butylphenyl)acetic acid | CAS#:32857-63-9. Available from: [Link]
-
Oakwood Chemical. (4-tert-Butylphenyl)acetic acid. Available from: [Link]
-
National Center for Biotechnology Information. Anti-inflammatory and related properties of 4-(p-biphenylyl)-3-hydroxybutyric acid. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available from: [Link]
-
The Good Scents Company. 4-methoxyphenyl acetic acid. Available from: [Link]
-
PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]
-
National Center for Biotechnology Information. Bioassay of 2, 4, 5-trichlorophenoxyacetic acid for carcinogenicity in mice - PMC. Available from: [Link]
-
Termedia. Phytic acid potentiates oxaliplatin effects in colorectal cancer induced by 1,2-DMH: the role of miR-224 and miR-200a. Available from: [Link]
-
PubMed. Anti-cancer activity of the cell membrane-permeable phytic acid prodrug. Available from: [Link]
-
MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
PubMed. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. Available from: [Link]
-
PubMed. Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Available from: [Link]
- Google Patents. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
-
MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available from: [Link]
-
MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. Available from: [Link]
Sources
- 1. 4-TERT-BUTYLPHENOXYACETIC ACID CAS#: 1798-04-5 [m.chemicalbook.com]
- 2. (4-tert.-Butylphenoxy)-essigsäure ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1798-04-5 CAS MSDS (4-TERT-BUTYLPHENOXYACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity of the cell membrane-permeable phytic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassay of 2, 4, 5-trichlorophenoxyacetic acid for carcinogenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 4-tert-butoxyphenylacetic acid from p-tert-butylacetophenone
Application Note & Protocol
Topic: High-Yield Synthesis of 4-tert-butoxyphenylacetic Acid from p-tert-butylacetophenone via the Willgerodt-Kindler Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-tert-butoxyphenylacetic acid is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. This application note provides a comprehensive, field-proven guide for the synthesis of 4-tert-butoxyphenylacetic acid starting from the readily available p-tert-butylacetophenone. The described two-step methodology leverages the robust Willgerodt-Kindler reaction to first form a key thioamide intermediate, which is subsequently hydrolyzed to yield the final product. This protocol is designed for scientific integrity, offering detailed causal explanations for experimental choices, a self-validating workflow, and thorough safety considerations. All quantitative data is summarized for clarity, and the entire process is visualized to facilitate understanding and implementation in a research or process development setting.
Introduction & Synthetic Strategy
The conversion of aryl alkyl ketones to their corresponding carboxylic acids with a rearranged carbon skeleton is a significant transformation in organic synthesis. While various methods exist, many involve multi-step processes or the use of hazardous reagents. The Willgerodt-Kindler reaction offers a powerful and often more direct route.[1][2] This reaction converts a ketone, such as p-tert-butylacetophenone, into a thioamide by reacting it with an amine (typically morpholine) and elemental sulfur.[3][4] The resulting thioamide can then be efficiently hydrolyzed to the desired carboxylic acid, in this case, 4-tert-butoxyphenylacetic acid.
The primary advantages of this strategy are:
-
High Atom Economy: The core atoms of the starting material are incorporated into the product.
-
Robustness: The reaction is tolerant of a variety of functional groups on the aromatic ring.
-
Accessibility of Reagents: The starting materials—p-tert-butylacetophenone, morpholine, and sulfur—are common and relatively inexpensive laboratory chemicals.
This guide will detail the optimized conditions for both the initial thioamidation and the subsequent hydrolysis, providing a reliable pathway to the target molecule.
Reaction Mechanism: The Willgerodt-Kindler Reaction
Understanding the underlying mechanism is critical for troubleshooting and optimization. The Willgerodt-Kindler reaction proceeds through several key stages:
-
Enamine Formation: The reaction initiates with the formation of an enamine from the starting ketone (p-tert-butylacetophenone) and the secondary amine (morpholine).[3] This step is base-catalyzed.
-
Thiation and Rearrangement: The enamine, acting as a nucleophile, attacks elemental sulfur. The subsequent cascade of rearrangements, likely involving thio-substituted iminium-aziridinium intermediates, results in the migration of the carbonyl carbon down the alkyl chain to the terminal position.[2][4]
-
Thioamide Formation: The process culminates in the formation of a stable thioamide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione.
The subsequent hydrolysis step is a standard conversion of the thioamide functional group to a carboxylic acid, typically under acidic or basic conditions, which cleaves the morpholine group and replaces the sulfur with oxygen.
Overall Experimental Workflow
The synthesis is a two-part process beginning with the starting ketone and culminating in the purified carboxylic acid product.
Caption: Workflow for the synthesis of 4-tert-butoxyphenylacetic acid.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (per run) | Moles | Notes |
| p-tert-Butylacetophenone | (CH₃)₃CC₆H₄COCH₃ | 176.25 | 17.63 g | 0.10 | Starting ketone, liquid.[5] |
| Morpholine | C₄H₉NO | 87.12 | 26.14 g (26.4 mL) | 0.30 | Reagent and solvent, corrosive and flammable liquid.[6] |
| Sulfur (elemental) | S | 32.06 | 6.41 g | 0.20 | Powder. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | ~15 mL | - | For hydrolysis, highly corrosive. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~100 mL | - | Solvent for hydrolysis. |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
| Toluene | C₇H₈ | 92.14 | As needed | - | For extraction/work-up. |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - | For neutralization and washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Detailed Experimental Protocol
Part A: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-tert-butylacetophenone (17.63 g, 0.10 mol), morpholine (26.4 mL, 0.30 mol), and elemental sulfur (6.41 g, 0.20 mol).
-
Rationale: Morpholine serves as both a reactant to form the enamine and as the solvent. A three-fold excess ensures the reaction goes to completion. The reaction is performed under an inert atmosphere (nitrogen) to prevent oxidation of reactants and intermediates at high temperatures.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 125-130 °C) with vigorous stirring. Maintain reflux for 12-16 hours. The reaction mixture will darken significantly.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the rearrangement.[7] Prolonged reflux ensures complete conversion of the starting ketone.
-
-
Work-up and Isolation: After cooling to room temperature, pour the dark, viscous reaction mixture slowly into 200 mL of vigorously stirred 95% ethanol. A yellow-brown solid will precipitate.
-
Rationale: The thioamide intermediate is poorly soluble in ethanol, allowing for its precipitation and separation from unreacted morpholine and other soluble byproducts.
-
-
Purification of Intermediate: Collect the crude solid by vacuum filtration and wash the filter cake with cold 95% ethanol (2 x 30 mL). The crude thioamide can be used directly in the next step or further purified by recrystallization from ethanol if desired. An expected crude yield is typically 75-85%.
Part B: Hydrolysis to 4-tert-butoxyphenylacetic Acid
-
Reactor Setup: In a 500 mL round-bottom flask, suspend the crude thioamide intermediate from Part A in a mixture of glacial acetic acid (100 mL) and concentrated sulfuric acid (15 mL). Equip the flask with a reflux condenser.
-
Rationale: A strong acid mixture is required to effectively hydrolyze the stable thioamide. Acetic acid serves as a solvent that is miscible with the aqueous acid and can dissolve the organic intermediate.[8]
-
-
Hydrolysis Reaction: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 6-8 hours. During this time, the evolution of hydrogen sulfide (H₂S) may be observed. This step must be performed in a well-ventilated fume hood.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature and pour it carefully over 400 g of crushed ice in a large beaker. A pale or off-white solid will precipitate.
-
Rationale: The final carboxylic acid product is insoluble in cold water, allowing for its precipitation upon quenching the reaction mixture.
-
-
Purification: Collect the crude 4-tert-butoxyphenylacetic acid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 50-70% aqueous ethanol. Allow the solution to cool slowly to form pure, crystalline needles of the final product. Filter the crystals, wash with a small amount of cold ethanol-water, and dry under vacuum. The expected yield of the pure product is 60-70% based on the starting ketone. The melting point of pure 4-tert-butoxyphenylacetic acid is approximately 112-114 °C.
Safety Precautions
-
Hydrogen Sulfide (H₂S) Evolution: The hydrolysis step (Part B) generates H₂S, a highly toxic, flammable gas with the odor of rotten eggs. All work must be conducted in a certified chemical fume hood. Consider setting up a bleach or hydrogen peroxide scrubber connected to the top of the condenser to neutralize H₂S gas.
-
Morpholine: Morpholine is a flammable, corrosive, and toxic liquid.[9][10] It can cause severe skin burns and eye damage.[6] Handle with extreme care, using nitrile gloves, safety goggles, and a lab coat. All transfers should be done in a fume hood.[11][12]
-
Concentrated Acids: Sulfuric and glacial acetic acids are highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.
-
General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses at all times. The reaction involves heating flammable liquids; ensure no ignition sources are nearby and that the heating mantle is properly functioning.
Characterization
The identity and purity of the final product, 4-tert-butoxyphenylacetic acid, should be confirmed by standard analytical techniques.
-
Melting Point: Expected range: 112-114 °C.
-
¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts (δ) in ppm.
-
~1.31 (s, 9H, -C(CH₃)₃)
-
~3.62 (s, 2H, -CH₂COOH)
-
~7.25 (d, 2H, Ar-H)
-
~7.38 (d, 2H, Ar-H)
-
~11.5 (br s, 1H, -COOH) (Note: These are predicted values based on similar structures; actual spectra should be acquired for confirmation)[13]
-
-
¹³C NMR (CDCl₃, 125 MHz): Expected chemical shifts (δ) in ppm.
-
~31.4 (3C, -C(CH₃)₃)
-
~34.6 (1C, -C(CH₃)₃)
-
~40.5 (1C, -CH₂COOH)
-
~125.8 (2C, Ar-CH)
-
~129.5 (2C, Ar-CH)
-
~130.8 (1C, Ar-C)
-
~150.5 (1C, Ar-C)
-
~178.5 (1C, -COOH)
-
References
-
Willgerodt rearrangement. In Wikipedia. Retrieved from [Link]
-
Willgerodt-Kindler Reaction. SynArchive. Retrieved from [Link]
- CN1927809A - Preparation method of t-butylphenyl acetic acid. Google Patents.
-
Safety Data Sheet: Morpholine. Carl ROTH. Retrieved from [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. Retrieved from [Link]
-
Synthesis of 4'-tert.butylacetophenone. PrepChem.com. Retrieved from [Link]
-
Morpholine - Safety Data Sheet. Sciencelab.com. Retrieved from [Link]
-
Safety Data Sheet Morpholine. Redox. Retrieved from [Link]
-
Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. Retrieved from [Link]
-
Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. Retrieved from [Link]
-
Optimum Conditions for the Willgerodt-Kindler Reaction. SciSpace. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Retrieved from [Link]
-
Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. Retrieved from [Link]
-
Willgerodt-Kindler featuring acetophenone. Sciencemadness Discussion Board. Retrieved from [Link]
-
(4-tert-Butylphenyl)acetic acid. ResearchGate. Retrieved from [Link]
- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.
-
p-tert-Butylacetophenone. PubChem. Retrieved from [Link]
-
Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Human Metabolome Database. Retrieved from [Link]
-
4-Methoxyphenylacetic Acid. PubChem. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. scispace.com [scispace.com]
- 8. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. trc-corp.com [trc-corp.com]
- 12. redox.com [redox.com]
- 13. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Capping in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. However, the iterative nature of SPPS is not without its challenges, most notably the potential for incomplete coupling reactions at each cycle. These failures lead to the generation of deletion sequences, which can be difficult to separate from the target peptide, ultimately impacting yield and purity. This document provides a detailed guide to the critical process of capping , a chemical strategy to terminate these unreactive peptide chains. We will delve into the mechanistic underpinnings of capping, provide validated protocols for the most common capping agent, acetic anhydride, and explore the theoretical application of alternative reagents, such as 4-tert-butoxyphenylacetic acid, for specialized applications.
The Imperative of Capping in SPPS: Ensuring Fidelity of the Final Peptide
In an ideal SPPS cycle, the coupling of each amino acid to the growing peptide chain proceeds to 100% completion. In practice, steric hindrance, resin aggregation, or other kinetic barriers can prevent some N-terminal amines from reacting with the incoming activated amino acid.[1] If left unaddressed, these free amines will react in subsequent coupling cycles, leading to the synthesis of peptides that are missing one or more amino acids, known as deletion sequences .
Capping is the process of chemically modifying these unreacted amines to render them non-nucleophilic and therefore incapable of further chain elongation.[2] This is typically achieved through acylation, most commonly acetylation, which introduces a stable amide bond that is resistant to the conditions of subsequent synthesis steps.[3] By intentionally terminating these failure sequences, capping significantly simplifies the purification of the final crude peptide product, as the capped, shorter peptides have physicochemical properties that are more distinct from the full-length target peptide.[1]
When to Implement a Capping Step:
-
After the loading of the first amino acid: To block any unreacted sites on the resin itself.[4]
-
During the synthesis of long or "difficult" sequences: Where the probability of incomplete coupling is higher.[1]
-
When a coupling monitoring test (e.g., the Kaiser test) indicates incomplete reaction: If a second coupling attempt is also unsuccessful or not desired, capping is essential.[2][3]
The Workhorse of Capping: Acetic Anhydride
Acetic anhydride is the most widely used capping agent in SPPS due to its high reactivity and the stability of the resulting acetyl group.[1] The reaction is typically carried out in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA), to neutralize the acetic acid byproduct and facilitate the reaction.[3]
Mechanism of Acetyl Capping:
The primary amine of the unreacted peptide chain acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of a stable amide bond (the acetyl cap) and the release of an acetate molecule. The base in the capping solution serves to scavenge the proton from the amine and the acetic acid byproduct.
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes a robust and widely applicable method for capping unreacted amines on the resin during Fmoc-based SPPS.
Materials:
-
Peptide-resin with free N-terminal amines
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Kaiser Test Kit (for monitoring)
Procedure:
-
Resin Washing: Following the coupling step, thoroughly wash the peptide-resin with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.[1]
-
Preparation of Capping Solution: Prepare the capping solution fresh immediately before use. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin's initial substitution.[3]
-
Capping Reaction: Suspend the washed resin in the freshly prepared capping solution.
-
Agitation: Gently agitate the resin slurry at room temperature for 30 minutes to ensure complete mixing and reaction.[3]
-
Post-Capping Wash: Filter the resin and wash thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.
-
Confirmation of Capping: Perform a Kaiser test on a small sample of the resin beads. A negative result (the beads remain colorless or yellowish) indicates that all primary amines have been successfully capped. If the test is positive, repeat the capping procedure.[1]
Visualization of the SPPS Workflow with Capping
The following diagram illustrates the position of the capping step within a standard Fmoc-SPPS cycle.
Caption: Workflow of an Fmoc-SPPS cycle incorporating a capping step.
Investigational Reagents: The Theoretical Application of 4-tert-butoxyphenylacetic Acid
While acetic anhydride is highly effective, its small size and high reactivity can occasionally lead to side reactions, such as the acetylation of certain sensitive side chains.[1] This has led to an interest in alternative capping agents. Here, we discuss the theoretical application of 4-tert-butoxyphenylacetic acid as a specialized capping agent. It is important to note that this is a hypothetical application, as 4-tert-butoxyphenylacetic acid is not a standard reagent for this purpose and its use would require empirical validation.
4-tert-butoxyphenylacetic acid is a carboxylic acid with a bulky, hydrophobic tert-butylphenyl group.[5][6] This structure suggests several potential properties if used as a capping agent.
Proposed Mechanism of Action:
Similar to other carboxylic acids used for capping, 4-tert-butoxyphenylacetic acid would first need to be activated to form a reactive species capable of acylating the free amine. This could be achieved using standard peptide coupling reagents such as HBTU or HATU in the presence of a base like DIPEA.
Caption: Proposed activation and reaction of a carboxylic acid capping agent.
Hypothetical Protocol for Capping with 4-tert-butoxyphenylacetic Acid:
Materials:
-
Peptide-resin with free N-terminal amines
-
DMF, peptide synthesis grade
-
4-tert-butoxyphenylacetic acid
-
HBTU (or other suitable coupling reagent)
-
DIPEA
Procedure (Theoretical):
-
Resin Washing: As per Protocol 1.
-
Preparation of Capping Solution: In a separate vessel, pre-activate the 4-tert-butoxyphenylacetic acid (e.g., 10 equivalents) with a coupling reagent like HBTU (9.9 equivalents) and DIPEA (20 equivalents) in DMF.
-
Capping Reaction: Add the pre-activated solution to the washed peptide-resin.
-
Agitation: Agitate the slurry at room temperature for 1-2 hours. Reaction times may need to be extended compared to acetic anhydride due to increased steric bulk.
-
Washing and Monitoring: As per Protocol 1.
Potential Advantages and Disadvantages (Theoretical):
| Feature | Potential Advantage | Potential Disadvantage |
| Steric Bulk | May offer increased selectivity, potentially reducing side-chain modifications on sterically accessible residues. | Could lead to slower reaction kinetics and incomplete capping of sterically hindered amines. |
| Hydrophobicity | The bulky, hydrophobic cap could significantly alter the chromatographic properties of the terminated sequence, potentially simplifying purification. | May decrease the solubility of the capped peptide, leading to aggregation on the resin. |
| Cost & Complexity | N/A | Requires pre-activation with expensive coupling reagents, increasing cost and complexity compared to using acetic anhydride.[1] |
Comparative Summary of Capping Reagents
| Reagent | Activating Agent | Typical Reaction Time | Key Advantages | Key Considerations |
| Acetic Anhydride [1][3] | Base (Pyridine/DIPEA) | 20-30 minutes | Highly reactive, cost-effective, simple procedure. | Can cause side reactions with certain amino acids (e.g., His, Arg).[1] |
| Propionic Anhydride [1] | Base (Pyridine/DIPEA) | 30 minutes | Effective alternative to acetic anhydride. | Introduces a propionyl cap. |
| Activated Acetic Acid [1] | Coupling Reagent (e.g., HBTU) | 30 minutes | Milder conditions, may be suitable for sensitive sequences. | More expensive and complex. |
| 4-tert-butoxyphenylacetic acid (Theoretical) | Coupling Reagent (e.g., HBTU) | > 60 minutes (Est.) | Potentially enhanced purification separation due to bulky, hydrophobic cap. | Steric hindrance may lead to incomplete capping; requires validation. |
Conclusion
Capping is an indispensable tool in the arsenal of the peptide chemist for ensuring the synthesis of high-purity peptides. While acetic anhydride remains the gold standard for its efficiency and simplicity, the exploration of alternative reagents with unique physicochemical properties, such as the hypothetical application of 4-tert-butoxyphenylacetic acid, underscores the ongoing innovation in the field. The choice of whether to cap, and with which reagent, should be a strategic decision based on the length and sequence of the target peptide, as well as the desired purity and yield of the final product.
References
-
AAPPTec Peptides. SPPS Capping procedure. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
ResearchGate. (2025). Role of capping in peptide synthesis. [Link]
-
Fields, G. B., et al. (1988). Principles and practice of solid-phase peptide synthesis. PNAS, 85, 1384-1388. [Link]
-
Royal Society of Chemistry. Beyond Fmoc: a review of aromatic peptide capping groups. [Link]
-
Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2036. [Link]
Sources
Application Note: A Comprehensive Guide to the Friedel-Crafts Acylation of Isobutylbenzene
<-3a--22_topc2a_20_experimental_protocol_for_friedel-crafts_acylation_of_isobutylbenzene_22_>
Abstract
The Friedel-Crafts acylation stands as a pivotal reaction in organic synthesis, facilitating the introduction of an acyl group onto an aromatic nucleus.[1] This electrophilic aromatic substitution is of paramount importance in the pharmaceutical and fine chemical sectors. A noteworthy application is the acylation of isobutylbenzene to yield 4'-isobutylacetophenone, a crucial intermediate in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] This application note provides an in-depth, scientifically grounded protocol for the Friedel-Crafts acylation of isobutylbenzene. It delves into the underlying mechanistic principles, offers detailed experimental procedures for both traditional and modern catalytic approaches, and outlines robust safety, work-up, and characterization methodologies.
Introduction: The Significance of Aromatic Ketone Synthesis
The synthesis of aromatic ketones via Friedel-Crafts acylation is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures from simple aromatic precursors.[2] The reaction, developed by Charles Friedel and James Crafts in 1877, typically employs an acyl chloride or anhydride as the acylating agent in the presence of a Lewis acid catalyst.[2] Unlike the related Friedel-Crafts alkylation, the acylation reaction benefits from the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution—a common side reaction in alkylations.[3][4]
The acylation of isobutylbenzene is a text-book example of this reaction's industrial relevance, directly feeding into the manufacturing pipeline of ibuprofen, a globally recognized analgesic and anti-inflammatory agent.[1][5] This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to successfully execute this transformation.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-defined, multi-step pathway.[6][7]
Step 1: Formation of the Acylium Ion Electrophile. The reaction is initiated by the interaction of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) with the acylating agent (e.g., acetyl chloride).[1][6] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[8] This acylium ion is the potent electrophile that drives the subsequent aromatic substitution.
Step 2: Electrophilic Attack on the Aromatic Ring. The electron-rich π-system of the isobutylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1][6] This step results in the formation of a cationic intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[9] The isobutyl group is an ortho-, para-directing activator, meaning the acylation occurs predominantly at the position para to the isobutyl group due to steric hindrance at the ortho positions.[1]
Step 3: Deprotonation and Regeneration of Aromaticity. A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group.[1] This deprotonation step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4'-isobutylacetophenone, and hydrogen chloride (HCl).[1][6]
Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation
Caption: Step-by-step workflow for the traditional acylation protocol.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. [10]2. Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath. [1]4. Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature is maintained at 0 °C. [1]5. Addition of Isobutylbenzene: After the complete addition of acetyl chloride, add isobutylbenzene (1.0 equivalent) dropwise from the dropping funnel over approximately 30 minutes, keeping the internal temperature below 5 °C. [1]6. Reaction: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. [1]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex. [1][11]8. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. [1]9. Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. [1]10. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. [1]11. Purification: The crude product can be purified by vacuum distillation to yield pure 4'-isobutylacetophenone. [1]
Protocol 2: Modern Approach Using a Solid Acid Catalyst (Zeolite Beta)
This method offers a more environmentally benign alternative to the traditional protocol, utilizing a reusable solid acid catalyst. [5][12] Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine isobutylbenzene (e.g., 40 mmol), acetic anhydride (e.g., 10 mmol), and zeolite beta catalyst (e.g., 0.5 g). [5][12]2. Reaction: Heat the mixture under a nitrogen atmosphere to a temperature between 60°C and 165°C and stir for 2-24 hours. [5][12]The progress of the reaction can be monitored using Gas Chromatography (GC) or TLC. [1]3. Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Product Isolation: The filtrate, containing the product, can be purified by conventional methods such as vacuum distillation. [5]
Data Presentation and Characterization
A comparative summary of the two protocols is presented below:
| Parameter | Traditional Method (AlCl₃) | Modern Method (Zeolite Beta) |
| Acylating Agent | Acetyl chloride | Acetic anhydride |
| Catalyst | Aluminum chloride (stoichiometric) | Zeolite Beta (catalytic) |
| Solvent | Dichloromethane, Nitrobenzene | Solvent-free or 1,2-dichloroethane |
| Temperature | -30°C to 0°C [13] | 60°C to 165°C [5][12] |
| Reaction Time | 1 - 4 hours | 2 - 24 hours [5][12] |
| Molar Ratio (IBB:Acylating Agent) | 1.1 - 2.0 : 1 | 2 : 1 |
| Work-up | Aqueous quench (HCl), extraction | Filtration |
| Typical Yield | High | Up to 72% conversion, 94% selectivity for 4-IBA [14] |
Characterization of 4'-Isobutylacetophenone:
-
¹H NMR (CDCl₃): The proton NMR spectrum should exhibit characteristic signals for the aromatic protons (two doublets), a singlet for the methyl group of the acetyl moiety, and signals corresponding to the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene). [15][16]* ¹³C NMR (CDCl₃): The carbon NMR will show a signal for the carbonyl carbon around 198 ppm, along with signals for the aromatic and aliphatic carbons.
-
IR (neat): A strong absorption band characteristic of the carbonyl group (C=O) of an aromatic ketone will be observed around 1680 cm⁻¹. [15]
Safety and Troubleshooting
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as acetyl chloride, acetic anhydride, aluminum chloride, and dichloromethane must be performed in a well-ventilated fume hood. [3][11][17]* Quenching: The quenching of the reaction mixture with ice/HCl is highly exothermic and releases HCl gas. This step must be performed slowly and with caution.
Troubleshooting:
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is thoroughly dried and anhydrous reagents are used. Water deactivates the aluminum chloride catalyst. [11] * Suboptimal Temperature: The reaction temperature is crucial. For the traditional method, maintaining a low temperature during reagent addition is critical to prevent side reactions.
-
-
Formation of Multiple Products:
-
Polysubstitution: While less common in acylation, it can occur under harsh conditions. Using the correct stoichiometry is important.
-
Isomer Formation: The para-product is generally favored. Deviations may indicate issues with reaction control.
-
Conclusion
The Friedel-Crafts acylation of isobutylbenzene is a robust and scalable method for the synthesis of 4'-isobutylacetophenone, a key precursor to ibuprofen. [1]While the traditional protocol utilizing aluminum chloride remains highly effective, modern approaches employing solid acid catalysts like zeolites present significant advantages in terms of environmental impact, catalyst reusability, and simplified work-up procedures. [1]The choice of protocol will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations.
References
-
Homework.Study.com. The compound 4-isobutylacetophenone is needed for the synthesis of ibuprofen. Propose a synthesis of 4-isobutylacetophenone from benzene and any other necessary reagents. Available at: [Link]
-
University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
- Google Patents. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone.
-
The Royal Society of Chemistry. 7. Following a synthetic route. Available at: [Link]
-
ScienceDirect. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]
-
ResearchGate. Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Justia Patents. Process for the preparation of 4′-isobutylacetophenone. Available at: [Link]
- Google Patents. US6384285B1 - Process for the preparation of 4′-isobutylacetophenone.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
- Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
International Journal of ChemTech Research. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Available at: [Link]
-
YouTube. Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. Available at: [Link]
-
ResearchGate. (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst. Available at: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
PubChem. 4'-Isobutylacetophenone. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
-
SpectraBase. 4'-Isobutylacetophenone - Optional[FTIR] - Spectrum. Available at: [Link]
-
ChemBK. 4-Isobutylacetophenone. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. patents.justia.com [patents.justia.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 13. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. edu.rsc.org [edu.rsc.org]
- 16. 4'-(2-Methylpropyl)acetophenone(38861-78-8) 1H NMR spectrum [chemicalbook.com]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols for 4-tert-Butoxyphenylacetic Acid in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Phenylacetic Acid Derivative
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer both inherent biological activity and synthetic versatility is paramount. 4-tert-Butoxyphenylacetic acid, a member of the phenylacetic acid class of compounds, represents such a scaffold. While direct and extensive research on this specific molecule is emerging, its structural architecture provides a strong rationale for its investigation as a promising candidate in medicinal chemistry.
The structure combines a phenylacetic acid core, a motif present in numerous established therapeutic agents (most notably, non-steroidal anti-inflammatory drugs), with a para-substituted tert-butoxy group. This bulky, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the oxygen ether linkage is analogous to the methoxy group in well-characterized compounds like Butylated Hydroxyanisole (BHA) and 4-methoxyphenylacetic acid, which are known for their antioxidant, anti-inflammatory, and metabolic activities.
This guide serves as a comprehensive resource for researchers and drug development professionals. It outlines the postulated biological activities of 4-tert-butoxyphenylacetic acid, provides detailed, field-proven protocols for its evaluation, and discusses its application as a versatile building block for the synthesis of more complex drug candidates.
Physicochemical Properties and Synthesis
A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 2-(4-(tert-butoxy)phenyl)acetic acid |
| CAS Number | 16452-44-9 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethanol) |
The synthesis of phenylacetic acids is well-established in organic chemistry. While a specific route for 4-tert-butoxyphenylacetic acid is not extensively published, methods used for structurally analogous compounds, such as 4-tert-butylphenylacetic acid, are readily adaptable. A common approach involves the hydrolysis of a corresponding morpholinoethanethione precursor in an acidic medium. A patent also describes a straightforward preparation of 4-tert-butylphenylacetic acid from p-tert-butylacetophenone, providing a viable synthetic strategy for accessing this class of compounds.
Postulated Biological Activities and Therapeutic Potential
Based on its structural features and the known activities of related molecules, 4-tert-butoxyphenylacetic acid is hypothesized to possess significant potential in several therapeutic areas.
Anti-inflammatory Activity
Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The tert-butyl-substituted phenol moiety, analogous to that in BHA, is a strong indicator of potential anti-inflammatory action. The primary proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In innate immune cells like macrophages, activation of Toll-like receptors (e.g., by lipopolysaccharide, LPS) triggers a cascade that leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and enzymes like COX-2. Phenolic antioxidants can interfere with this pathway, often by quenching reactive oxygen species (ROS) that act as secondary messengers.
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a rapid and straightforward method to assess the direct antioxidant capacity of the compound.
A. Materials
-
4-tert-Butoxyphenylacetic acid (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at ~517 nm)
B. Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound and ascorbic acid in methanol. Create serial dilutions.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid to respective wells.
-
Add 100 µL of methanol to the "blank" wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of all wells at 517 nm.
C. Data Calculation and Interpretation
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with methanol instead of the sample).
-
Plot the % inhibition against the compound concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower EC₅₀ value indicates higher antioxidant activity.
Data Presentation: Quantitative Effects
The results from the described assays should be summarized for clear comparison and analysis.
Table 1: Anti-inflammatory Activity of 4-tert-Butoxyphenylacetic Acid
| Readout | Assay | IC₅₀ (µM) [95% CI] | Max Inhibition (%) |
| TNF-α | ELISA | [Insert Value] | [Insert Value] |
| IL-6 | ELISA | [Insert Value] | [Insert Value] |
| COX-2 | qPCR | [Insert Value] | [Insert Value] |
Table 2: Antioxidant Capacity of 4-tert-Butoxyphenylacetic Acid
| Compound | Assay | EC₅₀ (µM) [95% CI] |
| 4-tert-Butoxyphenylacetic Acid | DPPH | [Insert Value] |
| Ascorbic Acid (Control) | DPPH | [Insert Value] |
Conclusion and Future Directions
4-tert-Butoxyphenylacetic acid is a compound of significant interest for drug discovery, positioned at the intersection of anti-inflammatory, antioxidant, and synthetic chemistry. The protocols detailed herein provide a robust framework for the initial characterization of its biological activities. Positive results from these assays would warrant further investigation, including exploration in more complex cellular models, in vivo efficacy studies in models of inflammatory disease, and its utilization as a scaffold for the development of novel, optimized therapeutic agents.
References
- Preparation method of t-butylphenyl acetic acid.
-
What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid? - FAQ. Autech Scientific. [Link]
-
(4-tert-Butylphenyl)acetic acid. PMC - NIH. [Link]
-
Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Human Metabolome Database. [Link]
-
4-methoxyphenyl acetic acid, 104-01-8. The Good Scents Company. [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]
-
(PDF) (4-tert-Butylphenyl)acetic acid. ResearchGate. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science. [Link]
-
Anti-Inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
4-Methoxyphenylacetic acid. HiMedia Laboratories. [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Semantic Scholar. [Link]
Application Notes and Protocols for the Quantification of 4-tert-butoxyphenylacetic acid
Introduction
4-tert-butoxyphenylacetic acid is an organic compound with a substituted phenylacetic acid core structure. As with many compounds in pharmaceutical and chemical research, accurate and precise quantification is critical for various stages of development, from discovery and process optimization to quality control and metabolic studies. The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.
This comprehensive guide provides detailed application notes and protocols for the quantification of 4-tert-butoxyphenylacetic acid using three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are founded on established principles for the analysis of structurally related aromatic carboxylic acids and are designed to be adapted and validated by researchers in their respective laboratory settings.
Guiding Principles for Method Selection
The choice of analytical technique is a critical first step. The following decision tree outlines a logical approach to selecting the most suitable method based on common research needs.
Caption: Decision tree for analytical method selection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of 4-tert-butoxyphenylacetic acid in relatively clean sample matrices, such as in-process control samples or formulated products. The method relies on the separation of the analyte from other components on a reversed-phase column, followed by detection based on its ultraviolet absorbance.
Scientific Rationale
The phenylacetic acid moiety in the target molecule contains a chromophore that absorbs UV light, making it detectable by a UV detector. A reversed-phase C18 column is chosen for its ability to retain and separate moderately nonpolar compounds from a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[1]
Experimental Protocol
1.2.1. Sample Preparation
For optimal results, samples should be dissolved in a solvent similar in composition to the initial mobile phase.[2]
-
Standard Preparation: Accurately weigh approximately 10 mg of 4-tert-butoxyphenylacetic acid reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulate matter.[3]
1.2.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
1.2.3. Data Analysis and Validation
The method should be validated according to ICH guidelines (Q2(R2)) to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.995 | Demonstrates a proportional relationship between concentration and response.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Ensures the closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 2.0% | Indicates the degree of scatter between a series of measurements. |
| LOD & LOQ | Signal-to-Noise of 3:1 & 10:1 | Defines the lowest concentration that can be reliably detected and quantified.[5] |
| Specificity | Peak purity and resolution > 2 | Confirms that the signal is solely from the analyte of interest. |
Workflow Diagram
Caption: General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids, a derivatization step is necessary to make 4-tert-butoxyphenylacetic acid amenable to GC analysis.[6] This method offers high selectivity and sensitivity.
Scientific Rationale
Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[7] Silylation, which replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective approach.[8] Another targeted approach is alkylation, for instance, using 4-t-butylbenzyl bromide to form an ester, which can yield characteristic fragments in the mass spectrometer, aiding in identification and quantification.[6]
Experimental Protocol
2.2.1. Sample Preparation and Derivatization (Silylation)
-
Extraction (if necessary): For complex matrices, perform a liquid-liquid extraction. Adjust the sample pH to ~2 with HCl, and extract with a water-immiscible solvent like ethyl acetate. Evaporate the organic layer to dryness.
-
Derivatization: To the dried extract or a known amount of standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature before injecting into the GC-MS.
2.2.2. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (50-500 m/z) or Selected Ion Monitoring (SIM) for higher sensitivity |
2.2.3. Data Analysis and Validation
For quantitative analysis using SIM mode, select a characteristic and abundant ion from the mass spectrum of the derivatized analyte as the quantifier ion, and one or two other ions as qualifiers.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.99 | Ensures proportionality in the selected concentration range. |
| Accuracy (% Recovery) | 90.0 - 110.0% | Accounts for potential variability in the derivatization and extraction steps. |
| Precision (%RSD) | ≤ 15.0% | Reflects the reproducibility of the entire analytical procedure. |
| LOD & LOQ | Method-specific | Determined by serial dilution and signal-to-noise evaluation. |
| Specificity | Absence of interfering peaks at the analyte retention time and correct ion ratios. | Confirms identity and purity of the analyte signal. |
Workflow Diagram
Caption: General workflow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of analytes in complex biological matrices like plasma and urine. Its exceptional sensitivity and selectivity are achieved by coupling the separation power of HPLC with the specificity of tandem mass spectrometry.
Scientific Rationale
This method is based on the analysis of structurally similar compounds like phenylacetic acid and phenylbutyric acid in biological fluids.[9][10] The analyte is first separated from matrix components using reversed-phase chromatography. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI) in negative mode, which is highly efficient for carboxylic acids. The precursor ion (deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides excellent specificity and reduces chemical noise.[9]
Experimental Protocol
3.2.1. Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Spiking: To 100 µL of plasma sample, add the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer & Evaporate: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| SRM Transitions | To be determined by infusing a standard solution of 4-tert-butoxyphenylacetic acid. A likely transition would be the loss of CO₂ from the [M-H]⁻ precursor. |
3.2.3. Data Analysis and Validation
LC-MS/MS methods are validated to the same rigorous ICH standards, with particular attention to matrix effects, which can suppress or enhance ionization.
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.99 | Ensures a consistent response across a wide dynamic range. |
| Accuracy (% Recovery) | 85.0 - 115.0% | A wider range is often accepted for bioanalytical methods. |
| Precision (%RSD) | ≤ 15.0% (≤ 20.0% at LLOQ) | Accounts for the complexity of biological sample analysis. |
| LLOQ | Defined as the lowest standard on the calibration curve with acceptable precision and accuracy.[9] | Establishes the lower limit of reliable quantification. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | Crucial for reliable analysis in biological fluids. |
Workflow Diagram
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
The quantification of 4-tert-butoxyphenylacetic acid can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method should be guided by the specific requirements of the study, particularly the sample matrix and the need for sensitivity. HPLC-UV offers a simple, robust solution for less complex samples. GC-MS provides high resolving power but requires a derivatization step. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for challenging bioanalytical applications. It is imperative that any chosen method be fully validated in accordance with regulatory guidelines to ensure the generation of reliable and reproducible data.
References
-
Strnadová, K., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(5), 585–591. Available at: [Link]
-
Castedo, A., et al. (2018). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available at: [Link]
-
Tsunoi, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences, 2(5), 856. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]
-
ResearchGate. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available at: [Link]
-
ResearchGate. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Available at: [Link]
- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Available at: [Link]
-
Restek. (n.d.). GC Derivatization. Available at: [Link]
-
David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Toyama, T., et al. (2012). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 78(18), 6735–6742. Available at: [Link]
-
ResearchGate. (2020). (PDF) 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]
-
Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 416-421. Available at: [Link]
-
Liu, B. X., Yu, Y. P., & Xu, D. J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Available at: [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available at: [Link]
-
Oakwood Chemical. (n.d.). (4-tert-Butylphenyl)acetic acid. Available at: [Link]
-
Trullols, E. (2005). VALIDATION OF QUALITATIVE ANALYTICAL METHODS. TDX (Tesis Doctorals en Xarxa). Available at: [Link]
-
ResearchGate. (2008). (PDF) (4-tert-Butylphenyl)acetic acid. Available at: [Link]
Sources
- 1. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. omicsonline.org [omicsonline.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. d-nb.info [d-nb.info]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. weber.hu [weber.hu]
- 9. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Abstract
This application note details the systematic development and validation of a simple, robust, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating nature. The final isocratic method provides excellent resolution, peak symmetry, and accuracy, making it suitable for routine quality control and stability analysis in drug development.
Introduction and Rationale
This compound is a phenylacetic acid derivative characterized by a carboxylic acid functional group and a lipophilic tert-butoxy moiety.[1] As with many active pharmaceutical ingredients (APIs), a reliable and validated analytical method is crucial for ensuring product quality, stability, and consistency throughout the drug development lifecycle. The presence of the acidic carboxyl group and the aromatic chromophore makes RP-HPLC with UV detection an ideal analytical choice.
The primary objective of this work was to develop an HPLC method that can accurately quantify this compound and resolve it from potential degradation products. This requires a systematic approach, beginning with an understanding of the analyte's properties, followed by methodical development, optimization, and rigorous validation as prescribed by global regulatory standards.[2][3][4]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. Key properties for this compound are summarized below.
| Property | Value (Estimated/Reported) | Implication for HPLC Method Development |
| Molecular Formula | C₁₂H₁₆O₃ | --- |
| Molecular Weight | 208.25 g/mol [1] | Used for preparation of standard solutions of known molarity. |
| pKa (Carboxylic Acid) | ~4.5 (Estimated) | The molecule is acidic. To ensure retention and good peak shape in RP-HPLC, the mobile phase pH must be kept at least 1.5-2 units below the pKa to suppress ionization. A pH of 2.5-3.0 is ideal. |
| logP (Octanol-Water) | ~2.5-3.0 (Estimated) | The positive logP value indicates moderate lipophilicity, suggesting good retention on a non-polar stationary phase like C18 under reverse-phase conditions. |
| UV λmax | ~225 nm, ~275 nm (Estimated) | The phenylacetic acid structure provides strong UV absorbance. Wavelengths around 225 nm will offer high sensitivity, while ~275 nm may provide more selectivity against certain impurities. 225 nm is selected for initial development. |
Experimental Design
Instrumentation and Software
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.
-
Data Acquisition: Agilent OpenLab CDS Software (or equivalent).
Reagents and Standards
-
Analyte: this compound Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Deionized, 18.2 MΩ·cm (e.g., from a Milli-Q® system).
-
Formic Acid: LC-MS Grade (or ACS Grade, >88%).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS Grade.
Chromatographic Conditions
The following table outlines the final, validated chromatographic conditions. The development and optimization process that led to this final method is described in subsequent sections.
| Parameter | Final Optimized Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Isocratic: 55:45 (v/v) Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Method Development and Optimization Workflow
The development process followed a logical, multi-stage approach to efficiently arrive at a robust and reliable method.
Caption: A systematic workflow for HPLC method development.
Protocol 1: Initial Method Scouting
-
Standard Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of Acetonitrile and Water.
-
Column Selection: Based on the analyte's moderate lipophilicity (logP ~2.5-3.0), a standard L1 column (C18) was chosen. A Zorbax Eclipse Plus C18 was selected for its excellent peak shape for acidic compounds.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This pH ensures the carboxylic acid is fully protonated.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Run a fast scouting gradient from 10% to 90% B over 15 minutes to determine the approximate organic solvent concentration required for elution.
-
Analysis: The analyte eluted at approximately 60% Acetonitrile, indicating that an isocratic method would be feasible and preferable for simplicity and robustness. A starting isocratic condition of 55% Acetonitrile was chosen for optimization.
Protocol 2: Method Optimization
-
Organic Solvent Ratio: A series of isocratic runs were performed with varying ratios of Acetonitrile:Aqueous phase (60:40, 55:45, 50:50). The 55:45 ratio provided the best balance of retention time (~5 minutes) and peak shape.
-
Column Temperature: The column temperature was evaluated at 25 °C, 30 °C, and 35 °C. A temperature of 30 °C was selected as it provided slightly better peak symmetry and consistent retention times.
-
Flow Rate: The flow rate was maintained at 1.0 mL/min to ensure moderate backpressure and efficient separation.
Forced Degradation (Specificity Demonstration)
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, meaning it can unequivocally assess the analyte in the presence of its degradation products.[5][6] Studies were conducted targeting 5-20% degradation of the active ingredient.[5]
Caption: Stress conditions applied for forced degradation studies.
Protocol 3: Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60 °C for 8 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Store solid API powder in an oven at 80 °C for 48 hours. Dissolve and dilute to 100 µg/mL in mobile phase.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] Dissolve and dilute to 100 µg/mL in mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the final HPLC method. Use a PDA detector to assess peak purity for the parent analyte peak in each chromatogram.
Results Summary: The analyte was found to be most susceptible to basic hydrolysis and oxidation. In all cases, the degradation products were well-resolved from the parent peak (Resolution > 2.0), and the peak purity analysis confirmed the main peak was spectrally pure, thus establishing the method as stability-indicating.
Method Validation
The method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][4][8]
| Validation Parameter | Protocol Summary | Acceptance Criteria | Result |
| Specificity | Forced degradation studies performed as described above. | Analyte peak is resolved from degradants (Resolution > 2). Peak purity index > 0.999. | Pass |
| Linearity & Range | Analysis of seven concentrations from 10 µg/mL to 150 µg/mL (10, 25, 50, 75, 100, 125, 150). | Correlation coefficient (r²) ≥ 0.999. | Pass (r² = 0.9998) |
| Accuracy | Performed by spike-recovery at 80%, 100%, and 120% of the nominal concentration (n=3 at each level). | Mean recovery between 98.0% and 102.0%. | Pass (99.2% - 101.5%) |
| Precision (Repeatability) | Six replicate injections of a 100 µg/mL standard. | RSD ≤ 2.0%. | Pass (RSD = 0.45%) |
| Precision (Intermediate) | Analysis performed on a different day by a different analyst. | RSD ≤ 2.0%. | Pass (RSD = 0.82%) |
| Robustness | Method performance assessed with small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters (tailing factor, plate count) remain within limits. RSD of results ≤ 2.0%. | Pass |
| LOD & LOQ | Determined based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. | LOD: 0.5 µg/mL, LOQ: 1.5 µg/mL |
Conclusion
A highly robust, specific, and accurate isocratic RP-HPLC method for the quantification of this compound has been successfully developed and validated per ICH guidelines. The method is simple, using a common C18 column and a straightforward mobile phase, making it easy to implement in a quality control laboratory. The demonstrated stability-indicating nature of the assay ensures it is fit for purpose for the analysis of both drug substance and formulated products during stability studies.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Forced Degradation Studies. (2016). MedCrave online.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- Forced Degradation Testing. (n.d.). SGS Denmark.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
- This compound. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Testing | SGS Denmark [sgs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. starodub.nl [starodub.nl]
Application Note: Real-Time Monitoring and Structural Elucidation of 4-tert-butoxyphenylacetic Acid Reactions using NMR Spectroscopy
Abstract
4-tert-butoxyphenylacetic acid is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials. The precise characterization of its reaction pathways and products is critical for process optimization, quality control, and regulatory compliance. This guide provides an in-depth technical framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the purity of 4-tert-butoxyphenylacetic acid and to monitor its subsequent chemical transformations in real-time. We present validated, step-by-step protocols for quantitative NMR (qNMR) analysis, in-situ reaction monitoring of esterification, and comprehensive structural verification of key derivatives using 1D and 2D NMR techniques.
Introduction: The Analytical Imperative
In drug development and process chemistry, understanding the kinetics and outcomes of a chemical reaction is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful, non-destructive window into reacting systems. Unlike chromatographic methods, which require sampling and quenching, NMR allows for direct, in-situ observation of molecular transformations, providing both structural and quantitative data simultaneously.[1][2] This is particularly advantageous for reactions involving 4-tert-butoxyphenylacetic acid, where tracking the conversion of the carboxylic acid moiety into various functional groups (esters, amides, etc.) is key to ensuring product quality and maximizing yield.
This document serves as a practical guide for researchers, outlining protocols that are not merely procedural but are designed to be inherently self-validating, ensuring the generation of robust and reliable data.
Foundational Analysis: Purity Assessment of Starting Material
The integrity of any chemical synthesis is predicated on the purity of its starting materials. An impure reactant can lead to unforeseen side products and inaccurate yield calculations. Therefore, the first step is always to establish a baseline NMR profile and quantify the purity of the 4-tert-butoxyphenylacetic acid stock.
Expert Insight: Why NMR for Purity?
Quantitative NMR (qNMR) is a primary analytical method because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This allows for the determination of purity against a certified internal standard without the need for a specific calibration curve for every potential impurity.
Protocol 1: Sample Preparation for Quantitative ¹H NMR
-
Mass Measurement: Accurately weigh approximately 15-20 mg of 4-tert-butoxyphenylacetic acid into a clean, dry vial.
-
Internal Standard: Accurately weigh and add approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have sharp signals that do not overlap with the analyte, be non-reactive, and have a known purity.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the standard completely.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Interpretation
For accurate quantification, a sufficient relaxation delay (D1) is crucial. A D1 of at least 5 times the longest T₁ relaxation time of the protons being integrated ensures full magnetization recovery.
Table 1: Expected NMR Chemical Shifts for 4-tert-butoxyphenylacetic acid
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |
|---|---|---|
| -C(CH₃)₃ | ~1.25 (s, 9H) | ~31.2, ~34.0 |
| -CH₂-COOH | ~3.49 (s, 2H) | ~40.5 |
| Aromatic H (ortho to O) | ~6.84 (d, 2H) | ~114.1 |
| Aromatic H (ortho to CH₂) | ~7.16 (d, 2H) | ~129.5 |
| Aromatic C-O | ~154.0 | |
| Aromatic C-CH₂ | ~127.8 | |
| Aromatic C-C(CH₃)₃ | ~143.5 |
| -COOH | ~12.3 (br s, 1H) | ~172.5 |
Note: Shifts are approximate and can vary with solvent and concentration.
Caption: Structure with key proton environments for NMR analysis.
In-Situ Reaction Monitoring: A Fischer Esterification Case Study
Real-time reaction monitoring provides invaluable kinetic data and insight into reaction mechanisms.[4][5] We will demonstrate this by monitoring the acid-catalyzed esterification of 4-tert-butoxyphenylacetic acid with ethanol.
Reaction: 4-tert-butoxyphenylacetic acid + CH₃CH₂OH --[H⁺]--> Ethyl 4-tert-butoxyphenylacetate + H₂O
Expert Insight: Causality of Experimental Choices
The choice of a deuterated solvent that also serves as a reagent lock is standard. However, for reactions at non-ambient temperatures, it's crucial to use a solvent with a suitable boiling point (e.g., toluene-d₈, DMSO-d₆) to prevent pressure buildup. An internal standard that is unreactive under acidic conditions at temperature is essential for quantification.
Protocol 2: In-Situ NMR Monitoring of Esterification
-
Reagent Preparation: In an NMR tube, dissolve ~20 mg of 4-tert-butoxyphenylacetic acid and ~5 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in ~0.6 mL of CDCl₃.
-
Initial Scan (t=0): Acquire a ¹H NMR spectrum to establish the initial state of the reaction mixture before adding the other reagents.
-
Initiate Reaction: Add a stoichiometric excess of ethanol (~2 equivalents) and a catalytic amount of concentrated sulfuric acid (~5 µL) to the NMR tube.
-
Time-Resolved Acquisition: Immediately place the tube in the NMR spectrometer, pre-shimmed and set to the desired reaction temperature (e.g., 50°C). Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for several hours.
Data Analysis: Tracking Conversion
The reaction progress is monitored by observing the decrease of reactant signals and the concurrent increase of product signals.
-
Reactant Signal: The methylene singlet (-CH₂ -COOH) of the starting acid at ~3.6 ppm.
-
Product Signals:
-
The methylene quartet (-O-CH₂ -CH₃) of the ethyl ester at ~4.1 ppm.
-
The methyl triplet (-O-CH₂-CH₃ ) of the ethyl ester at ~1.2 ppm.
-
Calculation of Conversion: The percentage conversion at time t can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.
Conversion (%) = [Integral(Product CH₂q) / (Integral(Product CH₂q) + Integral(Reactant CH₂s))] * 100
Structural Verification of Diverse Reaction Products
Following a reaction, or for quality control of a purchased derivative, unambiguous structural confirmation is essential. While ¹H NMR provides initial evidence, a combination of ¹H, ¹³C, and 2D NMR experiments provides irrefutable proof of structure.
Common Derivatives of 4-tert-butoxyphenylacetic acid:
-
Ester (e.g., Ethyl Ester): Formed via Fischer Esterification.
-
Amide (e.g., N-benzylamide): Formed by coupling with an amine (e.g., benzylamine) using a coupling agent.[6][7]
-
Acid Chloride: A highly reactive intermediate formed by treating the acid with thionyl chloride or oxalyl chloride.
Protocol 3: Comprehensive Structural Elucidation
-
Sample Preparation: Dissolve ~15-20 mg of the purified product in a suitable deuterated solvent (CDCl₃ is often a good first choice).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) networks. This is excellent for confirming the ethyl group in an ester or the benzyl group in an amide.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom. This provides a powerful confirmation of assignments made in the 1D spectra.
-
Table 2: Characteristic ¹H NMR Shifts for 4-tert-butoxyphenylacetic Acid and Derivatives (in CDCl₃)
| Compound | -C(CH₃)₃ | -CH₂- | Aromatic | Other Diagnostic Peaks |
|---|---|---|---|---|
| Starting Acid | ~1.30 (s) | ~3.58 (s) | ~6.85 (d), ~7.15 (d) | ~10.5 (br s, COOH) |
| Ethyl Ester | ~1.30 (s) | ~3.52 (s) | ~6.83 (d), ~7.13 (d) | ~4.15 (q, OCH₂), ~1.25 (t, CH₃) |
| N-benzylamide | ~1.28 (s) | ~3.65 (s) | ~6.78 (d), ~7.05 (d) | ~7.2-7.4 (m, Ph), ~4.45 (d, NCH₂), ~5.9 (br t, NH) |
| Acid Chloride | ~1.31 (s) | ~4.05 (s) | ~6.88 (d), ~7.18 (d) | (No other diagnostic proton) |
Note: The downfield shift of the benzylic -CH₂- protons in the acid chloride is highly characteristic due to the strong electron-withdrawing effect of the -COCl group.
Caption: Workflow for synthesis and NMR verification of derivatives.
Ensuring Trustworthiness: A Self-Validating System
The protocols described herein are designed to build confidence in the analytical results through a multi-pronged approach:
-
Baseline Purity: All quantitative measurements are referenced to a starting material of known purity, established via qNMR against a certified standard.[3]
-
Orthogonal Confirmation: Structural assignments are not based on a single measurement. The combination of ¹H chemical shift, ¹³C chemical shift, J-coupling information (from COSY), and direct C-H connectivity (from HSQC) provides a robust, cross-validated structural assignment.
-
Quantitative Rigor: The use of a non-reactive internal standard and appropriate acquisition parameters (e.g., long relaxation delays) ensures that quantitative data from reaction monitoring is accurate and reproducible.[1][8]
By adhering to these principles, researchers can generate high-quality, defensible NMR data for process control, product release, and fundamental research in the context of 4-tert-butoxyphenylacetic acid chemistry.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874-882. [Link]
-
Burton, K. I., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(23), 9065-9071. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Lam, F., et al. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-644. [Link]
-
von Harbou, E. (2014). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern.[Link]
-
Maschmeyer, T., Yunker, L. P. E., & Stradiotto, M. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1061-1072. [Link]
-
Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters. Application Note 12. [Link]
-
Gallaher, T. N., Gaul, D. A., & Schreiner, S. (1990). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study. Journal of Chemical Education, 67(7), 615. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Lobiuc, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1802. [Link]
-
Allen, C. L., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(23), 6494-6496. [Link]
Sources
- 1. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. emerypharma.com [emerypharma.com]
- 4. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 4-tert-butoxyphenylacetic Acid in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-tert-butoxyphenylacetic acid as a key starting material and structural motif in the development of non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the chemical rationale behind its use, detailing the role of its constituent moieties in achieving desired pharmacological activity. This document furnishes researchers with detailed, field-proven protocols for the synthesis of advanced NSAID candidates, such as profen-class drugs, through critical transformations including esterification, α-alkylation, and saponification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: The Phenylacetic Acid Scaffold in NSAID Discovery
Non-steroidal anti-inflammatory drugs are a cornerstone of modern pharmacotherapy for managing pain, inflammation, and fever.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into inflammatory prostaglandins.[2][3] Aryl- and heteroaryl-acetic acid derivatives represent a major class of NSAIDs, with blockbuster drugs like Ibuprofen and Diclofenac validating the efficacy of this structural scaffold.[2]
4-tert-butoxyphenylacetic acid is a valuable and strategic starting material for the synthesis of novel NSAID candidates. Its structure contains two key features:
-
The Phenylacetic Acid Core: This moiety is a well-established pharmacophore that anchors the molecule within the active site of COX enzymes.[3]
-
The 4-tert-butylphenyl Group: The bulky, lipophilic tert-butyl group can significantly influence the drug's pharmacokinetic and pharmacodynamic profile. It can enhance binding affinity, modulate metabolic stability, and improve membrane permeability, potentially leading to increased potency and a more favorable duration of action.
This guide provides the foundational chemistry and step-by-step protocols for leveraging 4-tert-butoxyphenylacetic acid to synthesize potent profen-type NSAID analogues.
Foundational Principle: Mechanism of Action
The therapeutic effect of NSAIDs synthesized from this scaffold is rooted in their ability to block prostaglandin synthesis. The diagram below illustrates this fundamental pathway and the point of inhibition.
Caption: General mechanism of NSAID action via inhibition of COX enzymes.
Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)
The conversion of 4-tert-butoxyphenylacetic acid into a more potent α-arylpropionic acid (profen) derivative is a cornerstone of NSAID synthesis. This multi-step process is designed to introduce a methyl group on the carbon alpha to the carboxylic acid, a structural feature known to enhance anti-inflammatory activity.
The overall workflow is summarized below:
Caption: High-level workflow for the synthesis of a profen-class NSAID.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of 2-(4-tert-butoxyphenyl)propanoic acid.
Protocol 1: Fischer Esterification of 4-tert-butoxyphenylacetic acid
Rationale: The initial esterification serves two primary purposes. First, it protects the acidic proton of the carboxylic acid, preventing it from interfering with the strongly basic conditions required for the subsequent α-alkylation step. Second, the resulting ester is generally more soluble in the non-polar aprotic solvents used for alkylation. While various methods exist, Fischer esterification using an acid catalyst is a robust and cost-effective approach.[4][5] p-Toluene sulfonic acid (PTSA) is an excellent catalyst for this transformation.[5]
Materials:
-
4-tert-butoxyphenylacetic acid
-
Methanol (Anhydrous)
-
p-Toluene sulfonic acid (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Dean-Stark apparatus (optional, but recommended for driving equilibrium)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-tert-butoxyphenylacetic acid (1.0 eq), toluene (approx. 2 mL per mmol of acid), and methanol (3.0 eq).
-
Add a catalytic amount of p-Toluene sulfonic acid (PTSA, 0.05 eq).
-
Heat the mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the PTSA catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, Methyl 2-(4-tert-butoxyphenyl)acetate, is often of sufficient purity for the next step. Further purification can be achieved by column chromatography if necessary.
Protocol 2: α-Methylation of Methyl 2-(4-tert-butoxyphenyl)acetate
Rationale: This is the critical step for creating the profen scaffold. It involves the deprotonation of the α-carbon (the carbon between the phenyl ring and the carbonyl group) to form an enolate, followed by nucleophilic attack on an electrophile (methyl iodide). Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is a very strong, sterically hindered, non-nucleophilic base, which ensures rapid and complete deprotonation to form the enolate without competing nucleophilic attack on the ester carbonyl. The reaction must be performed under strictly anhydrous conditions at low temperatures to prevent side reactions and decomposition of the LDA.
Materials:
-
Methyl 2-(4-tert-butoxyphenyl)acetate
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere.
-
Dissolve Methyl 2-(4-tert-butoxyphenyl)acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. The solution may turn a pale yellow color.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, Methyl 2-(4-tert-butoxyphenyl)propanoate, by silica gel column chromatography.
Protocol 3: Saponification to Yield the Final API
Rationale: The final step is the hydrolysis of the methyl ester to liberate the free carboxylic acid, which is the biologically active form of the NSAID. This is achieved through saponification, a base-catalyzed hydrolysis. A solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a methanol/water mixture is typically used. The reaction is irreversible as the final product is the carboxylate salt, which is deprotonated and unreactive towards the alcohol by-product. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.
Materials:
-
Methyl 2-(4-tert-butoxyphenyl)propanoate
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (e.g., 1 M or 2 M HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the purified Methyl 2-(4-tert-butoxyphenyl)propanoate (1.0 eq) in methanol.
-
In a separate flask, prepare a solution of KOH (3.0 eq) in a small amount of water and add it to the methanol solution.
-
Stir the resulting solution at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting ester.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar, unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding HCl solution. A white precipitate of the carboxylic acid product should form.
-
Extract the acidified solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 2-(4-tert-butoxyphenyl)propanoic acid.
-
The product can be further purified by recrystallization if necessary.
Summary of Synthetic Parameters
| Step | Reaction | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield |
| 1 | Fischer Esterification | 4-tert-butoxyphenylacetic acid, Methanol, PTSA | Toluene | Reflux | 85-95% |
| 2 | α-Methylation | Methyl ester intermediate, LDA, Methyl Iodide | Anhydrous THF | -78 °C to RT | 60-75% |
| 3 | Saponification | Propanoate intermediate, KOH | Methanol / Water | Room Temp | 90-98% |
Conclusion and Future Perspectives
4-tert-butoxyphenylacetic acid is a highly versatile precursor for the synthesis of novel NSAIDs. The protocols outlined in this guide provide a reliable and reproducible pathway to generate profen-class analogues with high potential for potent anti-inflammatory activity. The principles of esterification, α-alkylation, and saponification are fundamental transformations in medicinal chemistry. By modulating the alkylating agent in Protocol 2 (e.g., using ethyl iodide or benzyl bromide), a diverse library of candidate compounds can be rapidly synthesized for structure-activity relationship (SAR) studies. Furthermore, the final carboxylic acid can be derivatized into various prodrugs, such as esters or amides, to improve drug delivery or reduce gastrointestinal side effects.[6][7][8] This strategic approach enables the fine-tuning of pharmacological properties, paving the way for the discovery of next-generation anti-inflammatory agents.
References
-
Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID. Available at: [Link]
-
Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. Available at: [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed. Available at: [Link]
-
Mutual prodrugs of 4-biphenylacetic acid and phytophenolics as safer NSAIDs - Synthetic and spectral studies. ResearchGate. Available at: [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link]
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. ResearchGate. Available at: [Link]
- Preparation method of t-butylphenyl acetic acid. Google Patents.
-
Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis. ResearchGate. Available at: [Link]
- Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
-
Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. Available at: [Link]
-
(4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Sciforum. Available at: [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Scientific.net. Available at: [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Available at: [Link]
-
Butibufen. PubChem. Available at: [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. Available at: [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]
-
Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Available at: [Link]
-
Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. OPR Science. Available at: [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate. Available at: [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Available at: [Link]
-
Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). The Human Metabolome Database. Available at: [Link]
-
Synthesis of (Z)-4-hydroxytamoxifen and (Z)-2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic acid. PubMed. Available at: [Link]
-
Biomanufacturing of Active Pharmaceutical Ingredients (APIs). YouTube. Available at: [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available at: [Link]
Sources
- 1. Butibufen | C14H20O2 | CID 41643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-tert-Butoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-tert-butoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction yields and product purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that can arise during the synthesis of 4-tert-butoxyphenylacetic acid. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My yield is consistently low when using the Willgerodt-Kindler reaction with 4-tert-butylacetophenone. What are the likely causes and how can I improve it?
A1: Root Cause Analysis & Optimization
Low yields in the Willgerodt-Kindler reaction are a frequent issue, often stemming from suboptimal reaction conditions or incomplete conversion. This reaction, which transforms an aryl alkyl ketone into a thioamide (and subsequently a carboxylic acid), is highly sensitive to temperature, reagent stoichiometry, and reaction time.[1][2]
Causality:
-
Temperature: The reaction requires high temperatures (often >150 °C) to proceed.[3] Insufficient heat leads to incomplete conversion of the starting ketone. Conversely, excessive temperatures can cause decomposition of the starting material or the desired thioamide intermediate.
-
Reagent Ratios: The molar ratios of the amine (typically morpholine), sulfur, and the ketone are critical. An excess of sulfur and morpholine is generally required to drive the reaction to completion, but non-stoichiometric amounts can lead to side product formation.[4]
-
Reaction Time: This is a relatively slow reaction. A common pitfall is terminating the reaction prematurely. A Chinese patent suggests a reaction time of 12 hours at 210 °C for a similar substrate.[3]
Troubleshooting Protocol: Optimizing the Willgerodt-Kindler Step
-
Verify Reagent Quality: Ensure 4-tert-butylacetophenone is pure, and that the morpholine and sulfur are of appropriate grade and free from excessive moisture.
-
Optimize Conditions: Start with established literature conditions and optimize systematically. A good starting point is a molar ratio of 1:6:3 for 4-tert-butylacetophenone : morpholine : sulfur.[4][5]
-
Temperature Control: Use a high-boiling solvent like quinoline to maintain a stable and high reaction temperature.[5] Ensure your heating apparatus can consistently maintain the target temperature (e.g., 160-210 °C).
-
Monitor the Reaction: If possible, monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Isolate the Intermediate: The intermediate, 2-(4-tert-butoxyphenyl)-1-morpholinoethanethione, should precipitate upon pouring the cooled reaction mixture into a non-polar solvent like ethanol.[3] Ensure this precipitation step is efficient to maximize the recovery of the intermediate before hydrolysis.
Q2: During the final acid hydrolysis step, I observe a significant, more polar impurity by TLC. What is this impurity and how can I prevent its formation?
A2: Identifying and Preventing Tert-Butyl Group Cleavage
This is the most critical side reaction in this synthesis. The impurity is almost certainly 4-hydroxyphenylacetic acid . The tert-butyl ether linkage is highly susceptible to cleavage under strong acidic conditions, a reaction that proceeds via a stable tertiary carbocation intermediate (SN1/E1 mechanism).[6][7][8]
Mechanism of Side Reaction:
// Nodes start [label="4-tert-Butoxyphenylacetic Acid\n(Protonated Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Stable Tert-Butyl\nCarbocation Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="4-Hydroxyphenylacetic Acid\n(Desired Phenol Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product2 [label="Isobutylene (Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="C-O Bond Cleavage\n(Rate-Determining Step)", color="#5F6368"]; intermediate -> product1 [label="Deprotonation of Phenol", color="#34A853"]; intermediate -> product2 [label="E1 Elimination", color="#34A853"];
// Style graph [bgcolor="transparent"]; node [penwidth=1, color="#5F6368"]; edge [penwidth=1]; } dot Caption: Acid-catalyzed cleavage of the tert-butyl ether.
Troubleshooting Protocol: Modifying the Hydrolysis Step
To prevent this de-tert-butylation, you must either avoid strongly acidic conditions or switch to a basic hydrolysis protocol.
Option A: Milder Acidic Hydrolysis Instead of strong mineral acids like H₂SO₄ or HCl at high temperatures, consider a milder approach.
-
Reagents: Use a mixture of glacial acetic acid and a catalytic amount of a strong acid (e.g., H₂SO₄).[3]
-
Temperature: Keep the reaction temperature as low as possible while still achieving hydrolysis (e.g., 90-110 °C).
-
Monitoring: Closely monitor the reaction by TLC. Look for the disappearance of the thioamide intermediate and the appearance of the product, ensuring the formation of the polar 4-hydroxyphenylacetic acid spot is minimized.
Option B: Basic Hydrolysis (Recommended) This method completely avoids acidic conditions, thus preserving the tert-butyl group.
-
Reflux with Base: Suspend the thioamide intermediate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH).
-
Reaction Time: Reflux the mixture for 4-12 hours until the thioamide is fully consumed (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold, dilute HCl (e.g., 2M) to a pH of ~2-3. The product, 4-tert-butoxyphenylacetic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
| Hydrolysis Condition | Key Advantage | Key Disadvantage | Expected Purity |
| Strong Acid (H₂SO₄/H₂O) | Fast reaction time | High risk of t-butyl cleavage | Potentially <80% |
| Milder Acid (AcOH/H₂SO₄) | Reduced t-butyl cleavage | Slower reaction time | 85-95% |
| Strong Base (NaOH/EtOH) | No t-butyl cleavage | Longer reaction time | >98% |
Q3: I am struggling with the final purification. Simple recrystallization is not effectively removing a key impurity. What are my options?
A3: Advanced Purification Strategies
If the primary impurity is 4-hydroxyphenylacetic acid due to cleavage, its similar structure but higher polarity can make co-crystallization an issue.
Purification Workflow:
// Nodes start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Dissolve in Base\n(e.g., aq. NaHCO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Wash with Organic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Separate Layers", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Re-acidify Aqueous Layer\n(Cold, dilute HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Precipitate & Filter", fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Pure 4-tert-butoxyphenylacetic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste [label="Neutral Impurities\n(in Organic Phase)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4 [label="Aqueous Phase"]; step3 -> waste [label="Organic Phase"]; step4 -> step5; step5 -> final;
// Style graph [bgcolor="transparent"]; node [penwidth=1, color="#5F6368"]; edge [penwidth=1, color="#5F6368"]; } dot Caption: Acid-base extraction workflow for purification.
Protocol: Purification via Acid-Base Extraction
This technique exploits the acidic nature of your target compound to separate it from neutral or less acidic impurities.
-
Dissolution: Dissolve the crude solid in a dilute aqueous basic solution, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Your desired product will form the water-soluble sodium salt.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like ethyl acetate or dichloromethane. This will remove any non-acidic starting materials or byproducts.
-
Reprecipitation: Cool the washed aqueous layer in an ice bath and slowly add dilute hydrochloric acid with stirring until the pH is acidic (~2). The purified 4-tert-butoxyphenylacetic acid will precipitate out.
-
Isolation: Filter the pure product, wash thoroughly with cold deionized water to remove any residual salts, and dry under vacuum.
-
Final Polish: A final recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed if needed to achieve very high purity.[3]
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to 4-tert-butoxyphenylacetic acid?
A: The most common and industrially relevant methods include:
-
The Willgerodt-Kindler Reaction: This involves reacting 4-tert-butylacetophenone with sulfur and morpholine to form a thioamide intermediate, which is then hydrolyzed to the final acid.[2][3] This is often favored for its relatively accessible starting materials.
-
Nitrile Hydrolysis: This route typically starts with 4-tert-butylphenol, which is alkylated to form 4-tert-butoxybenzyl chloride. This chloride is then converted to 2-(4-tert-butoxyphenyl)acetonitrile using a cyanide salt (e.g., NaCN). The final step is the hydrolysis of the nitrile.[3][9] Extreme care must be taken during the hydrolysis to avoid cleaving the tert-butyl ether.
-
Grignard Reaction: A Grignard reagent, such as 4-tert-butoxyphenylmagnesium bromide, can be reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid.[10][11]
Q: What is the key chemical vulnerability of the 4-tert-butoxyphenyl group during synthesis?
A: The ether linkage of the tert-butyl group is the molecule's Achilles' heel. It is an acid-labile protecting group. Ethers with a tertiary alkyl group, like a tert-butyl group, readily undergo cleavage in the presence of strong acids (e.g., HBr, HI, H₂SO₄, and to a lesser extent, HCl).[8][12] The reaction proceeds through a highly stabilized tert-butyl carbocation, making the cleavage rapid even at moderate temperatures.[6][7] Any synthetic step requiring strong acid must be carefully controlled or substituted with an alternative.
Q: What analytical methods are recommended to confirm the purity of the final product?
A: A combination of methods should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.
-
Melting Point: A sharp melting point close to the literature value (approx. 96-99 °C) is a good indicator of purity.
References
-
Wade, L. G. (2017). Reactions of Ethers: Acidic Cleavage. In Organic Chemistry (9th ed.). Pearson. Available at: [Link]
-
Organic Chemistry Tutor. (2018). Ether Cleavage with Strong Acids. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
McMurry, J. (2015). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry (10th Edition). Cengage Learning. Available at: [Link]
-
Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544. Available at: [Link]
- He, X. (2007). Preparation method of t-butylphenyl acetic acid. CN1927809A. Google Patents.
-
Lundstedt, T., Carlson, R., & Shabana, R. (1987). Optimum Conditions for the Willgerodt-Kindler Reaction. 3. Amine Variation. Acta Chemica Scandinavica, Series B, 41, 157–163. Available at: [Link]
-
Kishbaugh, T. L., & Hobbs, F. W. (2009). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 50(43), 5950-5952. Available at: [Link]
-
Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2036. Available at: [Link]
-
Brunschwig Chemie. (n.d.). Grignard Reaction. Available at: [Link]
-
Procter, D. J., et al. (2010). The Willgerodt–Kindler reaction: mechanism and synthetic applications. Tetrahedron, 66(29), 5365-5397. Available at: [Link]
-
Bolm, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(18), 7507-7522. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]
-
Chemistry Channel. (2024). Synthesis of acetic acid (CH3-COOH) from Grignard reagent (CH3-MgBr). YouTube. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Available at: [Link]
- CN102249891B. (2012). Method for recovering and purifying phenylacetic acid. Google Patents.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
Reddit. (2020). [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. r/Chempros. Available at: [Link]
-
Quora. (2018). How do we prepare acetic acid from CH3MgBr?. Available at: [Link]
- US20130303798A1. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents.
- US4412082A. (1983). Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
-
Starosotnikov, A. M., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7858. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]
- US3919305A. (1975). Process for the preparation of phenylacetic acid. Google Patents.
- WO 2014/030106 A2. (2014). An improved process for the preparation of 4-methoxy phenylacetic acid. Google Patents.
-
Głowacka, I. E., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. Available at: [Link]
-
Wang, S., et al. (2017). The synthesis of acetic acid from methane via oxidative bromination, carbonylation, and hydrolysis. Catalysis Science & Technology, 7(20), 4749-4757. Available at: [Link]
-
European Patent Office. (1995). Extraction process for removal of impurities from terephthalic acid filtrate. Available at: [Link]
Sources
- 1. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 4-tert-butoxyphenylacetic Acid
Welcome to the technical support guide for the purification of 4-tert-butoxyphenylacetic acid. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal reasoning behind each step. This guide is structured to help you troubleshoot common issues and optimize your purification strategy, ensuring high purity and yield for your critical research and development applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of 4-tert-butoxyphenylacetic acid.
Q1: My isolated product is an off-white or yellowish solid with a broad, low melting point. What is the likely cause?
Q2: What is the most robust method for achieving high purity?
A: For crude material, a two-stage approach is most effective. First, perform an acid-base extraction. This leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. Second, recrystallize the acid-precipitated product. This second step removes impurities that have similar acidity but different solubility profiles. This dual approach is more effective than relying on a single method.
Q3: My yield after recrystallization is disappointingly low. What are the common pitfalls?
A: Low yield is typically due to one of four issues:
-
Using excessive solvent: You may have used too much solvent to dissolve the crude product, meaning a significant amount of your product remains dissolved even after cooling. Always aim for the minimum amount of hot solvent to fully dissolve the solid.
-
Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility is still high at low temperatures, your recovery will be poor.
-
Cooling too rapidly: Crash-cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals that are harder to collect. A slow, controlled cooling process is crucial.
-
Premature crystallization: If the solution cools too much during a hot gravity filtration step (if performed), you will lose product on the filter paper. Ensure your funnel and flask are pre-heated.
Q4: How can I remove persistent colored impurities from my product?
A: If your product remains colored after initial purification, this is often due to highly conjugated, non-polar byproducts. A simple and effective solution is to treat the hot solution with a small amount of activated charcoal before the filtration step in your recrystallization protocol. The charcoal adsorbs these colored impurities. Use it sparingly, as it can also adsorb some of your desired product.
Section 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step methodologies and the scientific rationale for each.
Initial Characterization
Before any purification attempt, it's critical to have a baseline understanding of your crude material.
Key Physical Properties: A summary of key physical properties for 4-tert-butoxyphenylacetic acid is essential for planning your purification and verifying its success.
| Property | Value | Source |
| CAS Number | 1798-04-5 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 96 °C (lit.) | [1] |
| pKa (Predicted) | 3.22 ± 0.10 | [1] |
| Solubility (Water) | Sparingly Soluble (0.56 g/L at 25°C) | [1] |
Guide: Purification by Acid-Base Extraction
Principle of Operation: This technique exploits the acidic nature of the carboxylic acid functional group (pKa ≈ 3.22)[1]. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form its water-soluble sodium salt. Neutral organic impurities (like unreacted starting materials or byproducts) remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates out in a purer form.
Experimental Workflow Diagram:
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 4-tert-butoxyphenylacetic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced during neutralization.
-
Scientist's Note: Using a weak base like NaHCO₃ is crucial. A strong base (like NaOH) could hydrolyze ester impurities or deprotonate less acidic compounds like phenols, reducing the selectivity of the separation.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first. This ensures complete extraction of your product.
-
Wash: Discard the organic layer, which contains the neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ≈ 2, check with litmus paper). A white precipitate of the purified product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid, preferably in a vacuum oven, to a constant weight.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Likely Cause | Recommended Solution |
| Emulsion forms at the interface | High concentration of surfactants or fine particulates. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation. |
| No precipitate forms upon acidification | Insufficient product was extracted, or too much water was used, keeping the product dissolved. | Extract the acidified aqueous solution with a fresh portion of diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the product. |
| Product appears oily or gummy | The presence of impurities that depress the melting point, or acidification was performed at too high a temperature. | Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification. If the problem persists, the collected solid will require further purification by recrystallization. |
Guide: Purification by Recrystallization
Principle of Operation: This is the most common technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection: The choice of solvent is the most critical parameter for successful recrystallization. Given the molecule's structure—a polar carboxylic acid head and a large, non-polar tert-butoxy tail—a solvent system of intermediate polarity is often ideal. A patent for the related compound 4-tert-butylphenylacetic acid specifies a 50% aqueous ethanol solution, which is an excellent starting point[2].
Recommended Solvents & Properties
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | ~78-100 | Excellent First Choice. The polarity can be fine-tuned by adjusting the water ratio. The ethanol dissolves the non-polar portion, while water interacts with the carboxylic acid. A 1:1 mixture is a good starting point[2]. |
| Hexane/Ethyl Acetate | ~69-77 | Good for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hot hexane until the solution becomes cloudy (the cloud point), then add a few drops of ethyl acetate to clarify before cooling. |
| Toluene | 111 | A good choice if the compound "oils out" in lower boiling point solvents. Its higher boiling point can provide the thermal energy needed to dissolve the compound properly. |
| Water | 100 | Generally a poor choice alone due to the compound's very low water solubility, but useful as an anti-solvent in a mixed system[1][3]. |
Experimental Workflow Diagram:
Caption: The standard workflow for purification by recrystallization.
Step-by-Step Protocol (Using Ethanol/Water):
-
Dissolution: Place the crude 4-tert-butoxyphenylacetic acid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Add Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarify: Add a few drops of hot ethanol to make the solution clear again.
-
Scientist's Note: At this point, if the solution is colored, you can add a spatula-tip of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.
-
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Do not disturb the flask during this period.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals to a constant weight. Confirm purity by taking a melting point and comparing it to the literature value[1].
Troubleshooting Guide: Recrystallization
| Problem | Likely Cause | Recommended Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. Or, the solution is supersaturated. | Re-heat the mixture to dissolve the oil, add more solvent, and try cooling again. If it persists, switch to a lower-boiling point solvent system or a solvent in which the compound is more soluble. |
| No crystals form on cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and attempt to cool again. Alternatively, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous batch to induce crystallization. |
| Crystals form too quickly | The solution was cooled too rapidly, or the solvent is a very poor solvent for the compound. | This often results in small, impure crystals. Re-dissolve the solid by heating and allow it to cool more slowly (e.g., by insulating the flask with glass wool). |
References
- Preparation method of t-butylphenyl acetic acid. CN1927809A.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Welcome to the technical support guide for the synthesis of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic building block. Here, we move beyond simple protocols to dissect the common challenges, side reactions, and impurities encountered during its synthesis. Our goal is to provide you with the mechanistic understanding and practical solutions needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two predominant retrosynthetic approaches. The most common strategy involves the direct tert-butylation of a pre-existing phenylacetic acid scaffold, such as 4-hydroxyphenylacetic acid or its methyl/ethyl ester. A second, less common route involves constructing the acetic acid side-chain onto a pre-formed 4-(tert-butoxy)phenyl core, for example, via a Grignard reaction starting from 4-(tert-butoxy)benzyl chloride. Each route has a unique profile of potential side reactions that must be managed.
Q2: My overall yield is consistently low. What is the most likely culprit?
A2: Low yield is most often traced back to the inherent chemical instability of the tert-butyl ether protecting group under the very conditions used for its synthesis or during subsequent reaction steps (e.g., ester hydrolysis).[1][2][3] Acid-catalyzed cleavage of the ether is a primary degradation pathway. Another significant cause, particularly if using a Grignard-based route, is the formation of homocoupling byproducts (Wurtz coupling).[4][5]
Q3: I'm attempting to synthesize the target molecule using sodium 4-hydroxyphenylacetate and tert-butyl bromide. Why am I only recovering starting material and detecting a gas?
A3: This is a classic limitation of the Williamson ether synthesis.[6] You are observing the results of an E2 elimination reaction, which is highly favored over the desired SN2 substitution when using a sterically hindered tertiary alkyl halide like tert-butyl bromide. The phenoxide acts as a base, abstracting a proton from the tert-butyl group to generate isobutylene gas and regenerating your starting phenol.[7][8] This synthetic route is not viable for preparing tert-butyl ethers.
Q4: Can the tert-butyl ether group cleave during silica gel chromatography?
A4: Yes, this is a significant and often overlooked issue. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acid-sensitive tert-butyl ether, leading to the formation of 4-hydroxyphenylacetic acid as an impurity in your final product. To mitigate this, it is recommended to use deactivated silica gel (e.g., treated with triethylamine) or to switch to an alternative purification method like crystallization if possible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a mechanistic explanation along with actionable troubleshooting steps.
Issue 1: Incomplete Reaction and/or Re-formation of Starting Material
Question: "I am synthesizing the tert-butyl ether from 4-hydroxyphenylacetic acid and isobutylene with an acid catalyst. My NMR shows significant amounts of unreacted 4-hydroxyphenylacetic acid even after prolonged reaction times. What is happening?"
Underlying Mechanism: The formation of a tert-butyl ether via acid-catalyzed addition of isobutylene is a reversible process. The tert-butyl group is installed via an electrophilic attack of a tert-butyl cation on the phenolic oxygen. However, this same cation can be eliminated under acidic conditions, causing the ether to cleave back to the starting phenol.[9][10][11] This equilibrium is a major challenge of this route.
Caption: Equilibrium between ether formation and acid-catalyzed cleavage.
Solutions:
-
Use a Large Excess of Alkene: Drive the equilibrium towards the product by using a significant excess of isobutylene (or a liquid equivalent like tert-butyl acetate).
-
Optimize the Catalyst: Use the minimum effective amount of acid catalyst. Stronger acids (e.g., sulfuric acid) can favor cleavage more than milder ones (e.g., phosphoric acid, certain Lewis acids).
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the elimination (cleavage) pathway.
-
Protect the Carboxylic Acid: The most robust solution is often to first protect the carboxylic acid as a methyl or ethyl ester. The ester is less prone to complications and the final hydrolysis can be performed under basic conditions, which will not cleave the tert-butyl ether.
Issue 2: Formation of a High Molecular Weight, Dimeric Impurity
Question: "I am using a Grignard route starting from 4-(tert-butoxy)benzyl chloride. After carboxylation and workup, I have a major nonpolar impurity with a mass corresponding to a dimer of my starting material. What is this byproduct?"
Underlying Mechanism: You are observing the product of a Wurtz coupling reaction. This is a well-known side reaction in the formation of Grignard reagents, especially with reactive halides like benzyl chloride.[4][12] The formed Grignard reagent (R-MgX) can react with a molecule of unreacted starting material (R-X) to form a dimer (R-R).
Caption: Competition between carboxylation and Wurtz coupling.
Solutions:
-
Slow Addition (Barbier Conditions): Add the benzyl chloride slowly to a suspension of the magnesium turnings. This keeps the concentration of the halide low and minimizes its reaction with the formed Grignard reagent.
-
Solvent Choice: Ethereal solvents are necessary, but some studies show that 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling better than THF in some cases.[5]
-
Magnesium Activation: Ensure the magnesium is highly activated (e.g., using iodine, 1,2-dibromoethane, or mechanical stirring) to promote rapid formation of the Grignard reagent over the coupling side reaction.
-
Continuous Flow: For larger scale, using a packed-bed reactor of magnesium and flowing a dilute solution of the halide through it can dramatically reduce the Wurtz byproduct by minimizing contact between the product and starting material.[4]
Issue 3: Presence of 4-Hydroxyphenylacetic Acid in the Final Purified Product
Question: "My final product looks clean by TLC, but after analysis (LC-MS or NMR), I see a persistent contamination with 4-hydroxyphenylacetic acid. Where is it coming from?"
Underlying Mechanism: This impurity is the result of the cleavage of the tert-butyl ether protecting group. The C-O bond is labile under acidic conditions because it can break to form a relatively stable tertiary carbocation.[9][10] This deprotection can occur at several stages of the synthesis and workup.
Potential Sources of Acid Contamination:
-
Ester Hydrolysis: If you are deprotecting a methyl or ethyl ester using strong acid (e.g., HCl, H2SO4), you are simultaneously creating ideal conditions for cleaving the tert-butyl ether.
-
Aqueous Workup: Quenching a reaction with an acidic solution (e.g., 1M HCl) to neutralize base or protonate the carboxylate can cause partial deprotection if the contact time is too long or the pH is too low.
-
Purification: As mentioned in the FAQ, standard silica gel is acidic enough to cause slow cleavage of the ether during column chromatography.
Solutions:
-
Use Basic Hydrolysis: If you start with an ester, hydrolyze it to the carboxylic acid using a base like NaOH or KOH in methanol/water. The resulting carboxylate can then be carefully acidified at low temperature just before extraction.
-
Buffered or Mild Workup: Use a milder acid for workup, such as saturated ammonium chloride solution, or carefully add acid at 0 °C to a pH of ~4-5, followed by immediate extraction.
-
Neutralize Chromatography Media: If chromatography is unavoidable, use silica gel that has been pre-slurried with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), and use a similarly treated eluent.
Summary of Key Impurities
| Impurity Name | Structure | Probable Origin | Mitigation Strategy |
| 4-Hydroxyphenylacetic Acid | HO-C₆H₄-CH₂COOH | Acid-catalyzed cleavage of the tert-butyl ether during synthesis, workup, or purification. | Use basic conditions for hydrolysis; mild/buffered acidic workup; neutralized chromatography media. |
| 1,2-bis(4-(tert-butoxy)phenyl)ethane | (tBuO-C₆H₄-CH₂-)₂ | Wurtz coupling side reaction during Grignard reagent formation. | Slow addition of halide to magnesium; choice of solvent (e.g., 2-MeTHF); activated magnesium. |
| 4-(tert-Butoxy)toluene | tBuO-C₆H₄-CH₃ | Incomplete carboxylation of the Grignard reagent, followed by quenching with a proton source. | Ensure efficient delivery of dry CO₂ gas; use freshly prepared Grignard; avoid moisture. |
| 4-(tert-Butoxy)phenylacetonitrile | tBuO-C₆H₄-CH₂CN | Incomplete hydrolysis of the nitrile intermediate in the cyanation route. | Ensure complete hydrolysis with sufficient reaction time/temperature; use basic hydrolysis to avoid ether cleavage. |
Recommended Protocol: Ester Protection Route
This protocol is designed to minimize the most common side reactions by protecting the carboxylic acid as a methyl ester prior to etherification and using basic conditions for the final hydrolysis.
Step 1: Methyl 2-(4-hydroxyphenyl)acetate
-
(Assuming commercially available starting material)
Step 2: Methyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate
-
Dissolve Methyl 2-(4-hydroxyphenyl)acetate (1 equiv.) in a suitable solvent (e.g., dichloromethane or tert-butyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a strong acid (e.g., conc. H₂SO₄, 1-2 mol%).
-
Slowly bubble condensed isobutylene gas through the solution or add liquid tert-butyl acetate (large excess, 5-10 equiv.).
-
Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude ester can often be used directly in the next step.
Step 3: this compound
-
Dissolve the crude methyl ester from Step 2 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2-3 equiv.) and heat the mixture to reflux (approx. 60-70 °C) for 1-3 hours until saponification is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with a nonpolar solvent (e.g., hexanes or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with cold 1M HCl.
-
The product will precipitate as a white solid. If it remains oily, extract immediately with ethyl acetate.
-
Collect the solid by filtration or perform the extraction. Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the final product.
References
-
Bartoli, G., Bosco, M., et al. (2006). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis. Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Homework.Study.com. (n.d.). The Williamson ether synthesis involves treatment of a haloalkane with a metal alkoxide. Available at: [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Available at: [Link]
- Google Patents. (n.d.). CN104557480A - Synthetic method of 3-tert-butylphenylethylether.
-
Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. Available at: [Link]
-
Reddit. (n.d.). William Ether Synthesis Question. Available at: [Link]
-
Pearson. (n.d.). Cleavage of Phenyl Ethers. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
-
ACS Publications. (n.d.). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Available at: [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Available at: [Link]
- Google Patents. (n.d.). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
-
PubMed. (2008). (4-tert-Butyl-phenyl)-acetic acid. Available at: [Link]
- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
-
Reddit. (n.d.). Grignard reaction solidified. Available at: [Link]
-
Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available at: [Link]
-
Science of Synthesis. (n.d.). Benzylic Grignard reagents. Available at: [Link]
-
ACS Publications. (n.d.). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Available at: [Link]
-
Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available at: [Link]
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Available at: [Link]
-
ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Available at: [Link]
Sources
- 1. [PDF] tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 4-tert-Butoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-tert-butoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized synthesis.
I. Troubleshooting Guide: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a robust method for synthesizing aryl-substituted acetic acids, such as 4-tert-butoxyphenylacetic acid, from the corresponding acetophenone. The reaction proceeds in two key stages: the formation of a thioamide intermediate, followed by hydrolysis to the carboxylic acid. This guide will address common issues encountered in both stages.
Stage 1: Synthesis of 2-(4-tert-butoxyphenyl)-N,N-dimethylethanethioamide
This stage involves the reaction of 4-tert-butylacetophenone with sulfur and an amine (typically morpholine) at high temperatures.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature: The Willgerodt-Kindler reaction requires high thermal energy to proceed.[1] 2. Poor Quality Reagents: Impurities in sulfur or morpholine can inhibit the reaction. 3. Suboptimal Reagent Stoichiometry: An incorrect ratio of sulfur and morpholine to the ketone can lead to incomplete reaction. | 1. Ensure adequate heating. The reaction temperature should typically be maintained around 210°C.[1] Use a high-boiling point solvent or neat conditions with careful temperature monitoring. A sand bath or a suitable heating mantle is recommended for stable temperature control. 2. Use high-purity reagents. Use freshly opened or purified morpholine and sublimed sulfur to avoid side reactions. 3. Optimize reagent ratios. A typical starting point is a 2:3 molar ratio of sulfur and morpholine to 4-tert-butylacetophenone.[1] |
| Formation of a Dark, Tarry Reaction Mixture | 1. Overheating or Prolonged Reaction Time: Excessive heat can lead to polymerization and decomposition of reagents and products. 2. Side Reactions: The high temperatures can promote various side reactions, leading to complex mixtures.[2] | 1. Maintain strict temperature control. Use a temperature controller to avoid exceeding the optimal reaction temperature. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. 2. Consider microwave-assisted synthesis. Microwave irradiation can sometimes reduce reaction times and minimize the formation of side products by providing more controlled and efficient heating.[2] |
| Difficult Isolation of the Thioamide Intermediate | 1. Incomplete Precipitation: The thioamide may not fully precipitate from the reaction mixture upon cooling or addition of a non-solvent. 2. Oily Product: The crude thioamide may isolate as an oil instead of a solid, making filtration difficult. | 1. Optimize the precipitation procedure. After the reaction, pouring the hot mixture into a cold non-solvent like anhydrous ethanol can induce precipitation.[1] Vigorous stirring during this process is crucial. 2. Use a seed crystal. If a small amount of solid thioamide is available, using it to seed the cooled mixture can promote crystallization. Alternatively, scratching the inside of the flask with a glass rod can initiate crystallization. |
Stage 2: Hydrolysis of the Thioamide to 4-tert-Butoxyphenylacetic Acid
The thioamide intermediate is hydrolyzed, typically under acidic conditions, to yield the final carboxylic acid product.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete Hydrolysis | 1. Insufficient Acid Concentration or Inadequate Heating: The hydrolysis of the thioamide requires harsh conditions. 2. Poor Solubility of the Thioamide: The thioamide may not be fully soluble in the hydrolysis medium, leading to a slow or incomplete reaction. | 1. Use a strong acid mixture and sufficient heat. A mixture of glacial acetic acid and concentrated sulfuric acid is effective.[1] The reaction temperature should be maintained around 114-118°C for several hours.[1] 2. Ensure good mixing. Vigorous stirring is essential to maximize the contact between the thioamide and the acidic solution. |
| Low Yield of the Final Product | 1. Product Loss During Workup: The product may be lost during extraction or precipitation steps. 2. Formation of Water-Soluble Side Products: Over-hydrolysis or side reactions could lead to the formation of more polar, water-soluble byproducts. | 1. Optimize the workup procedure. After hydrolysis, pouring the reaction mixture into a large volume of cold water is a common method for precipitating the crude acid.[1] Ensure the mixture is thoroughly cooled to maximize precipitation. Multiple extractions with a suitable organic solvent can be performed on the aqueous phase to recover any dissolved product. 2. Purify by recrystallization. Recrystallization from a mixed solvent system, such as 50% aqueous ethanol, is an effective method for purifying the final product and removing impurities.[1] |
| Product Contamination with Sulfur | Elemental Sulfur from the Thioamide: Residual sulfur from the first step can be carried over and co-precipitate with the final product. | Wash the crude product. Washing the crude thioamide intermediate thoroughly before hydrolysis can help remove unreacted sulfur. During the final workup, washing the precipitated carboxylic acid with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide, with extreme caution due to its toxicity and flammability) can be effective. |
II. Frequently Asked Questions (FAQs)
Here we address some common questions regarding the synthesis of 4-tert-butoxyphenylacetic acid.
Q1: What is the detailed reaction mechanism for the Willgerodt-Kindler synthesis of 4-tert-butoxyphenylacetic acid?
A1: The Willgerodt-Kindler reaction is a complex process. It is generally accepted to proceed through the following key steps:
-
Enamine Formation: 4-tert-butylacetophenone reacts with morpholine to form an enamine.
-
Sulfuration: The enamine then reacts with elemental sulfur.
-
Rearrangement: A series of rearrangements occur, leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain, forming a thioamide.
-
Hydrolysis: The resulting thioamide is then hydrolyzed to the carboxylic acid.
A simplified representation of the reaction pathway is shown below:
Caption: Willgerodt-Kindler Reaction Pathway.
Q2: Are there any viable alternative synthetic routes to 4-tert-butoxyphenylacetic acid?
A2: Yes, a common and effective alternative is the Williamson ether synthesis .[3][4] This two-step process involves:
-
Alkylation of 4-tert-butylphenol: 4-tert-butylphenol is reacted with a haloacetic acid (e.g., chloroacetic acid) or an ester thereof in the presence of a base.
-
Hydrolysis (if an ester is used): If an ester of a haloacetic acid is used, the resulting ester is hydrolyzed to the carboxylic acid.
This method offers milder reaction conditions compared to the Willgerodt-Kindler reaction and can provide good yields.
Caption: Williamson Ether Synthesis Pathway.
Q3: Can I use a Friedel-Crafts reaction to introduce the tert-butyl group onto phenylacetic acid?
A3: While theoretically possible, a direct Friedel-Crafts alkylation of phenylacetic acid with a tert-butylating agent (like tert-butyl chloride or tert-butanol) is generally not the preferred method due to several significant drawbacks:[5][6]
-
Polyalkylation: The introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material. This often leads to the formation of di- and poly-tert-butylated products, which are difficult to separate.[5]
-
Isomer Formation: The carboxylic acid group is a meta-director, while the incoming tert-butyl group would preferentially add to the ortho and para positions. This can lead to a mixture of isomers.
-
Carbocation Rearrangements: While less of an issue with a tertiary carbocation, other alkylating agents can lead to rearranged products.[6]
-
Catalyst Deactivation: The carboxylic acid group can coordinate with the Lewis acid catalyst, potentially deactivating it.
A more controlled approach would be to perform the Friedel-Crafts alkylation on a precursor that can be later converted to the phenylacetic acid moiety.
Caption: Challenges in Friedel-Crafts Alkylation.
Q4: What are the expected spectroscopic data for 4-tert-butoxyphenylacetic acid?
A4: Based on the structure and data for analogous compounds, the following spectroscopic characteristics are expected:[7][8][9][10]
-
¹H NMR (CDCl₃, 500 MHz):
-
δ ~1.3 ppm (s, 9H, -C(CH₃)₃)
-
δ ~3.6 ppm (s, 2H, -CH₂COOH)
-
δ ~7.1-7.3 ppm (m, 4H, aromatic protons)
-
δ ~10-12 ppm (br s, 1H, -COOH)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ ~31.5 ppm (-C(CH₃)₃)
-
δ ~34.3 ppm (-C(CH₃)₃)
-
δ ~40.5 ppm (-CH₂COOH)
-
δ ~126.0, 129.5 ppm (aromatic CH)
-
δ ~132.0, 149.0 ppm (aromatic quaternary carbons)
-
δ ~178.0 ppm (-COOH)
-
-
IR (KBr, cm⁻¹):
-
~2500-3300 (broad, O-H stretch of carboxylic acid)
-
~2960 (C-H stretch, aliphatic)
-
~1700 (C=O stretch, carboxylic acid)
-
~1610, 1510 (C=C stretch, aromatic)
-
~1240 (C-O stretch, ether)
-
Q5: What safety precautions should I take during this synthesis?
A5:
-
Willgerodt-Kindler Reaction: This reaction is performed at high temperatures and can generate hydrogen sulfide (H₂S), a toxic and flammable gas with a rotten egg smell. The reaction should be conducted in a well-ventilated fume hood.
-
Reagents: Morpholine is corrosive and flammable. Concentrated sulfuric and acetic acids are highly corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: When heating a closed system, be aware of potential pressure build-up. Ensure the reaction vessel is appropriately vented if necessary.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butoxyphenylacetic Acid via Willgerodt-Kindler Reaction
Step 1: Synthesis of 2-(4-tert-butoxyphenyl)-1-morpholinoethanethione [1][7]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-tert-butylacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the mixture to 210°C with constant stirring for 12 hours.
-
Cool the reaction mixture to approximately 80°C and pour it into anhydrous ethanol with vigorous stirring.
-
A yellow precipitate of the thioamide should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash it with cold ethanol.
Step 2: Hydrolysis to 4-tert-Butoxyphenylacetic Acid [1][11]
-
To the crude thioamide, add a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., in a 6:1:1.2 volume ratio).
-
Heat the mixture to approximately 115°C and stir vigorously until the reaction mixture turns dark green (typically a few hours).
-
Cool the reaction mixture to room temperature and pour it into a large beaker of ice water.
-
A solid precipitate of the crude carboxylic acid will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from 50% aqueous ethanol to obtain colorless prisms of 4-tert-butoxyphenylacetic acid.
Protocol 2: Synthesis of 4-tert-Butoxyphenylacetic Acid via Williamson Ether Synthesis
Step 1: Formation of Sodium 4-tert-butylphenoxide [12]
-
In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 eq) in a suitable solvent like ethanol or THF.
-
Carefully add sodium hydroxide (1.0 eq) or sodium hydride (1.0 eq) portion-wise with stirring. If using sodium hydride, be aware of hydrogen gas evolution.
Step 2: Etherification [12]
-
To the solution of the phenoxide, add chloroacetic acid (1.0 eq).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2.
-
The product should precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid product by filtration or concentrate the organic extracts to obtain the crude product.
-
Purify by recrystallization.
IV. References
-
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
-
(PDF) Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents. Google.
-
Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines | Request PDF. ResearchGate. [Link]
-
Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Thieme E-Books & E-Journals. [Link]
-
Friedel-Crafts Alkylation | Eastern Kentucky University. EduBirdie. [Link]
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
SCHEME Friedel-Craft acylation reaction of substituted phenylacetic... - ResearchGate. ResearchGate. [Link]
-
(PDF) (4-tert-Butylphenyl)acetic acid. ResearchGate. [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Massachusetts Boston. [Link]
-
some aspects of the willgerodt–kindler reaction and - Semantic Scholar. Semantic Scholar. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. [Link]
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]
-
Preparation of 4-tert-butylphenol. PrepChem.com. [Link]
-
Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Royal Society of Chemistry. [Link]
-
15.13: Friedel-Crafts Alkanoylation (Acylation) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. YouTube. [Link]
-
Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. International Journal of Advance Research in Science and Engineering. [Link]
-
(4-tert-Butylphenyl)acetic acid - PMC - NIH. National Institutes of Health. [Link]
-
Williamson Ether Synthesis - Utah Tech University. Utah Tech University. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. J&K Scientific. [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]
-
4-Methoxyphenylacetic acid ethyl ester - the NIST WebBook. NIST. [Link]
-
Reaction of phenanthrene with tert-butylating agents under Friedel-Craft conditions. SciTech Connect. [Link]
-
Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions - Zeitschrift für Naturforschung. Zeitschrift für Naturforschung. [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. ARKIVOC. [Link]
-
4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. PubChem. [Link]
-
Is regioselectivity affected by steric factors during alkylation of naphthalene?. Chemistry Stack Exchange. [Link]
-
What Is Willgerodt-Kindler Reaction?. Unacademy. [Link]
-
Advanced Control of Batch Reactor Temperature - People. University of Texas at Austin. [Link]
-
Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem - NIH. National Institutes of Health. [Link]
-
4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
Sources
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Troubleshooting HPLC Separation of Phenylacetic Acid Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenylacetic acid (PAA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of these acidic compounds. Here, we address common issues in a direct question-and-answer format, grounded in the principles of chromatography and supported by field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for successfully separating phenylacetic acid derivatives on a reversed-phase column?
A1: The most critical parameter is the control of the mobile phase pH.[1][2] Phenylacetic acid and its derivatives are weak acids. To achieve sharp, symmetrical peaks and stable retention times, their ionization must be suppressed.[3] This is accomplished by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the analytes.[4][5] For phenylacetic acid (pKa ≈ 4.3), a mobile phase pH between 2.5 and 3.0 is ideal. This ensures the carboxylic acid group is fully protonated (non-ionized), leading to consistent hydrophobic interactions with the C18 stationary phase.[6][7][8]
Q2: Which HPLC column is best suited for analyzing PAA and its derivatives?
A2: A high-purity, end-capped C18 column is the most common and effective choice for the reversed-phase separation of phenylacetic acid and its derivatives.[9][10] Look for columns based on Type-B silica, which has fewer residual silanol groups and lower metal content, minimizing secondary interactions that cause peak tailing.[11] For highly polar derivatives, an "Aqueous C18" (AQ-type) column can also be a good option, as it is designed to prevent phase collapse in highly aqueous mobile phases.[4][12]
Q3: What is the recommended detection wavelength for phenylacetic acid derivatives?
A3: The phenyl group provides strong UV absorbance at low wavelengths. A detection wavelength of around 210-215 nm is most commonly used for high sensitivity.[4][9][13][14] However, be aware that many mobile phase additives, like trifluoroacetic acid (TFA), and some organic solvents also absorb in this region, which can lead to a rising baseline during gradient elution.[15] If baseline instability is an issue, a slightly higher wavelength (e.g., 220 nm) may provide a better compromise between sensitivity and baseline stability.
Q4: My sample is in a solvent different from the mobile phase. Is this a problem?
A4: Yes, this can be a significant problem. If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting, splitting, or broadening.[4] Whenever possible, dissolve your standards and samples in the initial mobile phase.[4][16] If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase and keep the injection volume as small as possible to minimize these effects.[4]
Systematic Troubleshooting Guide
This section provides in-depth solutions to specific chromatographic problems. Identify the issue you are observing in your chromatogram and follow the suggested diagnostic steps.
Problem 1: Peak Tailing or Asymmetrical Peaks
Peak tailing is the most common issue when analyzing acidic compounds like PAA derivatives. It compromises peak integration and reduces quantification accuracy.[11]
Q: My peaks for phenylacetic acid derivatives are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for acidic analytes is primarily caused by secondary interactions with the stationary phase or improper mobile phase pH.[7][11][17]
Causality: Phenylacetic acid derivatives can interact with residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase.[11] These silanol groups are acidic and become ionized (Si-O⁻) at mid-range pH values (pH > 3), creating sites for strong, undesirable ionic interactions with any ionized analyte molecules.[7] This mixed-mode retention mechanism leads to tailing.[7][11]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Step-by-Step Solutions:
-
Verify and Adjust Mobile Phase pH: The most effective way to reduce tailing is to suppress the ionization of both the analyte and the surface silanols.[7][8]
-
Protocol: Prepare your aqueous mobile phase component with an acidifier like 0.1% formic acid or phosphoric acid to achieve a final pH of 2.5-3.0.[4][9][18]
-
Explanation: At this low pH, the carboxylic acid group of PAA is protonated (neutral), and the silanol groups are also protonated (neutral), minimizing secondary ionic interactions.[8]
-
-
Use a High-Quality, End-Capped Column: Not all C18 columns are the same. A column with poor end-capping will have more exposed silanols.
-
Protocol: Use a column specifically designated as "end-capped" from a reputable manufacturer. Columns based on high-purity silica are essential.[7]
-
Explanation: End-capping chemically converts most of the reactive silanol groups into less reactive ethers, effectively shielding the analytes from these problematic sites.[7][11]
-
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[8][19]
Problem 2: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable, which is a critical failure in regulated environments.
Q: My retention times are shifting from one injection to the next. What could be the cause?
A: Retention time drift is typically caused by issues with the mobile phase, column temperature, or pump performance.[16][19]
Key Factors and Solutions
| Potential Cause | Explanation | Solution |
| Insufficient Column Equilibration | The column chemistry has not reached a steady state with the mobile phase between gradient runs or after system startup.[15] | Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions until a stable baseline is achieved before the first injection.[4] |
| Mobile Phase Composition Change | The mobile phase is not adequately buffered, or solvent evaporation is altering the organic/aqueous ratio.[19] | Use a buffer (e.g., phosphate or formate) to stabilize pH.[1][8] Keep solvent bottles capped and prepare fresh mobile phase daily. |
| Temperature Fluctuations | The laboratory temperature is changing, affecting solvent viscosity and retention.[16] | Use a column oven to maintain a constant, stable temperature (e.g., 30-35 °C).[4][9] |
| Pump Malfunction or Leaks | The pump is not delivering a consistent, accurate flow rate, or a small leak is present in the system.[16][19] | Check for leaks at all fittings. Run a pump flow rate accuracy test. If the pump is malfunctioning, it may require maintenance (e.g., seal replacement).[16] |
Chemical Equilibrium Diagram
The ionization state of phenylacetic acid is fundamental to its retention behavior. This diagram illustrates how mobile phase pH dictates the form of the analyte.
Caption: Effect of mobile phase pH on the ionization state of phenylacetic acid.
Problem 3: Poor Resolution or Co-eluting Peaks
Q: I cannot separate two of my phenylacetic acid derivatives. How can I improve the resolution?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation.
Strategies for Improving Resolution
-
Optimize the Organic Modifier:
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different solvent properties and can induce different interactions between the analytes and the stationary phase, thereby altering selectivity.
-
-
Adjust the Mobile Phase pH:
-
Action: Make small, controlled changes to the mobile phase pH (e.g., from 2.8 to 3.0, or 2.8 to 2.6).
-
Causality: Even small pH changes can subtly alter the hydrophobicity of PAA derivatives with different pKa values, potentially changing their elution order and improving separation.[1]
-
-
Change the Stationary Phase:
-
Action: If a C18 column doesn't provide sufficient resolution, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase.[10]
-
Causality: Phenyl-based columns offer alternative π-π interactions with the aromatic rings of the analytes, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[10] PFP phases add dipole-dipole interactions, which can be highly effective for separating halogenated or positional isomers.[20]
-
-
Modify the Gradient Profile:
-
Action: If using a gradient, make the slope shallower in the region where the critical pair elutes.
-
Causality: A shallower gradient increases the effective resolution by allowing more time for the analytes to interact with the stationary phase and separate.
-
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of high-purity formic acid to the water.
-
Mix thoroughly.
-
Degas the solution for 15-20 minutes using vacuum filtration, sonication, or helium sparging to remove dissolved gases that can cause pump and detector issues.[4]
-
Repeat the process for the organic mobile phase (e.g., 999 mL Acetonitrile + 1 mL Formic Acid).
Protocol 2: Sample Preparation and Filtration
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Ensure the final concentration is within the linear range of the detector and does not overload the column.
-
Filter every sample and standard through a 0.2 µm or 0.45 µm syringe filter before injection.
-
Causality: Filtration is a critical step to remove particulate matter that can clog the column inlet frit, leading to high backpressure and distorted peaks.[4]
References
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Griesemann, E., et al. (1993). Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion. Journal of Liquid Chromatography, 16(3). Retrieved from [Link]
-
Davis, B. A., & Durden, D. A. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-5. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Welch. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chen, W. D., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 901, 99-105. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
JETIR.org. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Analysis of Phenylacetic Acid on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. chromtech.com [chromtech.com]
- 18. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. jetir.org [jetir.org]
- 20. linklab.gr [linklab.gr]
Preventing decomposition of 4-tert-butoxyphenylacetic acid during storage
Welcome to the technical support center for 4-tert-butoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges associated with its decomposition.
Introduction
4-tert-butoxyphenylacetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals[1]. However, its chemical structure, featuring an ether linkage and a carboxylic acid group, makes it susceptible to degradation under improper storage conditions. Understanding the potential decomposition pathways is crucial for maintaining its purity and ensuring the reliability of experimental outcomes. This guide offers practical, evidence-based strategies to mitigate degradation and preserve the quality of your 4-tert-butoxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of 4-tert-butoxyphenylacetic acid.
Q1: What are the ideal storage conditions for 4-tert-butoxyphenylacetic acid?
A1: To ensure long-term stability, 4-tert-butoxyphenylacetic acid should be stored in a tightly sealed container in a cool, dry, and dark place[2][3]. Exposure to light, moisture, and high temperatures can accelerate decomposition. For optimal preservation, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen, which can promote oxidative degradation[4].
Q2: What are the primary signs that my 4-tert-butoxyphenylacetic acid has started to decompose?
A2: Visual inspection can often provide the first clues of degradation. A pure sample of 4-tert-butoxyphenylacetic acid should be a white to off-white crystalline powder. The appearance of a yellow or brownish tint can indicate the formation of degradation products. Other signs include a change in texture, such as clumping (indicating moisture absorption), or a noticeable change in its melting point, which is typically around 96 °C.
Q3: What are the main chemical pathways through which this compound degrades?
A3: The primary degradation pathways for 4-tert-butoxyphenylacetic acid include:
-
Oxidative Decarboxylation: This is a significant concern for aryl-substituted acetic acids. In the presence of oxygen, light, or trace metal catalysts, the molecule can lose its carboxylic acid group to form aldehydes or ketones[5][6][7][8].
-
Hydrolysis: The ether linkage in the molecule can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures, though this is generally less common under typical storage conditions[9][10].
-
Photodegradation: Exposure to UV or even strong visible light can provide the energy to initiate free-radical reactions, leading to a variety of degradation products[11].
Q4: Can I store 4-tert-butoxyphenylacetic acid in a standard laboratory freezer (-20 °C)?
A4: While freezer storage can be beneficial in slowing down chemical reactions, it is crucial to prevent moisture condensation. When removing the compound from the freezer, it is essential to allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis or other moisture-related degradation.
Q5: How can I analytically confirm the purity of my stored 4-tert-butoxyphenylacetic acid?
A5: Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the parent compound and detecting any degradation products[12]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to identify impurities[13]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, to separate and identify volatile decomposition products[14].
Troubleshooting Guide: Addressing Decomposition Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the storage and use of 4-tert-butoxyphenylacetic acid.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidative degradation, often initiated by exposure to air and/or light. | 1. Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil to protect it from light. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store at recommended refrigerated temperatures (2-8 °C). |
| Clumping or Caking of the Powder | Absorption of moisture from the atmosphere. | 1. Dry the material under vacuum in a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). 2. Ensure the container is tightly sealed. For long-term storage, consider using a container with a PTFE-lined cap. 3. Always allow the container to reach ambient temperature before opening to prevent condensation. |
| Inconsistent Experimental Results | Partial decomposition of the starting material, leading to lower effective concentration and potential interference from degradation products. | 1. Re-purify the material if necessary. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective[1]. 2. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use. 3. Always use a fresh, properly stored sample for critical experiments. |
| Broad Melting Point Range | Presence of impurities, likely from decomposition. | 1. This is a strong indicator of impurity. The material should be purified before use. 2. Compare the observed melting point to the literature value (approx. 96 °C) to gauge the extent of impurity. |
Experimental Protocols
Protocol 1: Small-Scale Purification by Recrystallization
-
Dissolve the impure 4-tert-butoxyphenylacetic acid in a minimal amount of hot 50% aqueous ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Stability Assessment by HPLC
-
Prepare a standard solution of high-purity 4-tert-butoxyphenylacetic acid in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a solution of the stored sample at the same concentration.
-
Analyze both solutions using a reverse-phase HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
-
Compare the chromatogram of the stored sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizing Decomposition and Troubleshooting
The following diagrams illustrate the primary decomposition pathway and the logical workflow for troubleshooting storage issues.
Caption: Primary decomposition pathway of 4-tert-butoxyphenylacetic acid.
Caption: Troubleshooting workflow for storage issues.
References
-
Efficient and Mild Oxidative Decarboxylation of Aryl-substituted Carboxylic Acids by Iron and Manganese Porphyrin Periodate Systems. Semantic Scholar. Available at: [Link]
-
Scope of mono‐, di‐ and tri‐substituted aryl acetic acids and... ResearchGate. Available at: [Link]
-
Safety data sheet. CPAChem. Available at: [Link]
-
4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Source Document. Available at: [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. Available at: [Link]
- CN1927809A - Preparation method of t-butylphenyl acetic acid. Google Patents.
-
ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
(4-tert-Butylphenyl)acetic acid. ResearchGate. Available at: [Link]
-
Visible-Light-Catalyzed Decarboxylation of Aryl acetic acids for the Construction of Aromatic Aldehydes. ResearchGate. Available at: [Link]
-
Photodegradation kinetics of p-tert-octylphenol, 4-tert-octylphenoxy-acetic acid and ibuprofen under simulated solar conditions in surface water. PubMed. Available at: [Link]
-
2-(4-Tert-butylphenoxy)acetic acid. PubChem. Available at: [Link]
-
(4-tert-butylphenyl)acetic acid. Chemsrc. Available at: [Link]
-
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Available at: [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. PubMed. Available at: [Link]
-
Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Available at: [Link]
- WO2012164573A2 - Hydrolysis and esterification with acid catalysts. Google Patents.
-
Thermal decomposition – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH. Available at: [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PMC - NIH. Available at: [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed. Available at: [Link]
-
4-Methoxyphenylacetic Acid. PubChem. Available at: [Link]
-
Main byproducts formed from decomposition of acetic acid. ResearchGate. Available at: [Link]
Sources
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Efficient and Mild Oxidative Decarboxylation of Aryl-substituted Carboxylic Acids by Iron and Manganese Porphyrin Periodate Systems | Semantic Scholar [semanticscholar.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]
- 11. Photodegradation kinetics of p-tert-octylphenol, 4-tert-octylphenoxy-acetic acid and ibuprofen under simulated solar conditions in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Catalyst selection for the synthesis of 4-tert-butoxyphenylacetic acid
Welcome to the technical support guide for the synthesis of 4-tert-butoxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, detailed protocols, and robust troubleshooting advice. We move beyond simple step-by-step instructions to explain the underlying principles of catalyst selection and reaction optimization, ensuring your success in the lab.
Section 1: Strategic Synthesis Planning: Choosing Your Catalytic Pathway
The synthesis of 4-tert-butoxyphenylacetic acid can be approached through several established routes. The optimal choice depends on factors such as starting material availability, scalability, safety protocols, and desired purity. Here, we address the most critical questions regarding pathway selection.
Q1: What are the primary synthetic pathways to 4-tert-butoxyphenylacetic acid, and what catalytic systems are employed?
There are three principal routes, each with distinct advantages and catalytic requirements:
-
The Willgerodt-Kindler Reaction: This is a classic and robust method starting from the readily available 4-tert-butylacetophenone. The reaction proceeds in two stages: first, the formation of a thioamide intermediate, followed by hydrolysis. The "catalyst" in the first stage is a secondary amine, most commonly morpholine, which reacts with elemental sulfur.[1][2] This system facilitates the remarkable rearrangement of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation.[1] The subsequent hydrolysis of the resulting 4-tert-butoxyphenylthioacetomorpholide is catalyzed by a strong acid or base.[3]
-
Hydrolysis of 2-(4-tert-butoxyphenyl)acetonitrile: This pathway involves the synthesis of the corresponding nitrile intermediate, which is then hydrolyzed to the carboxylic acid. The hydrolysis step is typically catalyzed by a strong acid (like sulfuric acid) or a strong base (like sodium hydroxide).[4][5] While effective, this route involves the use of highly toxic cyanide reagents (e.g., NaCN) to prepare the nitrile precursor, which requires stringent safety precautions and may not be suitable for all laboratory environments.[6]
-
Grignard Reaction and Carboxylation: This route begins with a haloaromatic, such as 4-tert-butyl-bromobenzene. A Grignard reagent is formed using magnesium metal, which is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.[7] Subsequent acidification yields the final product. While not a catalytic cycle in the traditional sense, the initiation of the Grignard reaction on the magnesium surface is a critical step that can be "catalyzed" or initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7][8]
Q2: How do I select the most appropriate synthetic route and catalyst for my specific project needs?
Choosing the right pathway is a balance of multiple factors. The Willgerodt-Kindler reaction is often favored for its operational simplicity and avoidance of highly toxic cyanides. The Grignard route is excellent if the corresponding aryl halide is more accessible than the acetophenone.
To aid in this decision, the following table summarizes the key parameters for each route:
| Parameter | Route 1: Willgerodt-Kindler | Route 2: Nitrile Hydrolysis | Route 3: Grignard Carboxylation |
| Starting Material | 4-tert-butylacetophenone | 4-tert-butylbenzyl halide (for nitrile prep) | 4-tert-butyl-halobenzene |
| Key Reagents | Morpholine, Sulfur, H₂SO₄/NaOH[3] | NaCN/KCN, H₂SO₄/NaOH[4][6] | Mg, CO₂ (dry ice), HCl[7] |
| Catalyst System | Amine/Sulfur (Rearrangement); Acid/Base (Hydrolysis) | Strong Acid or Strong Base | Iodine/1,2-Dibromoethane (Initiator) |
| Typical Yield | Good to Excellent (Can exceed 80%)[3] | High | Good, but sensitive to conditions |
| Scalability | Readily scalable | Scalable, but safety concerns increase | Moderate; requires strict anhydrous conditions |
| Safety Concerns | High temperatures; H₂S gas byproduct | High Toxicity (Cyanide Reagents) [6] | Highly exothermic; pyrophoric reagent |
| Key Advantage | Avoids highly toxic reagents; reliable | High-yielding and well-established | Direct carboxylation of aryl ring |
Section 2: Detailed Experimental Protocol: The Willgerodt-Kindler Approach
This section provides a proven, two-step protocol for the synthesis of 4-tert-butoxyphenylacetic acid starting from 4-tert-butylacetophenone.
Step 1: Synthesis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione
Rationale: This step uses the Kindler modification of the Willgerodt reaction, where an amine (morpholine) and elemental sulfur convert the ketone into a thioamide intermediate.[9] The reaction proceeds via an enamine, which undergoes thiation and rearrangement.[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-tert-butylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (internal temperature will rise to ~175°C) and maintain for 2-3 hours.[3] The reaction is typically exothermic and the color will darken significantly.
-
Workup: Cool the reaction mixture to room temperature. The dark, viscous liquid can be taken up in a solvent like chloroform or toluene.
-
Purification: Wash the organic solution sequentially with water, dilute hydrochloric acid (to remove excess morpholine), and finally with water again.[3]
-
Isolation: Remove the organic solvent under reduced pressure to yield the crude thioamide intermediate, which can often be used in the next step without further purification. A sample can be recrystallized from dilute methanol for characterization.[3]
Step 2: Acid-Catalyzed Hydrolysis to 4-tert-butoxyphenylacetic acid
Rationale: The thioamide is hydrolyzed to the carboxylic acid using a strong acid catalyst. The reaction drives the conversion of the C-N bond to a C-O bond, liberating the final product.
Protocol:
-
Setup: To the crude thioamide from Step 1, add a 50% (by weight) aqueous solution of sulfuric acid.[3] A mixture of glacial acetic acid and concentrated sulfuric acid can also be effective.[6]
-
Reaction: Heat the mixture to reflux and maintain for 10-12 hours.[3][6] Monitor the reaction by TLC until the starting thioamide is consumed.
-
Isolation: Cool the hydrolysis mixture and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.[3]
-
Purification: Wash the combined organic extracts with a 10-15% sodium hydroxide solution. This converts the acidic product into its water-soluble sodium salt, separating it from neutral organic impurities.
-
Precipitation: Acidify the aqueous caustic wash with concentrated HCl until the pH is ~1-2. The 4-tert-butoxyphenylacetic acid will precipitate as a white or off-white solid.[6][10]
-
Final Steps: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a solvent like xylene or an ethanol/water mixture can be performed to obtain a highly pure product.[6][11]
Section 3: Visualization of Key Processes
Understanding the reaction mechanism and having a logical troubleshooting framework are crucial for success.
Caption: The Willgerodt-Kindler reaction mechanism.
Caption: Troubleshooting decision tree for low yield.
Section 4: Troubleshooting and FAQs
Even robust protocols can encounter issues. This section addresses common problems in a direct Q&A format.
Q: My Willgerodt-Kindler reaction (Step 1) is sluggish or gives a low yield of the thioamide. What are the likely causes? A: This is a common issue often traced back to three factors:
-
Reagent Purity: Morpholine can absorb water and CO₂ from the air. Using freshly distilled morpholine is recommended. The starting acetophenone should also be of high purity.
-
Reaction Temperature: The reaction requires a high temperature to proceed efficiently. Ensure the mixture is at a vigorous reflux. If the temperature is too low, the reaction rate will be significantly slower.
-
Mixing: Elemental sulfur can be difficult to dissolve. Ensure vigorous stirring to maintain a homogenous suspension and maximize surface area contact between reagents.
Q: The hydrolysis of my thioamide intermediate (Step 2) is incomplete, even after extended reflux. How can I resolve this? A: Incomplete hydrolysis is typically due to insufficient catalytic activity or time.
-
Catalyst Concentration: Ensure you are using a sufficiently concentrated acid solution (e.g., 50% H₂SO₄). Dilute acid will not effectively catalyze the hydrolysis.[3]
-
Reaction Time: Thioamide hydrolysis can be slow. It is critical to monitor the reaction's progress via TLC. If the reaction stalls, consider extending the reflux time for another 6-12 hours.
-
Choice of Catalyst: While sulfuric acid is common, a mixture of glacial acetic acid and sulfuric acid can sometimes improve solubility and reaction rates.[6] Basic hydrolysis with a strong base like NaOH in an alcoholic solvent is also an effective alternative.[3]
Q: I'm observing significant byproducts. What are they and how can they be minimized? A: In the Willgerodt-Kindler reaction, the primary side reactions often involve polymerization or decomposition of the starting materials or intermediates under the harsh, high-temperature conditions. Minimizing these involves strict temperature control and ensuring the reaction time is not excessively long after the starting material has been consumed. During workup, the main impurity is often unreacted starting material or intermediate. A proper acid-base extraction is crucial to separate the desired carboxylic acid from these neutral or basic impurities.
Q: Can I use a different amine besides morpholine for the Willgerodt-Kindler reaction? A: Yes, other secondary amines like piperidine can be used, but this often results in lower yields.[3] Primary amines such as n-heptylamine and cyclohexylamine have also been used. Morpholine is generally preferred as it consistently provides the best yields for this transformation.[3]
Q: Are there any modern, metal-catalyzed alternatives for synthesizing aryl acetic acids? A: Yes, palladium-catalyzed cross-coupling reactions have been developed for the α-arylation of acetic acid derivatives.[12][13] These methods, often involving dienolate intermediates, can be highly effective but may require more specialized ligands, bases, and anhydrous conditions compared to the classical Willgerodt-Kindler reaction. They represent a powerful alternative, particularly for constructing libraries of diverse aryl acetic acids.[13]
References
-
Wang, J., Wu, X., et al. (2024). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Angewandte Chemie. Available at: [Link]
-
Semantic Scholar. (n.d.). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Retrieved from [Link]
-
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (2007). CN1927809A - Preparation method of t-butylphenyl acetic acid.
-
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 410-413. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Boron-catalyzed α-C–H fluorination of aryl acetic acids. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Google Patents. (2013). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
Imperial College London. (n.d.). Synthetic Route 1: The Non Stereospecific Option. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
The Vespiary. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Retrieved from [Link]
-
ResearchGate. (2025). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Request PDF. Available at: [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]
-
Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. Available at: [Link]
- Google Patents. (2014). WO 2014/030106 A2.
-
Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E, 67(Pt 2), o405. Available at: [Link]
-
Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available at: [Link]
-
Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E, 64(10), o2053. Available at: [Link]
- Google Patents. (2012). CN102249891B - Method for recovering and purifying phenylacetic acid.
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Technical Support Center: 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic Acid
Welcome to the technical support resource for this compound (CAS 135066-21-6). This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental challenges with this compound: its limited aqueous solubility. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
To effectively troubleshoot, it's crucial to understand the structure of this compound. The molecule has two key features that dictate its solubility:
-
A Hydrophilic, Ionizable Head: The carboxylic acid group (-COOH) is polar and can donate a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility.[1][2][3]
-
A Lipophilic, Bulky Tail: The phenyl ring substituted with a tert-butoxy group is large, nonpolar, and hydrophobic.[4] The bulky tert-butyl group, in particular, contributes significant steric hindrance and lipophilicity, which favors partitioning into non-aqueous environments and reduces water solubility.[5][6][7][8]
The solubility challenge arises from the conflicting nature of these two parts. The large hydrophobic section often dominates, leading to poor solubility in neutral aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in standard aqueous buffers like PBS (pH 7.4). Why is this happening?
Answer: This is the most common issue encountered with this compound. At neutral pH (around 7.4), the carboxylic acid group (with a typical pKa ≈ 5) is only partially deprotonated.[2] A significant portion of the molecules remains in the neutral, protonated (-COOH) form. In this state, the molecule's large, hydrophobic character, driven by the tert-butoxy-phenyl group, makes it poorly soluble in water.[3][9] Essentially, the hydrophobic nature of the molecule outweighs the hydrophilic contribution of the partially ionized acid group at this pH.
Q2: What is the most straightforward method to prepare a stock solution for in vitro biological assays?
Answer: The recommended first-line approach is pH-dependent solubilization . By converting the carboxylic acid to its more soluble salt form, you can achieve significantly higher aqueous concentrations.[3]
This involves dissolving the compound in a dilute basic solution. A common and effective method is to use a small amount of 1N NaOH to bring the pH of the solution to >8.0, ensuring the carboxylic acid is fully deprotonated to the highly soluble carboxylate salt.[1][10] Once dissolved, the pH can be carefully adjusted back towards the desired final pH of your experiment, though you must be cautious of precipitation (see Q5).
For a detailed methodology, refer to Protocol 1: Preparation of a Stock Solution via pH Modification .
Q3: Can I use organic co-solvents? Which ones are recommended, and what are the potential pitfalls?
Answer: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[11] This approach works by reducing the overall polarity of the solvent system, which better accommodates the lipophilic portion of the molecule.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): The most common choice. It is a powerful solvent for many organic molecules.
-
Ethanol (EtOH): A good option, especially when DMSO-related toxicity is a concern.
-
Dimethylformamide (DMF): Another strong polar aprotic solvent, similar to DMSO.
Potential Pitfalls:
-
Cellular Toxicity: Most organic solvents are toxic to cells at higher concentrations. For cell-based assays, the final concentration of the co-solvent (e.g., DMSO) in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid artifacts.
-
Compound Precipitation: When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the compound can crash out of solution as the solvent polarity dramatically increases. This is a critical issue that requires careful technique to manage (see Q5).
-
Assay Interference: Solvents can sometimes interfere with assay components, such as enzymes or detection reagents. Always run a vehicle control (assay buffer + co-solvent) to ensure the solvent itself does not affect your results.
For a step-by-step guide, see Protocol 2: Preparation of a Stock Solution Using an Organic Co-solvent .
Q4: I'm observing a precipitate when I add my concentrated stock solution to my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded upon dilution into a poor solvent (the aqueous buffer). The key is to manage the transition from a high-solubility environment (the stock solution) to a low-solubility one (the final assay medium).
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution. This lowers the degree of supersaturation upon dilution.
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help keep the compound in solution.
-
Increase Final Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent in the assay buffer can maintain solubility.
-
Add to Vortexing Buffer: When diluting, add the stock solution dropwise into the assay buffer while it is being vortexed or stirred vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.
-
Incorporate Solubilizing Excipients: For more challenging systems, adding excipients like cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) to the final assay buffer can help maintain solubility by forming complexes or micelles that encapsulate the drug.[12][13][14]
See Protocol 3: Troubleshooting Precipitation Upon Dilution for a detailed workflow.
Q5: What advanced formulation strategies can be considered for more challenging applications, such as in vivo studies?
Answer: For applications requiring higher concentrations, sustained release, or administration via routes like oral gavage, simple solutions may be insufficient. Advanced formulation strategies are often necessary to improve solubility and bioavailability.[15][16][17]
Common Advanced Strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic part of the drug molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[12][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[17][19] The amorphous form has a higher energy state and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[16]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12][17][20] These formulations consist of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stock Solution via pH Modification
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of purified water (e.g., 80%) to the solid compound. It will not dissolve and will appear as a suspension.
-
pH Adjustment: While stirring, add 1N NaOH dropwise. Monitor the solution's clarity. Continue adding drops until the solid completely dissolves, indicating the formation of the soluble sodium salt.
-
Final Volume: Once fully dissolved, add purified water to reach the final target volume.
-
Filtration: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: Store the solution at the recommended temperature (typically -20°C or -80°C). Note the final pH of the stock.
Protocol 2: Preparation of a Stock Solution Using an Organic Co-solvent
-
Select Solvent: Choose a high-purity, anhydrous grade of DMSO or Ethanol.
-
Weigh Compound: Accurately weigh the compound into a sterile glass vial.
-
Add Solvent: Add the calculated volume of the organic solvent to achieve the desired molarity (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation.
Protocol 3: Troubleshooting Precipitation Upon Dilution
-
Prepare Diluent: Have your final aqueous buffer ready in a tube with a stir bar or on a vortex mixer.
-
Warm Solutions: Gently warm both the concentrated stock and the diluent buffer to room temperature or 37°C if appropriate for the experiment. This can slightly increase the solubility limit.
-
Vigorous Mixing: Begin vigorously stirring or vortexing the diluent buffer.
-
Slow Addition: Add the required volume of the stock solution very slowly, drop-by-drop, into the vortex of the stirring buffer. Do not pipette the stock directly into the static buffer.
-
Immediate Use: Use the freshly diluted solution immediately, as precipitation can sometimes occur over time even if the initial solution is clear.
Data & Visualization
Summary of Solubilization Strategies
| Strategy | Primary Solvent | Mechanism | Key Considerations |
| pH Adjustment | Water, Dilute NaOH | Ionization to a salt | Final pH may affect the experiment; potential for precipitation if pH is lowered. |
| Co-solvency | DMSO, Ethanol | Reduces solvent polarity | Potential for cell toxicity; risk of precipitation upon aqueous dilution. |
| Complexation | Aqueous Buffer | Encapsulation | Requires screening of cyclodextrin type and concentration. |
| Lipid Formulation | Oils, Surfactants | Emulsification | Primarily for in vivo oral delivery; requires complex formulation development. |
Diagrams
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Effect of pH on the ionization and solubility of the compound.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
- Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Pharma Excipients. (2024). Enhancing solubility of poorly soluble drugs using various techniques.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
-
Al-Malaika, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. [Link]
-
Ramos-Gomes, F., et al. (2017). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. [Link]
- Arborpharm. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Fomicheva, M. V., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Pharma Excipients. (n.d.). Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- ResearchGate. (2024). The tert-butyl group in chemistry and biology | Request PDF.
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- Uddin, R. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Wikipedia. (n.d.). Butyl group.
- Benchchem. (n.d.). This compound.
-
Thyssen, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
- Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References.
- Jain, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Apollo Scientific. (n.d.). 2-[4-(tert-Butoxy)phenyl]acetic acid.
- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Chem-Impex. (n.d.). 2-(4-(Phenylthio)Phenyl)Acetic Acid.
- Sigma-Aldrich. (n.d.). 2-(4-(tert-Butyl)phenyl)acetic acid.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
PubMed. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Molbase. (n.d.). 2-[4-[2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]ethoxy]phenyl]acetic acid methyl ester.
- PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid.
- PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid.
- PubChem. (n.d.). 2-[4-(2-Methylpropyl)phenyl]-2-oxoacetic acid.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Wikipedia. (n.d.). Phenylacetic acid.
- IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS.
- PubChem. (n.d.). 2-Oxo-2-[4-(propan-2-yloxy)phenyl]acetic acid.
- Chemistry LibreTexts. (2019). 4.4 Solubility.
- University of Rochester. (n.d.). Solvents and Polarity.
- University of Michigan. (n.d.). Solvent Miscibility Table.
Sources
- 1. brainly.com [brainly.com]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butyl group - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Scaling Up the Synthesis of 4-tert-Butoxyphenylacetic Acid
Welcome to the technical support guide for the synthesis of 4-tert-butoxyphenylacetic acid. This resource is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-plant, or manufacturing scales. As Senior Application Scientists, we understand that scaling up a chemical synthesis introduces challenges not always apparent in lab-scale experiments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the two most common synthetic routes: the Grignard reaction pathway and the Willgerodt-Kindler reaction.
Section 1: Troubleshooting the Grignard Reaction Route
The carboxylation of a Grignard reagent is a classic and effective method for synthesizing carboxylic acids.[1] It involves the formation of an organomagnesium halide from an aryl halide, followed by its reaction with carbon dioxide. While robust, this pathway is highly sensitive to reaction conditions, and these sensitivities are magnified during scale-up.
Workflow for Grignard Synthesis of 4-tert-Butoxyphenylacetic Acid
Caption: Grignard route from 4-bromo-tert-butylbenzene to the final acid.
Troubleshooting Q&A: Grignard Route
Q1: My Grignard reaction fails to initiate, even on a small scale. What are the primary causes and how can I ensure initiation during scale-up?
A1: Failure to initiate is the most common problem with Grignard reactions and is almost always due to the presence of moisture or the passivation of the magnesium surface.
-
Causality & Explanation: Grignard reagents are potent nucleophiles and extremely strong bases.[2][3] They react rapidly with any protic source, such as water or alcohols. This acid-base reaction is significantly faster than the desired organohalide reaction.[4] If even trace amounts of water are present in the glassware, solvent, or starting material, the reagent will be quenched as it forms, preventing the reaction from starting. The magnesium surface can also be coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the halide.
-
Troubleshooting Steps & Solutions:
-
Rigorous Drying: All glassware must be scrupulously dried, either in an oven overnight (>120°C) or by flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[4][5] Solvents must be anhydrous grade, preferably passed through a solvent purification system or distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether).
-
Magnesium Activation: The protective MgO layer must be removed.
-
Mechanical Activation: In a flask (under inert gas), briefly grind the magnesium turnings with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂).[5] The iodine reacts with the magnesium surface, and the characteristic brown color will disappear as the reaction initiates. Other activators like 1,2-dibromoethane can also be used.
-
-
Initiation: Add a small portion of your halide (e.g., 5-10% of the total) to the activated magnesium in a concentrated solution. A gentle warming with a heat gun may be required to start the reaction. A successful initiation is marked by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight exotherm. Once initiated, the remaining halide, diluted with more solvent, can be added at a rate that maintains a gentle reflux.[6]
-
Q2: The reaction initiated, but my final yield of 4-tert-butoxyphenylacetic acid is very low after carboxylation. What are the likely side reactions?
A2: Low yields often point to incomplete conversion, side reactions during Grignard formation, or inefficient carboxylation.
-
Causality & Explanation:
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with the unreacted starting halide (R-MgX + R-X → R-R + MgX₂).[4] This is more prevalent with primary halides and can be exacerbated by high temperatures or high concentrations of the halide.
-
Inefficient Carboxylation: The reaction between the Grignard reagent and CO₂ forms a magnesium carboxylate salt.[1][2] If this salt is not soluble in the reaction solvent, it can precipitate onto the surface of the unreacted CO₂ (especially with dry ice), preventing further reaction. Furthermore, the Grignard reagent can also react with the newly formed carboxylate salt in a secondary reaction, although this is less common.
-
Atmospheric Quenching: During scale-up, larger surface areas and longer transfer times increase the risk of the Grignard reagent reacting with atmospheric O₂ or moisture.
-
-
Troubleshooting Steps & Solutions:
-
Control Halide Addition: Add the aryl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing Wurtz coupling.[5] Ensure the addition rate maintains a steady, controllable reflux.
-
Optimize Carboxylation:
-
Reverse Addition: For larger scales, instead of adding dry ice to the Grignard solution, it is often better to pour the Grignard solution onto a large excess of freshly crushed, high-surface-area dry ice under an inert atmosphere.
-
CO₂ Bubbling: Alternatively, bubble dry CO₂ gas through the solution vigorously. This requires excellent temperature control to manage the exotherm.
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, including reagent formation, transfer, and carboxylation, to protect the highly reactive reagent.
-
| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Drying | Flame-dried glassware, sure-seal anhydrous solvents | Steam-traced, nitrogen-purged reactor; validated solvent dryness |
| Mg Activation | Iodine crystal, heat gun | 1,2-dibromoethane, pre-activated Mg powder |
| Halide Addition | Manual dropping funnel | Metering pump for controlled feed rate |
| Carboxylation | Pouring onto excess dry ice | Sub-surface bubbling of CO₂ gas; reverse addition into CO₂ slurry |
| Temp. Control | Ice bath | Jacketed reactor with automated cooling loop |
Table 1: Key Parameter Adjustments for Scaling the Grignard Route.
Section 2: Troubleshooting the Willgerodt-Kindler Reaction Route
The Willgerodt-Kindler reaction is an excellent alternative that avoids the challenges of organometallic reagents. It typically involves reacting an aryl ketone (4-tert-butylacetophenone) with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.[7][8]
Workflow for Willgerodt-Kindler Synthesis
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Synthesis of 4-tert-butoxyphenylacetic acid
Welcome to the technical support guide for the synthesis of 4-tert-butoxyphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you identify potential byproducts, troubleshoot synthetic challenges, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Synthesis & Byproduct Formation
Q1: What is the most common synthetic route for 4-tert-butoxyphenylacetic acid, and what are the primary byproducts I should expect?
A1: The most prevalent and scalable method is a two-step synthesis starting from 4-tert-butylphenol.
-
Step 1: Williamson Ether Synthesis. 4-tert-butylphenol is deprotonated with a base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide. This nucleophile then reacts with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, via an SN2 reaction to form ethyl 4-tert-butoxyphenylacetate.[1][2]
-
Step 2: Saponification (Hydrolysis). The resulting ester is hydrolyzed, usually under basic conditions (e.g., NaOH in an alcohol/water mixture), followed by an acidic workup to yield the final carboxylic acid product.[3]
The primary byproducts originate from side reactions in the Williamson ether synthesis and incomplete hydrolysis. The most critical byproduct to monitor is the C-alkylated isomer, which can be difficult to separate from the desired O-alkylated product.
dot
Caption: A logical workflow for troubleshooting byproduct formation.
Q5: Can you provide a standard protocol for monitoring the hydrolysis step by HPLC?
A5: Certainly. Monitoring the disappearance of the ester intermediate (ethyl 4-tert-butoxyphenylacetate) is critical for ensuring the reaction goes to completion.
Protocol: In-Process HPLC Monitoring
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Quench it in a vial containing 1 mL of a 50:50 acetonitrile:water solution.
-
Vortex thoroughly. If necessary, filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Generic Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The ester intermediate is significantly less polar than the carboxylic acid product and will have a longer retention time.
-
The reaction is considered complete when the peak corresponding to the ester is less than 0.5% of the total peak area.
-
Q6: What is the best way to purify the final product if significant byproducts are present?
A6: Purification depends on the nature and quantity of the impurities.
-
For Unreacted 4-tert-butylphenol: A simple basic wash during the workup can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1 M NaHCO₃). The desired carboxylic acid will remain in the organic layer, while the more acidic phenol will be extracted into the aqueous basic layer. Correction: The carboxylic acid is more acidic than the phenol and will be extracted into the basic aqueous layer. The phenol will also be extracted. A better approach is recrystallization.
-
For Unreacted Ester and C-Alkylated Byproducts: These are neutral compounds. After an acidic workup, the desired product is a carboxylic acid. Dissolving the crude mixture in a solvent like diethyl ether and extracting with an aqueous base (e.g., NaHCO₃ or NaOH solution) will pull the desired acid into the aqueous layer, leaving the neutral impurities in the organic layer. The aqueous layer can then be separated, re-acidified with HCl to precipitate the pure product, which is then filtered, washed with water, and dried. [4]* Recrystallization: If the impurities are present in small amounts, recrystallization is a powerful purification technique. A suitable solvent system (e.g., a mixture of heptane and ethyl acetate or an aqueous ethanol solution) can yield high-purity crystalline material. [5]
References
- CN1927809A. (2007). Preparation method of t-butylphenyl acetic acid. Google Patents.
-
Pearson Education. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Liu, B. X., Yu, Y. P., & Xu, D. J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o897. Retrieved from [Link]
- CN102249891B. (2012). Method for recovering and purifying phenylacetic acid. Google Patents.
-
Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S170-S183. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]
- 4. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 5. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
Validation & Comparative
4-tert-butoxyphenylacetic acid vs 4-methoxyphenylacetic acid in synthesis
An In-Depth Guide to the Synthetic Utility of 4-tert-Butoxyphenylacetic Acid vs. 4-Methoxyphenylacetic Acid
For researchers and professionals in drug development and synthetic chemistry, the selection of a starting material is a critical decision that dictates the entire synthetic strategy. Phenylacetic acid and its derivatives are fundamental building blocks for a vast array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] This guide provides a detailed comparison of two such derivatives: 4-tert-butoxyphenylacetic acid and 4-methoxyphenylacetic acid. The core distinction between these reagents lies not in their shared phenylacetic acid backbone, but in the strategic role of their respective para-ether substituents.
The methoxy group in 4-methoxyphenylacetic acid typically serves as a robust, permanent feature of the target molecule. In contrast, the tert-butoxy group of 4-tert-butoxyphenylacetic acid is best understood as an acid-labile protecting group for a phenolic hydroxyl. This fundamental difference in chemical stability and reactivity governs their application in complex, multi-step syntheses.
Physicochemical Properties: A Foundational Overview
While structurally similar, the differing alkyl ethers impart subtle variations in the physical properties of these two compounds.
| Property | 4-tert-Butoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₉H₁₀O₃ |
| Molecular Weight | 192.25 g/mol | 166.17 g/mol [6][7] |
| Appearance | White to off-white solid | Pale yellow or off-white flakes[6][8] |
| Melting Point | 96-99 °C | 84-86 °C[9] |
| Boiling Point | Not readily available | 138-140 °C @ 3 mmHg[6] |
The Strategic Role of the Ether Group in Synthesis
The choice between these two reagents is a strategic one, centered on the desired fate of the oxygen functionality at the C4 position of the phenyl ring. The methoxy group is a stable fixture, while the tert-butoxy group is a temporary shield. In organic synthesis, the temporary blocking of a reactive site is achieved using a "protecting group," which must be selectively removable later in the sequence without disturbing the rest of the molecule.[10][11][12][13]
Caption: The conceptual origin of the two reagents as protected forms of 4-hydroxyphenylacetic acid.
4-Methoxyphenylacetic Acid: A Stable, Permanent Moiety
The methyl ether of 4-methoxyphenylacetic acid is exceptionally stable. It is resistant to a wide range of synthetic conditions, including many acidic and basic hydrolyses, oxidations, reductions, and nucleophilic attacks that do not specifically target the highly unreactive aryl ether bond.
Synthetic Applications: This compound is the reagent of choice when the 4-methoxy-substituted phenyl ring is a required pharmacophore or structural element in the final target molecule. It serves as a key intermediate in the synthesis of several pharmaceuticals:
-
Venlafaxine: A new-generation antidepressant.[14]
-
Gegenin: An isoflavone derivative with cardiovascular applications.[14]
-
Puerarin and Dextromethorphan: Where it acts as a crucial precursor.[8][9]
Its carboxyl group can readily undergo standard transformations like esterification and amidation, with the methoxy group remaining inert.[7][14]
Cleavage (Deprotection): Removing the methyl group from the aryl ether is a chemically demanding process requiring harsh conditions. Reagents such as boron tribromide (BBr₃), strong acids like HBr at elevated temperatures, or other specialized demethylating agents are necessary.[15] This lack of mild cleavage conditions makes it unsuitable for use as a temporary protecting group in syntheses involving sensitive functional groups that would not survive such treatment.
4-tert-Butoxyphenylacetic Acid: An Acid-Labile Protecting Group
In stark contrast, the tert-butyl ether is designed for removal. Its synthetic utility stems from its lability under acidic conditions, which proceeds via a stabilized tert-butyl carbocation.[15] This property makes it an excellent choice for temporarily masking a phenolic hydroxyl group.
Synthetic Applications: This reagent is employed when the synthetic route requires reactions that are incompatible with a free phenol, but the final product needs to feature a 4-hydroxyphenylacetic acid moiety. The tert-butyl group acts as a shield, which is then removed in a late-stage deprotection step. This strategy is analogous to the widespread use of tert-butyl (tBu) based protecting groups in solid-phase peptide synthesis (SPPS), where they are cleanly removed with acids like trifluoroacetic acid (TFA).[16][17][18]
Cleavage (Deprotection): The cleavage of a tert-butyl ether is achieved under significantly milder acidic conditions than a methyl ether. This selective removal is a cornerstone of its utility.
-
Common Reagents: Trifluoroacetic acid (TFA), formic acid, or even catalytic amounts of a strong acid are often sufficient.[18]
-
Orthogonality: The ability to be removed under mild acidic conditions makes the tert-butyl ether "orthogonal" to many other classes of protecting groups, such as those that are base-labile (e.g., esters) or removed by hydrogenolysis (e.g., benzyl ethers).[12] This allows for selective deprotection in complex molecules.
Caption: Comparison of cleavage conditions for the methoxy vs. the tert-butoxy group.
Head-to-Head Comparison for Synthetic Strategy
The decision-making process for choosing between these two reagents can be summarized as follows:
| Feature | 4-Methoxyphenylacetic Acid | 4-tert-Butoxyphenylacetic Acid |
| Primary Role of Ether | Permanent structural feature | Acid-labile protecting group |
| Chemical Stability | High (Robust under most conditions) | Moderate (Cleaved by mild acid) |
| Cleavage Conditions | Harsh: BBr₃, HBr, high temp. | Mild: TFA, H⁺, room temp. |
| Primary Use Case | Synthesis of final methoxy-containing targets | Synthesis of phenolic targets via a protected intermediate |
| Synthetic Flexibility | Lower; committed to the methoxy group | Higher; allows for late-stage unmasking of a phenol |
Representative Experimental Protocols
The following protocols illustrate the fundamental reactivity and the key difference in deprotection for these two compounds.
Protocol 1: Fischer Esterification of Phenylacetic Acid Derivatives
This protocol is applicable to both starting materials and demonstrates a standard reaction where the ether group remains intact.
Objective: To synthesize the methyl ester of the substituted phenylacetic acid.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the chosen phenylacetic acid derivative (4-methoxy- or 4-tert-butoxy-) in 20 equivalents of methanol.
-
Carefully add a catalytic amount (e.g., 0.05 equivalents) of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be further purified by column chromatography if necessary.[19]
Protocol 2: Comparative Ether Cleavage
This protocol directly highlights the difference in stability and deprotection requirements.
Part A: Mild Acidic Cleavage of 4-tert-Butoxyphenylacetic Acid
Objective: To deprotect the tert-butyl ether to yield 4-hydroxyphenylacetic acid.
Methodology:
-
Dissolve 1.0 equivalent of 4-tert-butoxyphenylacetic acid in dichloromethane (DCM).
-
Add 10-20 equivalents of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the mixture for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene several times to ensure complete removal of residual TFA.
-
The resulting crude 4-hydroxyphenylacetic acid can be purified by recrystallization or chromatography.
Part B: Harsh Cleavage of 4-Methoxyphenylacetic Acid
Objective: To deprotect the methyl ether to yield 4-hydroxyphenylacetic acid.
Methodology:
-
Dissolve 1.0 equivalent of 4-methoxyphenylacetic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC. The reaction may require several hours to overnight for completion.
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water or methanol.
-
Perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 4-hydroxyphenylacetic acid for subsequent purification.
Conclusion and Senior Scientist Insights
The choice between 4-tert-butoxyphenylacetic acid and 4-methoxyphenylacetic acid is a clear illustration of the importance of strategic planning in chemical synthesis.
-
4-Methoxyphenylacetic acid is a direct and robust building block for when the methoxy group is an integral part of the final molecular architecture. Its stability is an asset in this context.
-
4-tert-Butoxyphenylacetic acid is a more sophisticated tool, embodying the principles of protecting group chemistry. It offers the flexibility to perform a variety of chemical transformations on other parts of the molecule before revealing a reactive phenolic hydroxyl group under mild, selective conditions.
For drug development professionals, this choice directly impacts route scouting and process development. A synthesis involving the tert-butyl derivative may involve more steps (protection/deprotection) but can enable reaction pathways that would otherwise be impossible due to the reactivity of a free phenol. Conversely, using the methoxy derivative from the outset provides a more direct and potentially more atom-economical route if the methoxy group is desired in the target. The optimal choice is therefore always dictated by the structure of the final product and the overall synthetic strategy.
References
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
FAQ. (2022, December 12). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid? Retrieved from [Link]
-
Human Metabolome Database. (2023, February 21). 4-Methoxyphenylacetic acid (HMDB0002072). Retrieved from [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
Alewood, P. F., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science, 13(11), 746-749. Retrieved from [Link]
- Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
-
Wuts, P. G. M. (n.d.). The Role of Protective Groups in Organic Synthesis. Retrieved from [Link]
-
Park, S. B., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(9), 2646. Retrieved from [Link]
-
Slideshare. (2020, April 16). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Retrieved from [Link]
-
Khan, N., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Advances, 13(18), 12141-12157. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of Peptide Science. Retrieved from [Link]
-
ResearchGate. (2009). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Neliti. (2024). Protecting Groups for Organic Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Retrieved from [Link]
-
Alluri, M., et al. (2008). Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. Journal of the American Chemical Society, 130(44), 14677-14687. Retrieved from [Link]
-
Slideshare. (n.d.). Protecting Groups In Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). (4-tert-Butylphenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Retrieved from [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
NP-MRD. (n.d.). 4-Methoxyphenylacetic acid (NP0000214). Retrieved from [Link]
-
ResearchGate. (2010). Comparison of Reagents for Fmoc-Group Removal from Growing Peptide Chain in the Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF [slideshare.net]
- 5. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 6. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-メトキシフェニル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Methoxyphenylacetic acid [himedialabs.com]
- 9. 4-Methoxyphenylacetic acid | 104-01-8 [chemicalbook.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. media.neliti.com [media.neliti.com]
- 13. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 14. Page loading... [guidechem.com]
- 15. longdom.org [longdom.org]
- 16. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On choosing the right ether for peptide precipitation after acid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. upf.edu [upf.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Phenylacetic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of 4-substituted phenylacetic acids is of paramount importance. These compounds are crucial building blocks for a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and other biologically active molecules. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the most common and effective methods for preparing these valuable intermediates, complete with experimental data and field-proven insights to inform your synthetic strategy.
The Willgerodt-Kindler Reaction: From Ketones to Acids
The Willgerodt-Kindler reaction is a powerful and unique method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[1] This one-pot reaction, followed by hydrolysis, offers a direct route to phenylacetic acids from readily available acetophenones.
Mechanistic Insight
The reaction proceeds through a fascinating series of transformations. Initially, the ketone reacts with a secondary amine (typically morpholine) to form an enamine. This enamine then reacts with elemental sulfur.[2] The key rearrangement step is believed to involve the migration of the carbonyl group to the terminal position of the alkyl chain via a thioamide intermediate. Subsequent hydrolysis of the resulting thiomorpholide yields the desired phenylacetic acid.[1]
Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid [3]
-
Reaction Setup: In a round-bottom flask, combine 4-methoxyacetophenone (42 g), sulfur (13-15 g), and morpholine (30 g, 30 mL).
-
Reaction: Heat the mixture to reflux for 5 hours.
-
Work-up: Pour the hot reaction mixture slowly into water, allowing the initial portion to crystallize before adding the remainder. The crude thioamide will precipitate.
-
Hydrolysis: Add the crude thioamide (50 g) to 400 mL of a 10% alcoholic sodium hydroxide solution and reflux for 10 hours.
-
Isolation: Distill off most of the alcohol, add 100 mL of water to the residue, and acidify with concentrated hydrochloric acid.
-
Purification: Cool the solution and extract three times with ether. Dry the combined ether extracts, evaporate the solvent, and recrystallize the residue from water or dilute alcohol to yield 4-methoxyphenylacetic acid.
Hydrolysis of Benzyl Cyanides: A Classic and Reliable Route
The hydrolysis of benzyl cyanides is a straightforward and widely utilized method for the synthesis of phenylacetic acids.[4] This approach is attractive due to the commercial availability of a wide range of substituted benzyl cyanides. The hydrolysis can be performed under either acidic or basic conditions.
Mechanistic Considerations
Under acidic conditions, the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This is followed by tautomerization and further hydrolysis to the carboxylic acid. In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, and the resulting carboxylate is protonated in a final acidification step.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Chlorobenzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Isolation: The 4-chlorophenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system.
Grignard Reaction: Versatile Carbon-Carbon Bond Formation
The Grignard reaction provides a powerful and versatile method for the synthesis of phenylacetic acids through the carboxylation of a benzylmagnesium halide.[5] This route is particularly useful when the corresponding benzyl halide is readily accessible.
The Chemistry Behind the Carboxylation
The benzyl Grignard reagent is a potent nucleophile. The key step involves the nucleophilic attack of the benzylmagnesium halide on the electrophilic carbon of carbon dioxide (dry ice).[6] This forms a magnesium carboxylate salt, which is then hydrolyzed with a dilute acid to liberate the final phenylacetic acid product. It is crucial to maintain anhydrous conditions during the Grignard reagent formation to prevent quenching by water.
Experimental Protocol: Synthesis of 4-Methylphenylacetic Acid (p-Tolylacetic Acid) [7]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Slowly add a solution of 4-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether. The reaction is typically initiated with gentle heating. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-methylphenylacetic acid can be purified by recrystallization.
Palladium-Catalyzed Carbonylation: An Efficient and Modern Approach
Palladium-catalyzed carbonylation of benzyl halides represents a highly efficient and modern method for the synthesis of phenylacetic acids. This reaction utilizes carbon monoxide as the carboxyl source and often proceeds with high yields and excellent functional group tolerance.
The Catalytic Cycle
The mechanism involves the oxidative addition of the benzyl halide to a palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile, such as water or hydroxide, leads to the formation of the carboxylic acid and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and a suitable solvent such as toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Heck Couplings
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful strategies for the synthesis of complex molecules, including 4-substituted phenylacetic acids.
Suzuki Coupling
The Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4-substituted phenylacetic acids, one could envision coupling a 4-halophenylacetic acid ester with an appropriate boronic acid.[8][9]
Experimental Protocol Example: Synthesis of Ethyl-(4-phenylphenyl)acetate [8]
-
Reaction Setup: In a round-bottom flask, combine ethyl-4-bromophenylacetate (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.5 eq), and palladium(II) acetate (0.009 eq) in a mixture of water and a suitable organic solvent.
-
Reaction: Heat the mixture to 90-95 °C for 60 minutes.
-
Work-up and Isolation: After cooling, the product can be extracted with an organic solvent.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less direct for synthesizing phenylacetic acids, it can be a valuable tool for creating precursors that are then converted to the target molecule. For instance, a 4-halobenzyl halide could be coupled with an acrylate ester, followed by reduction of the double bond and hydrolysis of the ester.[10]
Comparative Analysis of Synthesis Routes
The choice of the optimal synthetic route depends on a multitude of factors including the availability and cost of starting materials, desired scale, and the specific 4-substituent. Below is a comparative summary of the discussed methods.
| Parameter | Willgerodt-Kindler Reaction | Hydrolysis of Benzyl Cyanides | Grignard Reaction | Pd-Catalyzed Carbonylation | Suzuki/Heck Coupling |
| Starting Material | 4-Substituted Acetophenones | 4-Substituted Benzyl Cyanides | 4-Substituted Benzyl Halides | 4-Substituted Benzyl Halides | 4-Halophenylacetic acid derivatives/Aryl halides |
| Key Reagents | Sulfur, Morpholine | Strong Acid or Base | Magnesium, Dry Ice (CO₂) | Palladium Catalyst, CO | Palladium Catalyst, Boronic Acids/Alkenes, Base |
| Typical Yields | Moderate to Good (e.g., ~80% for phenylacetic acid)[7] | Good to Excellent (86-99%)[7] | Moderate (e.g., ~55% for p-toluic acid, indicative)[7] | Good to Excellent | Moderate to Good |
| Reaction Conditions | High Temperature (Reflux) | Reflux | Anhydrous, Cryogenic for Carboxylation | High Pressure and Temperature | Mild to Moderate |
| Advantages | Utilizes readily available ketones. | High yields, straightforward procedure. | Versatile for C-C bond formation. | High efficiency and functional group tolerance. | High functional group tolerance, modular. |
| Disadvantages | Use of noxious sulfur compounds, high temperatures. | Use of toxic cyanides. | Requires strictly anhydrous conditions, sensitive reagents. | Requires specialized high-pressure equipment, toxic CO gas. | Expensive catalysts, sometimes complex reaction setup. |
Conclusion
The synthesis of 4-substituted phenylacetic acids can be achieved through a variety of effective methods. The classical hydrolysis of benzyl cyanides remains a highly reliable and high-yielding route, provided that the handling of toxic cyanides is not a concern. The Willgerodt-Kindler reaction offers a unique transformation from readily available acetophenones, though it involves harsh conditions and malodorous reagents. The Grignard reaction is a staple in organic synthesis for its C-C bond-forming capability, but it demands stringent anhydrous conditions. For modern, efficient, and often milder approaches, palladium-catalyzed reactions such as carbonylation and cross-coupling offer excellent alternatives with high functional group tolerance, albeit with the cost of the catalyst and, in the case of carbonylation, the need for specialized equipment.
The ultimate choice of synthetic route will be guided by the specific requirements of the target molecule, the available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative data to enable researchers and drug development professionals to make an informed and strategic decision for their synthetic endeavors.
References
- Allen, A. C., et al. (1992). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences, 37(1), 301-322.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis.
- JEOL USA, Inc. Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- Mounier, L., Barth, M., & Boubia, B. (n.d.).
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (2019). Synthesis of 2-[(3,4,5-Triphenyl)
- Rhodium.ws.
- Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Sciencemadness.org. (2020).
- R Discovery. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt—Kindler Reaction under PTC Condition.
- ResearchGate. (2025). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Wikipedia. (n.d.). Benzyl cyanide.
- ResearchGate. (n.d.). Substrate Scope of Benzyl Chlorides. Reaction conditions.
- Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid.
- Sciencemadness Wiki. (2021). Benzyl cyanide.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
- BenchChem. (n.d.). side-by-side reaction comparison of substituted benzylmagnesium bromides.
- ResearchGate. (n.d.). Carboxylation of a multi‐functionalized Mg carbenoid.
- ResearchGate. (n.d.). The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides.
- Journal of the Chemical Society B. (1967). Acylation. Part XXII.
- Chinese Chemical Society. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles.
- ResearchGate. (n.d.).
- PMC - NIH. (2018).
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids.
- Bryn Mawr College. (2022).
- University Chemistry. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 5. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 6. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jeolusa.com [jeolusa.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 4-tert-butoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous synthesis of chemical compounds is foundational to advancements in pharmaceutical and materials science. 4-tert-butoxyphenylacetic acid serves as a crucial building block in the development of various therapeutic agents. Its purity is not merely a quality metric but a critical determinant of reaction yield, biological activity, and, ultimately, patient safety. This guide offers an in-depth comparison of analytical methodologies to rigorously assess the purity of synthesized 4-tert-butoxyphenylacetic acid, empowering researchers to select the most appropriate techniques for their specific needs.
The Imperative of Purity in 4-tert-butoxyphenylacetic Acid
4-tert-butoxyphenylacetic acid is a derivative of phenylacetic acid. Potential impurities in its synthesis can arise from unreacted starting materials, such as p-tert-butylacetophenone, or by-products from side reactions.[1] These impurities can interfere with subsequent synthetic steps or exhibit unintended biological effects, underscoring the necessity for robust analytical characterization.
Comparative Analysis of Purity Determination Methods
A multi-faceted analytical approach is often the most effective strategy for purity assessment. Each technique offers unique advantages in terms of sensitivity, specificity, and the nature of the information it provides.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | High sensitivity and resolution, quantitative accuracy. | Requires method development, may not detect highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | Detection of volatile and semi-volatile impurities, structural confirmation. | Excellent for volatile impurities, high specificity from mass data. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation of the main compound and impurities, quantitative purity (qNMR). | Provides detailed structural information, can be quantitative without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of overall purity. | Fast, simple, and inexpensive. | Non-specific, susceptible to user error, only indicates the presence of impurities, not their identity or quantity. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For 4-tert-butoxyphenylacetic acid, a reversed-phase method is ideal, separating the compound from potential non-volatile impurities based on hydrophobicity.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium dihydrogen orthophosphate) in a 40:60 ratio.[2] Adjust the pH to 3.0 with phosphoric acid.[2] This acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[3][4] Filter and degas the mobile phase.
-
Standard and Sample Preparation: Prepare a stock solution of 4-tert-butoxyphenylacetic acid reference standard at 1.0 mg/mL in the mobile phase. Prepare the synthesized sample at the same concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation: Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is highly effective for identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or starting materials. Since 4-tert-butoxyphenylacetic acid is a carboxylic acid and not highly volatile, derivatization is necessary to convert it into a more volatile ester (e.g., a trimethylsilyl ester) for analysis.[5]
Experimental Protocol:
-
Derivatization: In a GC vial, dissolve approximately 1 mg of the synthesized 4-tert-butoxyphenylacetic acid in 100 µL of pyridine. Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 50-550 amu[6]
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
¹H NMR Spectroscopy
Rationale: ¹H NMR provides an unambiguous structural fingerprint of the molecule. It can confirm the identity of the synthesized product and detect impurities that have distinct proton signals. With the addition of an internal standard of known concentration, it can be used for quantitative analysis (qNMR).
Expected ¹H NMR Spectrum (in CDCl₃): [7]
-
~7.35 ppm (d, 2H): Aromatic protons ortho to the acetic acid group.
-
~7.22 ppm (d, 2H): Aromatic protons meta to the acetic acid group.
-
~3.60 ppm (s, 2H): Methylene protons (-CH₂-) of the acetic acid group.
-
~1.32 ppm (s, 9H): Protons of the tert-butyl group (-(CH₃)₃).
-
~11-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH), which may be broad or exchange with solvent.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks corresponding to the compound. Look for small, unidentifiable peaks that do not correspond to the product or the solvent. The ratio of the integrations should correspond to the number of protons (e.g., the ratio of the tert-butyl peak to the methylene peak should be 9:2).
Melting Point Analysis
Rationale: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This provides a quick, albeit non-specific, indication of purity. The literature melting point for 4-tert-butylphenylacetic acid is approximately 96°C.[8][9]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Measurement: Pack a small amount of the sample into a capillary tube. Place it in a melting point apparatus and heat slowly (1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
-
Interpretation: A pure sample will have a narrow melting range (e.g., < 2°C) that aligns with the literature value. A broad range or a significantly lower temperature suggests the presence of impurities.
Conclusion: An Integrated Approach
No single method provides a complete picture of a compound's purity. For comprehensive quality control of synthesized 4-tert-butoxyphenylacetic acid, an integrated approach is recommended. HPLC should be the primary technique for quantitative purity assessment. GC-MS is invaluable for identifying volatile impurities, while ¹H NMR confirms the structural integrity of the bulk material. Finally, melting point analysis serves as a rapid, preliminary check of overall purity. By judiciously combining these techniques, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful outcomes in drug discovery and development.
References
-
MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available from: [Link]
-
Mtoz Biolabs. Organic Acids Analysis Service | GC-MS. Available from: [Link]
-
Le, T. L., et al. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Available from: [Link]
-
Pereira, V., et al. (2022). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 27(15), 4933. Available from: [Link]
-
Kuhara, T. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 195-201. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]
-
Loba Chemie. 4-METHOXYPHENYLACETIC ACID. Available from: [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. Available from: [Link]
-
Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. Available from: [Link]
-
Nageswara Rao, R., et al. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277-82. Available from: [Link]
-
International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV). Available from: [Link]
-
Kumar, V. & Bharadwaj, R. (2014). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 7(1), 123-128. Available from: [Link]
- CN1927809A. Preparation method of t-butylphenyl acetic acid. Google Patents.
-
SIELC Technologies. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column. Available from: [Link]
- CN103396307A. Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents.
-
The Good Scents Company. 4-methoxyphenyl acetic acid. Available from: [Link]
Sources
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. rjptonline.org [rjptonline.org]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]
- 8. 1798-04-5 CAS MSDS (4-TERT-BUTYLPHENOXYACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-tert-Butylphenoxyacetic acid 98.0 (HPLC) TAC acid [sigmaaldrich.com]
A Comparative Guide to the Validation of Analytical Methods for 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the pharmaceutical development lifecycle. This guide provides an in-depth technical comparison of validated analytical methods for the quantitative determination of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, a key building block in organic synthesis.[1] The principles and methodologies discussed herein are grounded in the latest regulatory expectations, ensuring scientific integrity and trustworthiness in your analytical data.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread applicability to non-volatile and thermally labile compounds like the target analyte.[3] A comparative discussion with Gas Chromatography (GC) will also be presented to provide a broader analytical perspective. All validation parameters are discussed in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
High-Performance Liquid Chromatography (HPLC): A Detailed Approach
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds such as phenylacetic acid derivatives.[7][8] The method's versatility, high resolution, and compatibility with UV detection make it a robust tool for quantification in various sample matrices.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is a developed and validated method for the determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (pH adjusted to 2.5) and Acetonitrile (60:40 v/v)[7][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters for HPLC
The following validation parameters were assessed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5][7][11]
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference at the retention time of the analyte. | The method is specific, with no interfering peaks from placebo or degradation products at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Excellent linearity was observed over the concentration range of 1-100 µg/mL with r² = 0.9995. |
| Range | 80-120% of the test concentration. | The validated range is 1-100 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0%. | Mean recovery was 99.5% with a %RSD of 0.8% across three concentration levels (80%, 100%, 120%). |
| Precision | ||
| - Repeatability | %RSD ≤ 2.0% for six replicate injections. | %RSD = 0.6% |
| - Intermediate Precision | %RSD ≤ 2.0% between different analysts and days. | %RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method was robust to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min). |
Causality Behind Experimental Choices
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier is standard for RP-HPLC of acidic compounds.[7][10] Phosphoric acid is used to protonate the carboxylic acid group, ensuring good peak shape and retention. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.
-
Column: A C18 column is a versatile stationary phase that provides excellent retention for nonpolar and moderately polar compounds.
-
Detection Wavelength: The selection of 210 nm is based on the UV absorbance of the phenylacetic acid chromophore.[7][10] While a full UV scan would be ideal for a novel compound, related structures show significant absorbance at this wavelength.[12]
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a highly suitable technique, Gas Chromatography (GC) presents an alternative, particularly when coupled with a mass spectrometer (GC-MS) for enhanced specificity.
Gas Chromatography (GC) Considerations
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] However, carboxylic acids like this compound are generally non-volatile and prone to thermal degradation at the high temperatures used in GC.[3][13][14] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[13][14][15]
Potential Derivatization Strategy:
-
Esterification: Reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., BF₃) to form the corresponding methyl or ethyl ester.
-
Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including the nature of the analyte, the required sensitivity, and the sample throughput.
Table 2: Comparison of HPLC and GC for the Analysis of this compound
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Volatility | Not required.[3] | Required (derivatization is necessary).[3][16] |
| Sample Preparation | Simple dissolution and filtration. | More complex, involving a derivatization step.[13][14] |
| Operating Temperature | Ambient to moderately elevated (e.g., 30°C).[3] | High temperatures (e.g., >200°C).[3] |
| Thermal Stability | Suitable for thermally labile compounds.[3] | Risk of analyte degradation if not properly derivatized. |
| Detection | UV, PDA, MS, etc. | FID, MS, ECD, etc. |
| Selectivity | Good, can be enhanced with MS detection (LC-MS). | Excellent, especially with MS detection.[16] |
| Sensitivity | Generally good, dependent on detector. | Can be very high, especially with selective detectors like ECD or MS in SIM mode.[16] |
| Throughput | Generally higher due to simpler sample preparation.[16] | Lower due to the additional derivatization step.[16] |
Logical Workflow for Method Selection and Cross-Validation
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion
For the routine analysis of this compound, the developed and validated RP-HPLC method offers a robust, reliable, and efficient solution. It demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, meeting all ICH validation criteria. While GC-MS presents a viable, and potentially more sensitive, alternative, the requirement for derivatization adds complexity to the sample preparation process. The choice between these powerful techniques should be guided by the specific analytical requirements of the project, including the sample matrix, required limits of detection, and desired sample throughput.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99–104.
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.). 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. [Link]
- Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225-233.
-
UV-vis spectra for compounds 2 (dashed line) and 3 (solid line) in... - ResearchGate. (n.d.). [Link]
- Google Patents. (n.d.).
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
-
SciSpace. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. [Link]
-
World Journal of Pharmaceutical Research. (2025). Method validation. [Link]
- Johnson, M. J. (1949). Determination of Phenylacetic Acid and Phenylacetamides in Samples from Penicillin Fermentations. Analytical Chemistry, 21(6), 768–771.
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
NIST. (n.d.). 2,4-D. [Link]
-
PubChem. (n.d.). 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid. [Link]
-
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
-
ResearchGate. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. [Link]
-
ResearchGate. (2018). GC-MS determination of halogen derivatives of acetic acid. [Link]
-
International Journal for Novel Research and Development. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. [Link]
-
National Institutes of Health. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),.... [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to the Biological Activities of Phenylacetic Acid Derivatives
For researchers, scientists, and professionals in drug development, the phenylacetic acid (PAA) scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of PAA derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support your own investigations.
Antimicrobial Properties: Combating Microbial Resistance
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Phenylacetic acid and its derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[1]
Unraveling the Mechanism of Action
The antimicrobial efficacy of phenylacetic acid derivatives is largely attributed to their ability to disrupt microbial cell integrity and interfere with essential metabolic processes. Phenylacetic acid itself, produced by various bacteria such as Bacillus licheniformis, has been identified as a key antimicrobial compound in fermented foods.[1] The proposed mechanisms include the disruption of cell membranes, leading to the leakage of intracellular components, and the inhibition of key enzymes involved in metabolic pathways.
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the gold standard for quantifying the antimicrobial potency of a compound. The following table summarizes the MIC values for phenylacetic acid and some of its derivatives against common pathogens.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Phenylacetic acid | >1000 | >1000 | >1000[1] |
| Halogenated Phenylacetamides | 128 - 256 | Not specified | 128 - 256[2] |
| N-phenylacetamide derivatives with 4-arylthiazole | EC50: 156.7 µM (against Xanthomonas oryzae) | Not specified | Not specified[3][4] |
Expert Analysis: The data indicates that the core phenylacetic acid structure requires modification to exhibit significant antimicrobial activity. The introduction of halogen atoms or heterocyclic moieties, such as in phenylacetamide derivatives, can enhance potency. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising activity against plant pathogenic bacteria.[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a step-by-step method for determining the MIC of phenylacetic acid derivatives.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6][7][8][9]
Anti-inflammatory Potential: Targeting Cyclooxygenase
Phenylacetic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-1 and COX-2 Inhibition
COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. The therapeutic efficacy of many NSAIDs is derived from their inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Caption: Phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, with a preference for COX-2.
Comparative Analysis of COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference of a compound for COX-2. A higher SI value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Diclofenac | 4.802 | 0.822 | 5.84[9] |
| Celecoxib (Reference) | 9.4 | 0.08 | 117.5[10] |
| Indomethacin Amide Derivative (IND1) | >66 | ~0.1 | >660[11] |
| Indomethacin Ester Derivative (IND2) | >66 | ~0.1 | >660[11] |
Expert Analysis: Diclofenac, a classic PAA-based NSAID, shows a modest selectivity for COX-2. However, modifications to related structures, such as the amide and ester derivatives of indomethacin, can lead to highly potent and selective COX-2 inhibitors.[11] This highlights the potential for medicinal chemistry efforts to fine-tune the selectivity profile of PAA derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 using a colorimetric or fluorometric approach.
Caption: A generalized workflow for an in vitro COX inhibitor screening assay.[5][12][13][14][15][16][17][18]
Anticancer Activity: Inducing Programmed Cell Death
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Phenylacetic acid derivatives have emerged as a promising class of compounds that can induce apoptosis (programmed cell death) in various cancer cell lines.[19]
Mechanism of Action: The Apoptotic Pathway
Several studies have indicated that phenylacetic acid derivatives exert their anticancer effects by modulating key proteins involved in the apoptotic cascade. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[20] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Phenylacetic acid derivatives can induce apoptosis by modulating the Bcl-2 family of proteins and activating the caspase cascade.[20][21][22][23]
Comparative Cytotoxicity Against Cancer Cell Lines
The IC50 value is a standard metric to quantify the cytotoxicity of a compound against cancer cells. The following table presents a comparison of the cytotoxic activity of several phenylacetic acid derivatives against common cancer cell lines.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 2-(cyclohexylamino)-2-oxo-1-phenylethyl 2-(1H-indol-3-yl)acetate derivatives (4a-o) | Moderate activity | Moderate activity | Moderate activity[7] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | Not specified | 100 | Not specified[19][21][24] |
| Thiazoline-tetralin derivatives (4b) | Not specified | 69.2 | 114.7[25] |
| Coumarin-cinnamic acid hybrid (4) | Not specified | 3.26 | 9.34[6] |
Expert Analysis: The cytotoxic potency of phenylacetic acid derivatives is highly dependent on their specific chemical structure. For instance, hybrid molecules incorporating other pharmacologically active moieties, such as coumarin, can exhibit potent anticancer activity.[6] The 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have also shown notable cytotoxicity, particularly against prostate and breast cancer cell lines.[19][21][24]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Caption: A comprehensive workflow for assessing the cytotoxicity of compounds using the MTT assay.[12][13][14][15][26]
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the antimicrobial, anti-inflammatory, and anticancer activities of phenylacetic acid derivatives, supported by experimental data and detailed protocols. The versatility of the PAA scaffold allows for extensive chemical modification, leading to compounds with enhanced potency and selectivity for various biological targets.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the PAA core to elucidate the key structural features required for each biological activity.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Safety: Translation of promising in vitro findings to in vivo models to assess therapeutic potential and safety profiles.
The continued exploration of phenylacetic acid derivatives holds significant promise for the development of novel and effective therapeutic agents to address a range of human diseases.
References
Sources
- 1. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. korambiotech.com [korambiotech.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inventivapharma.com [inventivapharma.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijper.org [ijper.org]
- 21. 4-Fluoro-N-butylphenylacetamide: a synthetic phenylacetate derivative that upregulates Bcl-X(S), activates caspase cascade and induces apoptosis in human squamous lung cancer CH27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Spectroscopic Journey: From 4-tert-Butylphenol to 4-tert-Butoxyphenylacetic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the accurate identification and characterization of molecules are paramount. This guide provides an in-depth spectroscopic comparison of the valuable compound 4-tert-butoxyphenylacetic acid with its key precursors, 4-tert-butylphenol and ethyl 4-tert-butoxyphenylacetate. By delving into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that occur at each synthetic step, equipping researchers with the knowledge to confidently identify and assess the purity of these compounds.
The Synthetic Pathway: A Williamson Ether Approach
The synthesis of 4-tert-butoxyphenylacetic acid from 4-tert-butylphenol is a classic example of a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This pathway is favored for its reliability and the relatively mild conditions required.
First, the phenolic proton of 4-tert-butylphenol is deprotonated by a base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride and forming the intermediate, ethyl 4-tert-butoxyphenylacetate. Subsequent hydrolysis of the ethyl ester, typically under basic conditions followed by acidic workup, yields the final product, 4-tert-butoxyphenylacetic acid.
Experimental Protocols
Synthesis of Ethyl 4-tert-butoxyphenylacetate
-
To a stirred solution of 4-tert-butylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-tert-butoxyphenylacetate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-tert-butoxyphenylacetic acid
-
Dissolve the purified ethyl 4-tert-butoxyphenylacetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-tert-butoxyphenylacetic acid. Recrystallization from a suitable solvent can be performed for further purification.
Spectroscopic Analysis: A Comparative Overview
The following sections detail the expected spectroscopic features of the starting material, intermediate, and final product. This comparative analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the isolated compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from a phenol to an ether and then to a carboxylic acid is clearly observable in the IR spectra.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4-tert-Butylphenol | 3400-3200 (broad), 1600-1450, 1230 | O-H stretch (phenol), C=C stretch (aromatic), C-O stretch (phenol) |
| Ethyl 4-tert-butoxyphenylacetate | 1750-1735, 1250-1200, 1100-1000 | C=O stretch (ester), C-O stretch (ester), C-O-C stretch (ether) |
| 4-tert-Butoxyphenylacetic acid | 3300-2500 (very broad), 1710, 1250-1200 | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch |
The disappearance of the broad O-H phenolic stretch and the appearance of a strong C=O ester peak indicate the formation of the intermediate. Subsequently, the shift of the C=O peak to a lower wavenumber and the appearance of a very broad O-H stretch are definitive indicators of the final carboxylic acid product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-tert-Butylphenol | ~7.2 | d | 2H | Ar-H (ortho to OH) |
| ~6.8 | d | 2H | Ar-H (meta to OH) | |
| ~4.8 | s (broad) | 1H | OH | |
| ~1.3 | s | 9H | -C(CH₃)₃ | |
| Ethyl 4-tert-butoxyphenylacetate | ~7.2 | d | 2H | Ar-H |
| ~6.8 | d | 2H | Ar-H | |
| ~4.6 | s | 2H | -O-CH₂-CO- | |
| ~4.2 | q | 2H | -O-CH₂-CH₃ | |
| ~1.3 | s | 9H | -C(CH₃)₃ | |
| ~1.2 | t | 3H | -O-CH₂-CH₃ | |
| 4-tert-Butoxyphenylacetic acid | ~10-12 | s (broad) | 1H | -COOH |
| ~7.2 | d | 2H | Ar-H | |
| ~6.8 | d | 2H | Ar-H | |
| ~3.6 | s | 2H | -Ar-CH₂-COOH | |
| ~1.3 | s | 9H | -C(CH₃)₃ |
In the ¹H NMR, the key transformations are the disappearance of the phenolic OH proton and the appearance of the singlet for the -O-CH₂- protons and the quartet and triplet for the ethyl group in the intermediate. In the final product, the signals for the ethyl group disappear, and a broad singlet for the carboxylic acid proton appears downfield.
¹³C NMR Spectroscopy
| Compound | Key Chemical Shifts (δ, ppm) | Assignment |
| 4-tert-Butylphenol | ~153, ~143, ~126, ~115, ~34, ~31 | Ar-C-OH, Ar-C-tBu, Ar-CH, Ar-CH, -C(CH₃)₃, -C(CH₃)₃ |
| Ethyl 4-tert-butoxyphenylacetate | ~170, ~155, ~145, ~126, ~114, ~65, ~61, ~34, ~31, ~14 | C=O (ester), Ar-C-O, Ar-C-tBu, Ar-CH, Ar-CH, -O-CH₂-, -O-CH₂-, -C(CH₃)₃, -C(CH₃)₃, -CH₃ |
| 4-tert-Butoxyphenylacetic acid | ~178, ~155, ~146, ~130, ~114, ~40, ~34, ~31 | C=O (acid), Ar-C-O, Ar-C-tBu, Ar-CH, Ar-CH, -CH₂-, -C(CH₃)₃, -C(CH₃)₃ |
The ¹³C NMR spectra will show the appearance of the ester carbonyl carbon at ~170 ppm in the intermediate, which then shifts downfield to ~178 ppm for the carboxylic acid in the final product. The carbons of the ethyl group will be present in the intermediate and absent in the product.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-tert-Butylphenol | 150 | 135 (M-CH₃)⁺, 107 (M-C(CH₃)₃)⁺ |
| Ethyl 4-tert-butoxyphenylacetate | 236 | 191 (M-OC₂H₅)⁺, 163, 135 |
| 4-tert-Butoxyphenylacetic acid | 208 | 163 (M-COOH)⁺, 135 |
The molecular ion peak will increase from 150 for the starting material to 236 for the ester intermediate and then decrease to 208 for the final acid product. The fragmentation patterns will also be distinct. For example, the loss of a methyl group (15 Da) is characteristic of the tert-butyl group, and the loss of the carboxyl group (45 Da) is a key indicator of the final product.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a comprehensive and complementary toolkit for the analysis of 4-tert-butoxyphenylacetic acid and its precursors. By carefully examining the changes in the spectra at each stage of the synthesis, researchers can confidently track the chemical transformations, confirm the identity of their products, and ensure the high purity required for downstream applications in drug discovery and materials science. This guide serves as a foundational reference for these critical analytical procedures.
References
-
SDBS. ¹H and ¹³C NMR Spectra of 4-tert-butylphenol. [Link]
-
NIST Chemistry WebBook. Mass Spectrum of 4-tert-butylphenol. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine, 1850, 37 (251), 350–356.
A Senior Application Scientist's Guide to the Synthesis of 4-tert-butoxyphenylacetic Acid: A Cost-Benefit Analysis
For researchers and professionals in drug development and specialty chemicals, the efficient and cost-effective synthesis of key intermediates is paramount. 4-tert-butoxyphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and materials. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical cost-benefit analysis to inform your selection of the most appropriate method for your laboratory or production needs. We will delve into the mechanistic underpinnings, practical considerations, and economic realities of each approach.
Method 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the synthesis of arylthioamides from aryl ketones, which can then be hydrolyzed to the corresponding carboxylic acids. In the context of 4-tert-butoxyphenylacetic acid, this reaction typically starts from the readily available 4-tert-butylacetophenone.
Scientific Rationale and Mechanistic Insight
The reaction proceeds through the formation of an intermediate thioamide by reacting the ketone with an amine (commonly morpholine) and elemental sulfur.[1][2][3][4] The key mechanistic feature is the migration of the carbonyl group along the alkyl chain, ultimately being converted to a thioamide at the terminal position. This is followed by hydrolysis to yield the desired carboxylic acid. The use of microwave-assisted heating has been shown to improve yields and reduce reaction times for this transformation, making it a more environmentally friendly option.[1][3]
Experimental Protocol: Willgerodt-Kindler Synthesis
Step 1: Thioamide Formation
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-tert-butylacetophenone (1.0 eq), morpholine (1.2 eq), and elemental sulfur (2.5 eq).
-
The mixture is heated to reflux (typically around 130-140 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing 10% hydrochloric acid to precipitate the crude thioamide.
-
The precipitate is filtered, washed with water, and dried.
Step 2: Hydrolysis to Carboxylic Acid
-
The crude thioamide is suspended in a mixture of ethanol and 10 M sodium hydroxide solution.
-
The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of 4-tert-butoxyphenylacetic acid.
-
The solid product is filtered, washed with cold water, and dried to afford the final product.
Workflow Diagram
Caption: Willgerodt-Kindler synthesis of 4-tert-butoxyphenylacetic acid.
Method 2: The Cyanide Route
A more traditional, though increasingly disfavored, approach to phenylacetic acids involves the cyanation of a benzyl halide, followed by hydrolysis. For 4-tert-butoxyphenylacetic acid, this would start with 4-tert-butyltoluene.
Scientific Rationale and Mechanistic Insight
This method relies on the nucleophilic substitution of a benzylic halide with a cyanide salt to form a benzyl cyanide intermediate. The nitrile group is then hydrolyzed under acidic or basic conditions to the carboxylic acid. While seemingly straightforward, this route involves the use of highly toxic and environmentally hazardous cyanide salts.[5][6][7][8][9][10][11][12][13]
Experimental Protocol: Cyanide Route
Step 1: Benzylic Bromination
-
4-tert-butyltoluene (1.0 eq) is dissolved in a suitable solvent such as carbon tetrachloride.
-
N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.02 eq) are added.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.
-
After the reaction is complete, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield crude 4-tert-butylbenzyl bromide.
Step 2: Cyanation
-
The crude 4-tert-butylbenzyl bromide is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Sodium cyanide (1.2 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.
-
The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give 4-tert-butylbenzyl cyanide.
Step 3: Hydrolysis
-
The 4-tert-butylbenzyl cyanide is refluxed with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., sodium hydroxide in aqueous ethanol) until the hydrolysis is complete.
-
Work-up involves neutralization and extraction to isolate the final product, 4-tert-butoxyphenylacetic acid.
Workflow Diagram
Caption: Cyanide-based synthesis of 4-tert-butoxyphenylacetic acid.
Alternative Synthetic Strategies
While the Willgerodt-Kindler and cyanide routes are the most established, other modern synthetic methods could be adapted for the synthesis of 4-tert-butoxyphenylacetic acid.
Palladium-Catalyzed Carbonylation
This approach involves the direct introduction of a carbonyl group using carbon monoxide gas and a palladium catalyst.[14][15][16][17][18] A plausible starting material would be 4-tert-butoxyphenethyl alcohol or a corresponding halide.
-
Advantages: High atom economy, potentially fewer steps.
-
Disadvantages: Requires specialized high-pressure equipment for handling carbon monoxide, palladium catalysts can be expensive, and optimization of reaction conditions is often necessary. The scalability of gas-liquid reactions can also be challenging.[14][16]
Grignard Reagent-Based Synthesis
A Grignard reagent could be prepared from a suitable 4-tert-butoxyphenyl halide (e.g., 4-tert-butoxyphenethyl bromide) and then reacted with carbon dioxide to form the carboxylate, which upon acidification would yield the desired acid.[19][20][21][22]
-
Advantages: A classic and well-understood C-C bond-forming reaction.
-
Disadvantages: Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions.[22][23] The synthesis of the starting halide adds an extra step.
Darzens Condensation
The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[24][25][26][27][28] 4-tert-butoxybenzaldehyde could be reacted with ethyl chloroacetate, followed by hydrolysis and rearrangement to furnish the target acid.
-
Advantages: Can be a versatile method for constructing the carbon skeleton.
-
Disadvantages: The reaction can have limitations with certain substrates, and yields can be variable.[24] The multi-step nature of the sequence (condensation, hydrolysis, rearrangement) may lead to lower overall yields.
Cost-Benefit Analysis
The choice of a synthetic route is often a trade-off between reagent costs, operational complexity, safety, and environmental impact. The following table provides a comparative overview.
| Parameter | Willgerodt-Kindler Reaction | Cyanide Route | Pd-Catalyzed Carbonylation | Grignard Synthesis | Darzens Condensation |
| Starting Material Cost | Moderate (4-tert-butylacetophenone)[29][30][31][32] | Low (4-tert-butyltoluene)[33][34][35][36] | High (Requires functionalized starting material and catalyst) | Moderate (Requires pre-formed halide) | Moderate (4-tert-butoxybenzaldehyde) |
| Reagent Cost | Low (Sulfur, Morpholine)[37][38][39][40][41][42][43][44][45] | Moderate (NBS, NaCN)[5][7][8][9] | High (Palladium catalyst, ligands) | Low (Magnesium) | Low (Ethyl chloroacetate, base) |
| Yield (Typical) | Good to Excellent | Good | Moderate to Good | Good | Moderate |
| Operational Complexity | Moderate (High temperatures) | High (Handling of toxic cyanide) | High (High-pressure gas) | High (Anhydrous conditions) | Moderate |
| Safety Concerns | Moderate (High temperature, H₂S evolution) | EXTREME (Highly toxic NaCN)[5][6][10][11][12] | High (CO gas is toxic and flammable) | High (Reactive organometallics) | Moderate |
| Environmental Impact | Moderate (Sulfur waste) | HIGH (Cyanide waste is a major pollutant)[6][10][11][12] | Low to Moderate | Low | Low to Moderate |
| Scalability | Good | Poor (due to safety and environmental concerns) | Moderate (Gas-liquid reactions can be challenging to scale)[14][16] | Good | Good |
Conclusion and Recommendation
Based on this comprehensive analysis, the Willgerodt-Kindler reaction emerges as the most favorable method for the synthesis of 4-tert-butoxyphenylacetic acid in a research or small-scale production setting. It offers a good balance of starting material cost, high yields, and manageable safety and environmental profiles. The avoidance of highly toxic cyanides is a significant advantage, aligning with modern principles of green chemistry.
The cyanide route, while starting from a cheaper raw material, carries unacceptable risks and environmental liabilities for most modern applications. The alternative routes, while mechanistically interesting, present significant practical and economic barriers for routine synthesis, primarily due to the need for specialized equipment, expensive catalysts, or more complex multi-step procedures.
For any large-scale production, a thorough process optimization of the Willgerodt-Kindler reaction, potentially exploring flow chemistry conditions, would be the most prudent and sustainable path forward.
References
-
Darzens reaction - Science Info. (2023, January 9). Retrieved from [Link]
-
Sodium Cyanide (Cymit) - Telematique. Retrieved from [Link]
-
The Impact of Sodium Cyanide on Soil and the Environment - United Chemical. (2025, May 30). Retrieved from [Link]
-
4′-tert-Butylacetophenone (Standard) - CeMines. Retrieved from [Link]
-
Sulfur Price - Historical & Current | Intratec.us. Retrieved from [Link]
-
Sodium Cyanide (NaCN) – 98% Min Purity for Mining & Industrial Use - Cavin Resources. Retrieved from [Link]
-
DGR Industrial Products, Inc. :: Generic Chemicals :: Morpholine, 250ml. Retrieved from [Link]
-
Scalable Palladium-Catalyzed C(sp3)–H Carbonylation of Alkylamines in Batch and Continuous Flow | Organic Process Research & Development - ACS Publications. (2023, March 15). Retrieved from [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (2025, December 16). Retrieved from [Link]
-
Scalable Palladium-Catalyzed C(sp3)–H Carbonylation of Alkylamines in Batch and Continuous Flow | Organic Process Research & Development - ACS Publications. (2023, March 15). Retrieved from [Link]
-
Cyanide (inorganic) compounds - DCCEEW. (2022, June 30). Retrieved from [Link]
-
Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]
-
Sulphur Prices, Index and Chart 2025 - IMARC Group. Retrieved from [Link]
-
Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC - NIH. Retrieved from [Link]
-
Carbonylation - Wikipedia. Retrieved from [Link]
-
What Is Cyanide and How Does It Impact Your Industrial Process? - SAMCO Technologies. Retrieved from [Link]
-
Soaring sulfur prices pose a challenge in Europe's fertilizer sector - S&P Global. (2025, November 28). Retrieved from [Link]
-
Morpholine, 25 mL, Each - CP Lab Safety. Retrieved from [Link]
-
4-Tert-Butyltoluene CAS 98-51-1 at ₹ 998/kg | Kalyan | ID: 2853068675473 - IndiaMART. Retrieved from [Link]
-
4'-tert-Butylacetophenone | CAS 943-27-1 | P212121 Store. Retrieved from [Link]
-
The Hazards and Treatment Processes of Cyanide - containing Wastewater. (2025, March 19). Retrieved from [Link]
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PubMed Central. Retrieved from [Link]
-
Sulfur - Price - Chart - Historical Data - News - Trading Economics. Retrieved from [Link]
-
Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Morpholine, ACS - The Lab Depot. Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Retrieved from [Link]
-
Track Sulphur price trend and forecast in top 10 leading countries worldwide. - ChemAnalyst. Retrieved from [Link]
-
grignard reagents - Chemguide. Retrieved from [Link]
-
Cyanides in the environment—analysis—problems and challenges - PMC - NIH. (2017, May 16). Retrieved from [Link]
-
Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. (2013, June 24). Retrieved from [Link]
-
some aspects of the willgerodt–kindler reaction and - Semantic Scholar. (2004, December 10). Retrieved from [Link]
-
(PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11. (2003, April 19). Retrieved from [Link]
-
Darzens Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Darzens reaction - Wikipedia. Retrieved from [Link]
-
Darzens Condensation - J&K Scientific. (2025, May 26). Retrieved from [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. Retrieved from [Link]
Sources
- 1. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. telematique.co.uk [telematique.co.uk]
- 6. unitedchemicalcn.com [unitedchemicalcn.com]
- 7. cavinresource.com [cavinresource.com]
- 8. Sodium cyanide reagent grade, 97 143-33-9 [sigmaaldrich.com]
- 9. Sodium cyanide price,buy Sodium cyanide - chemicalbook [m.chemicalbook.com]
- 10. What Is Cyanide and How Does It Impact Your Industrial Process? - SAMCO Technologies [samcotech.com]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonylation - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. scienceinfo.com [scienceinfo.com]
- 25. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 26. Darzens Reaction [organic-chemistry.org]
- 27. Darzens reaction - Wikipedia [en.wikipedia.org]
- 28. jk-sci.com [jk-sci.com]
- 29. 4′-tert-Butylacetophenone (Standard) | CeMines [cemines.com]
- 30. store.p212121.com [store.p212121.com]
- 31. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 32. 4'-tert-Butylacetophenone, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 33. 4-tert-Butyltoluene price,buy 4-tert-Butyltoluene - chemicalbook [chemicalbook.com]
- 34. indiamart.com [indiamart.com]
- 35. 4-tert-Butyltoluene, 96% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 36. medchemexpress.com [medchemexpress.com]
- 37. intratec.us [intratec.us]
- 38. DGR Industrial Products, Inc. :: Generic Chemicals :: Morpholine, 250ml [chemical-supermarket.com]
- 39. echemi.com [echemi.com]
- 40. imarcgroup.com [imarcgroup.com]
- 41. spglobal.com [spglobal.com]
- 42. calpaclab.com [calpaclab.com]
- 43. Sulfur - Price - Chart - Historical Data - News [tradingeconomics.com]
- 44. labdepotinc.com [labdepotinc.com]
- 45. Sulphur Prices, News, Monitor, Market Analysis & Demand [chemanalyst.com]
Enantioselective synthesis of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid derivatives
An In-depth Technical Guide to the Enantioselective Synthesis of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic Acid Derivatives
This guide provides a comparative analysis of principal methodologies for the enantioselective synthesis of this compound, a key chiral building block. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices and providing objective, data-supported comparisons of asymmetric hydrogenation, chiral auxiliary-mediated alkylation, and enzymatic kinetic resolution.
Introduction: The Significance of Chiral Purity
2-Arylpropionic acids (profens) are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their pharmacological activity predominantly resides in the (S)-enantiomer, while the (R)-enantiomer is often less active or contributes to side effects.[1][2] For instance, (S)-ibuprofen exhibits a much stronger analgesic effect than its (R)-counterpart.[1] Although some (R)-profens can undergo metabolic chiral inversion to the active (S)-form in vivo, this process is often slow and incomplete.[3][4][5] Consequently, the direct synthesis of the pure, biologically active enantiomer is a critical objective in pharmaceutical development to enhance therapeutic efficacy and minimize patient dosage and potential toxicity.
This guide compares three premier strategies for accessing enantiomerically pure this compound, providing the technical details necessary to evaluate and implement these methods in a laboratory setting.
Methodology 1: Catalytic Asymmetric Hydrogenation
This approach represents the state-of-the-art in terms of atom economy and catalytic efficiency. The core principle involves the hydrogenation of a prochiral α,β-unsaturated acid precursor using a chiral transition metal catalyst. Recent advances have highlighted the efficacy of earth-abundant metals like nickel for this transformation.[6][7][8]
Principle of the Reaction
The synthesis begins with the preparation of 2-(4-(tert-butoxy)phenyl)acrylic acid. This substrate is then exposed to hydrogen gas in the presence of a catalytic amount of a chiral nickel complex, formed in situ from a nickel salt (e.g., Ni(OAc)₂) and a P-chiral phosphine ligand. The chiral ligand creates a stereochemically defined environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby generating the desired enantiomer of the final product with high enantiomeric excess (e.e.).[6][8]
Experimental Protocol: Nickel-Catalyzed Asymmetric Hydrogenation
Step 1: Synthesis of 2-(4-(tert-butoxy)phenyl)acrylic acid (Substrate)
-
This precursor can be synthesized via several standard organic chemistry methods, such as a Knoevenagel condensation between 4-(tert-butoxy)benzaldehyde and malonic acid followed by decarboxylation, or a Horner-Wadsworth-Emmons reaction.
Step 2: Asymmetric Hydrogenation
-
To a high-pressure autoclave equipped with a magnetic stir bar, add Ni(OAc)₂·4H₂O (e.g., 0.1 mol%) and the chiral phosphine ligand (e.g., (S,S)-BenzP*, 0.02 mol%).
-
Purge the autoclave with dry argon.
-
Add the solvent, 2,2,2-trifluoroethanol (TFE), under argon.
-
Add the substrate, 2-(4-(tert-butoxy)phenyl)acrylic acid (1.0 equivalent).
-
Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 30-60 bar H₂.
-
Heat the reaction mixture to 60 °C and stir vigorously for 24-72 hours, monitoring the conversion by TLC or ¹H NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis, typically after conversion to the methyl ester with diazomethane or TMS-diazomethane for better resolution.
Workflow and Mechanistic Rationale
The choice of a protic, fluorinated solvent like TFE is crucial as it facilitates the protonolysis of the key C-Ni bond in the rate-determining step via intramolecular proton transfer from the substrate's carboxylic acid group.[6] The P-chiral ligand's structure is paramount for achieving high enantioselectivity.
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Methodology 2: Chiral Auxiliary-Mediated Alkylation
A classic and robust strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate.[9] Evans' oxazolidinone auxiliaries are particularly effective for the α-alkylation of carboxylic acid derivatives, offering high levels of stereocontrol and predictable outcomes.[9][10][11]
Principle of the Reaction
The (4-(tert-butoxy)phenyl)acetic acid is first coupled to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). The resulting imide is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid lithium enolate.[12] The bulky substituent on the auxiliary sterically blocks one face of the enolate, directing an incoming electrophile (e.g., methyl iodide) to the opposite face. This results in a highly diastereoselective methylation. Finally, the chiral auxiliary is cleaved hydrolytically, releasing the desired enantiomerically pure acid.[11]
Experimental Protocol: Evans' Auxiliary Alkylation
Step 1: Imide Formation
-
In a round-bottom flask, dissolve (4-(tert-butoxy)phenyl)acetic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir until gas evolution ceases, indicating the formation of the acid chloride. Remove volatiles under vacuum.
-
In a separate flask under argon, dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF. Cool to -78 °C.
-
Add n-butyllithium (1.0 eq) dropwise and stir for 15 minutes.
-
Add the previously prepared acid chloride solution dropwise to the lithiated auxiliary. Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the resulting N-acyloxazolidinone by column chromatography.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.
-
Add LDA (1.1 eq), freshly prepared or as a solution, dropwise. Stir for 30 minutes to form the enolate.
-
Add methyl iodide (1.5 eq) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the product by column chromatography to isolate the methylated imide. The diastereomeric ratio can be determined by ¹H NMR.[10]
Step 3: Auxiliary Cleavage
-
Dissolve the purified methylated imide in a mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the mixture vigorously for several hours.
-
Quench the excess peroxide with sodium sulfite solution.
-
Acidify the mixture with HCl to protonate the carboxylic acid and extract with ethyl acetate. The aqueous layer contains the recovered chiral auxiliary.
-
Purify the organic extract to yield the enantiomerically pure this compound.
Logical Relationship Diagram
This diagram illustrates the sequence from prochiral acid to the final enantiopure product.
Caption: Logical workflow for chiral auxiliary-mediated synthesis.
Methodology 3: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Kinetic resolution separates enantiomers from a racemic mixture by leveraging an enzyme's ability to selectively react with one enantiomer over the other.[2] Lipases and esterases are commonly used for the resolution of 2-arylpropionic acid esters.[13][14][15]
Principle of the Reaction
A racemic ester of this compound is prepared first. This racemic mixture is then incubated with a lipase (e.g., from Candida rugosa or Pseudomonas fluorescens) in an aqueous buffer system. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (typically the (S)-enantiomer for many lipases) into the corresponding carboxylic acid, leaving the other enantiomer ((R)-ester) unreacted.[16] The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product acid and the remaining ester. The resulting acid and unreacted ester can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Step 1: Synthesis of Racemic Ethyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate
-
Dissolve racemic this compound in excess ethanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.
-
After completion, neutralize the acid, extract the ester with an organic solvent, and purify.
Step 2: Enzymatic Hydrolysis
-
In a temperature-controlled vessel, suspend the racemic ethyl ester in a phosphate buffer (e.g., pH 7.0). A co-solvent like DMSO (5%) may be needed to improve substrate solubility.[13]
-
Add the lipase (e.g., Amano Lipase AK from Pseudomonas fluorescens). The enzyme can be free or immobilized for easier recovery.[15]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC to determine the conversion percentage.
-
When the conversion reaches ~50%, stop the reaction by filtering off the enzyme (if immobilized) or by acidifying the mixture to pH ~2 to denature the enzyme.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Separate the (S)-acid from the unreacted (R)-ester. This is typically achieved by a basic aqueous wash, which extracts the acidic product into the aqueous phase.
-
Acidify the aqueous phase to recover the (S)-acid and extract. The organic phase contains the unreacted (R)-ester.
-
The (R)-ester can be hydrolyzed chemically to obtain the (R)-acid, or racemized and recycled.
Process Diagram
This diagram shows the separation of enantiomers through selective enzymatic reaction.
Caption: Diagram of enzymatic kinetic resolution process.
Comparative Analysis
The selection of a synthetic strategy depends on factors such as desired scale, cost, efficiency, and available equipment. The following table provides a direct comparison of the three methodologies.
| Parameter | Catalytic Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Alkylation | Enzymatic Kinetic Resolution |
| Enantioselectivity | Excellent (>99% e.e. achievable)[6] | Excellent (>98% d.e. common)[10][17] | Good to Excellent (can exceed >99% e.e.)[15] |
| Theoretical Yield | ~100% | ~100% | 50% (Maximum) |
| Atom Economy | Very High | Low (Stoichiometric auxiliary) | Moderate |
| Catalyst/Reagent Loading | Very Low (S/C ratio up to 10,000)[8] | Stoichiometric (100 mol%) | Catalytic (typically by weight) |
| Operational Complexity | High (Requires high-pressure equipment) | High (Multiple steps, cryogenic conditions) | Moderate (Requires pH & temp control) |
| Key Advantage | Highest efficiency and atom economy | High reliability and predictability | Mild, "green" conditions; high selectivity |
| Key Disadvantage | High initial cost for catalyst/ligand | Poor atom economy, multiple steps | Maximum 50% yield for desired enantiomer |
Expert Insights & Causality:
-
For Industrial Scale & Efficiency: Catalytic asymmetric hydrogenation is the superior choice. Its high turnover number (S/C ratio) and excellent atom economy make it the most cost-effective and sustainable option for large-scale production, despite the initial investment in high-pressure reactors and specialized catalysts.[8][18]
-
For Flexibility & Reliability in R&D: Chiral auxiliary methods, particularly those using Evans' auxiliaries, are exceptionally reliable and well-documented.[9][10] They are often the go-to method in a research or discovery setting where substrate scope needs to be explored and a dependable, high-selectivity route is required without optimization of a catalytic system. The stoichiometric nature and multiple steps are less of a concern on a smaller scale.
-
For Green Chemistry & Specific Applications: Enzymatic resolution is ideal when mild reaction conditions are paramount to avoid degradation of sensitive functional groups.[16] While the theoretical yield is capped at 50%, this is often acceptable, especially if the undesired enantiomer can be racemized and recycled. The high selectivity of enzymes can sometimes solve separation challenges that are difficult to address with traditional chemical methods.[13]
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several distinct and powerful strategies. Asymmetric hydrogenation stands out for its catalytic efficiency and industrial applicability. Chiral auxiliary-mediated alkylation offers a robust and predictable route ideal for research and development. Finally, enzymatic kinetic resolution provides a highly selective and environmentally benign option. The optimal choice is dictated by the specific project goals, balancing the need for efficiency, scale, cost, and operational simplicity.
References
-
Raj, N. K., & Prasanna, V. D. (2009). Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]
-
Raj, N. K., & Prasanna, V. D. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. PubMed. [Link]
-
Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13), 1353-1360. [Link]
-
Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Taylor & Francis Online. [Link]
-
Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 78(9), 1251. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Gao, R., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 706435. [Link]
-
Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]
-
Sehgal, A., & Kelly, R. M. (2004). Enantiomeric Resolution of 2-Aryl Propionic Esters with Hyperthermophilic and Mesophilic Esterases: Contrasting Thermodynamic Mechanisms. ResearchGate. [Link]
-
Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(5), 289-296. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]
-
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(19), 6653. [Link]
-
Amoroso, R., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry, 2006(14), 3271-3278. [Link]
-
Gunjal, D. B., et al. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Journal of Chemical Sciences, 107(2), 111-115. [Link]
-
Gerasimova, E. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]
-
Allen, A. E., & MacMillan, D. W. C. (2011). Asymmetric Synthesis of (S)-Ketoprofen. Synfacts, 2011(06), 0697. [Link]
-
Knadler, M. P., & Hall, S. D. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology, 38(24), 4389-4395. [Link]
-
Zhang, Z., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 15(1), 5482. [Link]
-
Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
-
Zhang, Z., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. ResearchGate. [Link]
-
Zhang, Z., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Research Communities by Springer Nature. [Link]
-
Zhang, Z., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 15, 5482. [Link]
-
Wang, D., et al. (2021). Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency. Organic Letters, 23(5), 1835–1840. [Link]
-
Williams, K. M., et al. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical Pharmacology, 42(10), 1905-1911. [Link]
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. ias.ac.in [ias.ac.in]
- 3. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 5. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. york.ac.uk [york.ac.uk]
- 18. communities.springernature.com [communities.springernature.com]
Comparative study of catalysts for the synthesis of 4-tert-butoxyphenylacetic acid
A Comparative Guide to Catalytic Syntheses of 4-tert-Butoxyphenylacetic Acid
This guide provides an in-depth comparative analysis of catalytic methodologies for the synthesis of 4-tert-butoxyphenylacetic acid, a significant intermediate in the development of pharmaceuticals and specialized chemical agents. We will explore distinct catalytic strategies, offering a side-by-side performance evaluation grounded in experimental data and mechanistic principles. This document is intended for researchers, chemists, and process development professionals seeking to identify the most effective synthetic route based on criteria such as yield, safety, and scalability.
Introduction: The Significance of 4-tert-Butoxyphenylacetic Acid
4-tert-Butoxyphenylacetic acid serves as a crucial building block in organic synthesis. The presence of the tert-butoxy protecting group on the phenol offers a strategic advantage, allowing for selective reactions at the carboxylic acid moiety before a final deprotection step to reveal the phenolic hydroxyl group. Its derivatives are explored in various fields, including the development of anti-inflammatory drugs and other biologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for its practical application.
This guide will compare two primary catalytic pathways: the classic Willgerodt-Kindler reaction and a modern approach utilizing Phase-Transfer Catalysis (PTC).
Overview of Primary Synthetic Strategies
The synthesis of 4-tert-butoxyphenylacetic acid can be approached from several angles, primarily differing in the method used to construct the acetic acid side chain. We will focus on two mechanistically distinct and industrially relevant catalytic methods.
-
Willgerodt-Kindler Reaction: This powerful one-pot reaction transforms an aryl ketone (4-tert-butylacetophenone) directly into a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2] The reaction is typically catalyzed by the amine reagent itself in the presence of elemental sulfur.
-
Phase-Transfer Catalysis (PTC): This method excels at facilitating reactions between reagents located in different immiscible phases (e.g., an aqueous inorganic salt and an organic substrate).[3] For this synthesis, a two-step approach is common: (1) PTC-catalyzed nucleophilic substitution (cyanation) of a 4-tert-butoxyphenylmethyl halide, followed by (2) hydrolysis of the resulting nitrile to the carboxylic acid.
Logical Flow of Synthetic Pathways
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Detailed Experimental Protocols
The following protocols are representative examples for each synthetic strategy. Standard laboratory safety procedures should be followed, especially when handling toxic reagents like sodium cyanide.
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
This protocol is adapted from a documented procedure for the synthesis of 4-tert-butylphenylacetic acid.
[4]Materials:
-
4-tert-Butylacetophenone
-
Morpholine
-
Elemental Sulfur
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ethanol (Anhydrous and 50% aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-tert-butylacetophenone, morpholine, and sulfur powder.
-
Thioamidation: Heat the mixture to 210°C under constant stirring. Maintain this temperature for 12 hours. The reaction is typically performed neat.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into anhydrous ethanol. A yellow precipitate of the crude thioamide will form. Filter the solid and wash with cold ethanol.
-
Hydrolysis: Prepare a solution of glacial acetic acid and concentrated sulfuric acid. Add the crude yellow thioamide to this acidic solution and stir.
-
Product Precipitation: Pour the hydrolysis reaction solution into a beaker of cold water. The crude 4-tert-butylphenylacetic acid will precipitate as a solid.
-
Purification: Cool the mixture for several hours to maximize precipitation. Filter the crude product. Recrystallize the solid from a 50% aqueous ethanol solution to obtain pure, crystalline 4-tert-butylphenylacetic acid.
[4]#### Protocol 2: Synthesis via Phase-Transfer Catalysis
This protocol is a generalized procedure based on established PTC principles for cyanation followed by hydrolysis.
Materials:
-
4-tert-Butoxyphenylmethyl chloride
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Cyanation Reaction:
-
In a flask equipped with a stirrer and condenser, add 4-tert-butoxyphenylmethyl chloride and toluene.
-
In a separate vessel, prepare an aqueous solution of sodium cyanide. Caution: NaCN is highly toxic.
-
Add the aqueous NaCN solution to the organic solution. Add a catalytic amount of TBAB (1-5 mol%).
-
Heat the biphasic mixture to 60-80°C and stir vigorously for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
-
Workup and Isolation of Nitrile:
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-tert-butoxyphenylacetonitrile.
-
-
Hydrolysis of Nitrile:
-
Combine the crude nitrile with a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours, monitoring for the cessation of ammonia evolution.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate.
-
-
Purification:
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 4-tert-butylphenylacetic acid. Recrystallization can be performed if higher purity is required.
-
Conclusion and Recommendations
Both the Willgerodt-Kindler reaction and the Phase-Transfer Catalysis route are viable methods for synthesizing 4-tert-butoxyphenylacetic acid.
-
The Willgerodt-Kindler reaction is a robust, albeit harsh, method that is advantageous when 4-tert-butylacetophenone is the more accessible starting material. Its one-pot nature (for the thioamide formation) is appealing, but the high energy input is a significant drawback.
[4]* The Phase-Transfer Catalysis pathway represents a greener, more modern approach. I[5]ts mild conditions and high catalytic efficiency are significant advantages. However, it requires a two-step process and the use of highly toxic cyanide, which necessitates specialized handling and waste disposal infrastructure.
For laboratory-scale synthesis where safety protocols for cyanide are in place, the PTC method often provides a more controlled and energy-efficient process. For large-scale industrial production, the choice may depend on a detailed cost analysis of starting materials, energy consumption, and waste treatment, with the PTC route often being favored for its alignment with green chemistry principles.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
-
Wikipedia. (2023). Willgerodt rearrangement. Available at: [Link]
-
TSI Journals. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Organic Chemistry: An Indian Journal. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]
-
American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. Available at: [Link]
- The Hive. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone.
-
Imperial College London. (n.d.). Synthetic Route 1: The Non Stereospecific Option. Available at: [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
Michigan State University Chemistry. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]
- Google Patents. (2013). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
ResearchGate. (2015). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Available at: [Link]
- Google Patents. (2007). CN1927809A - Preparation method of t-butylphenyl acetic acid.
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-tert-butoxyphenylacetic Acid
Introduction: The Critical Role of Purity in Research and Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality control metric; it is a cornerstone of scientific validity and therapeutic safety. 4-tert-butoxyphenylacetic acid is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the generation of toxic byproducts, and complications in regulatory approval processes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of commercially available 4-tert-butoxyphenylacetic acid. We will delve into a multi-pronged analytical approach, leveraging orthogonal techniques to provide a holistic and reliable assessment of purity. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established analytical principles.
Understanding the Analyte: 4-tert-butoxyphenylacetic Acid and Its Potential Impurities
Before embarking on any analytical endeavor, a thorough understanding of the target molecule and its likely impurities is paramount.
Chemical Structure of 4-tert-butoxyphenylacetic Acid:
Caption: Chemical structure of 4-tert-butoxyphenylacetic acid.
A common synthetic route to 4-tert-butoxyphenylacetic acid involves the Willgerodt-Kindler reaction of 4-tert-butylacetophenone, followed by hydrolysis.[1] This synthesis provides clues to potential process-related impurities:
-
Unreacted Starting Material: 4-tert-butylacetophenone.
-
Intermediates: Such as the morpholide intermediate from the Willgerodt-Kindler reaction.
-
Byproducts of Side Reactions: Including compounds from oxidation or incomplete reaction.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for a multi-modal approach, employing orthogonal methods that measure different physicochemical properties of the analyte and its potential impurities. This guide will focus on three key techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A cornerstone of pharmaceutical analysis for separating and quantifying organic molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, often requiring derivatization for polar analytes like carboxylic acids.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that allows for the direct determination of purity without the need for a specific certified reference material of the analyte.
Caption: Overall workflow for the purity assessment of 4-tert-butoxyphenylacetic acid.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For substituted phenylacetic acids, reversed-phase HPLC is the method of choice.[2][3][4] The method proposed here is adapted from established procedures for similar aromatic carboxylic acids.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Justification: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a C18 column.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Justification: The phenylacetic acid moiety exhibits significant absorbance in the lower UV range.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-tert-butoxyphenylacetic acid sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is typically assessed by area percentage, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
-
For more accurate quantification of specific impurities, reference standards of those impurities would be required.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: GC-MS offers high separation efficiency and provides structural information from the mass spectra, which is invaluable for impurity identification. Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.[5] Silylation and alkylation are common derivatization techniques.[6][7]
Protocol:
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the 4-tert-butoxyphenylacetic acid sample into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of the main component (as the silylated derivative).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard.[8][9] Its key advantage is that it does not require a reference standard of the analyte itself for purity determination.[10]
Protocol:
-
Materials:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-tert-butoxyphenylacetic acid sample and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Critical Parameters:
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation and accurate integration. A d1 of 30 seconds is a conservative starting point.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. For 4-tert-butoxyphenylacetic acid, the singlet from the tert-butyl group or the aromatic protons can be used.
-
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Data Presentation and Comparison
To facilitate a clear comparison of different commercial batches of 4-tert-butoxyphenylacetic acid, the results from the analytical techniques should be tabulated.
Table 1: Hypothetical Purity Data for Commercial 4-tert-butoxyphenylacetic Acid Batches
| Supplier | Batch No. | HPLC Purity (Area %) | GC-MS Purity (Area %) | qNMR Purity (%) | Major Impurities Identified by GC-MS |
| A | 12345 | 99.2% | 99.0% | 99.1% | 4-tert-butylacetophenone (0.3%) |
| B | 67890 | 98.5% | 98.2% | 98.4% | 4-tert-butylacetophenone (0.8%), Unknown (m/z...) |
| C | 11223 | 99.8% | 99.7% | 99.9% | Below limit of detection |
Trustworthiness and Self-Validation
The strength of this benchmarking guide lies in its multi-faceted, self-validating approach.
-
Orthogonal Techniques: By using HPLC, GC-MS, and qNMR, we are probing the sample with different analytical principles. A high degree of agreement between the purity values obtained from these independent methods provides strong confidence in the results.
-
Impurity Identification: GC-MS provides structural information that can be used to identify unknown impurities. This is a significant advantage over techniques that only provide quantitative data.
-
Primary Ratio Method: qNMR serves as a primary method for purity assignment, anchoring the results to a certified reference material of a different compound, which enhances the metrological traceability of the measurement.
Conclusion: A Framework for Informed Decision-Making
The purity of chemical reagents is a critical variable that can significantly impact the outcome of research and development activities. This guide has provided a comprehensive framework for benchmarking the purity of commercial 4-tert-butoxyphenylacetic acid using a combination of HPLC-UV, GC-MS, and qNMR. By adopting this multi-modal approach, researchers can gain a thorough understanding of the purity profile of their materials, identify potential impurities, and make informed decisions about the suitability of a particular batch for their specific application. The principles and protocols outlined herein are designed to be adaptable and can serve as a valuable resource for ensuring the quality and integrity of chemical starting materials in any high-stakes scientific endeavor.
References
-
Gros, M., Petrović, M., & Barceló, D. (2006). Development of a multi-residue analytical methodology based on liquid chromatography-tandem mass spectrometry for screening and trace level determination of pharmaceuticals in surface and wastewaters. Journal of Chromatography A, 1110(1-2), 104-113. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 75(4), 834-851. [Link]
-
Knapp, D. R. (1979). Handbook of analytical derivatization reactions. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). SRM 350b - Benzoic Acid (Calorimetric Standard). [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
-
Burton, I. W., & Nickerson, B. (2008). The development of certified reference materials for quantitative NMR. Accreditation and Quality Assurance, 13(11), 643-649. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]
-
Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
British Pharmacopoeia. (n.d.). phenylacetic acid - Reference Standards catalogue. [Link]
- Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis.
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
CPAChem. (n.d.). Analytical CRM. [Link]
-
Briti S. (n.d.). Certified Reference Material. [Link]
- Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
Sources
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. qNMR - BIPM [bipm.org]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (CAS No. 64544-73-4). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are synthesized from established best practices in chemical waste management and are grounded in authoritative guidelines.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical waste is governed by the principle of "cradle-to-grave" management, a concept enforced by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2] This means that the responsibility for hazardous waste lies with the generator—from the moment it is created to its final disposal.[2] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this responsibility effectively.
Hazard Profile of this compound
Assumed Hazard Characteristics:
| Hazard Category | Potential Risk | Rationale |
| Eye Irritation | Causes serious eye irritation. | Based on the hazard profile of the parent compound, phenylacetic acid.[3][4] |
| Skin Irritation | May cause skin irritation upon prolonged contact. | A common characteristic of many organic acids.[7][8][9] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | Based on the hazard profile of a similar compound, 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid.[7] |
| Aquatic Toxicity | May be harmful to aquatic life. | A potential hazard for many synthetic organic compounds. |
Given these potential hazards, this compound should be treated as a hazardous waste unless definitively determined otherwise through analytical testing.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Identification and Characterization
The first crucial step is to correctly identify the waste. All waste containing this compound, including pure unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, and pipette tips), must be considered for proper disposal.
Step 2: Segregation of Waste Streams
Proper segregation is essential to prevent dangerous chemical reactions and to facilitate compliant disposal.[6]
-
Solid Waste: Collect solid this compound and contaminated labware in a designated, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept apart from reducing agents and organic compounds.[6]
-
Aqueous vs. Organic Solutions: If the compound is dissolved in an organic solvent, it should be disposed of in a halogenated or non-halogenated organic waste container, as appropriate. Aqueous solutions should be collected separately.
Step 3: Containerization and Storage
Proper containerization is a cornerstone of safe laboratory practice.
-
Container Selection: Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with secure, screw-on caps are generally suitable.[6][10]
-
Container Condition: Ensure containers are in good condition, free from cracks or leaks, and have a tightly fitting lid.[6]
-
Filling Level: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[6]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA).[2][6] The SAA should be at or near the point of generation and under the control of the operator.[2]
Step 4: Labeling
Accurate and complete labeling is a strict regulatory requirement.[2][10]
All hazardous waste containers must be labeled with the following information:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
The approximate percentage of each component in the case of mixtures.
-
The date when the waste was first added to the container (accumulation start date).[10]
-
The name and contact information of the principal investigator or laboratory supervisor.[10]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste contractor.[1]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup procedures and may provide pre-printed hazardous waste labels.[10]
-
Waste Pickup Request: Follow your institution's procedure for requesting a waste pickup. This may involve submitting an online form or a paper request.[10]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of. These records are essential for regulatory compliance.[2][5]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
It is imperative to understand that certain disposal methods are strictly prohibited due to their potential to harm human health and the environment.
-
Sewer Disposal: Do not dispose of this compound down the drain.[1][10] While some neutralized acidic wastes may be permissible for drain disposal with explicit permission from EHS, this is not a general rule and requires a case-by-case evaluation.[5][6]
-
Regular Trash Disposal: This chemical and any materials contaminated with it must not be disposed of in the regular trash.[1][10]
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a compliant disposal method.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
-
Conclusion
The responsible management and disposal of laboratory chemicals are paramount to a safe and sustainable research environment. By adhering to the detailed procedures in this guide, researchers and laboratory personnel can ensure the safe handling of this compound from its point of generation to its final disposal, thereby protecting themselves, their colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- University of Tennessee, Knoxville - Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- CLP Magazine. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- MedChemExpress. (2024, February 18). 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Acetic Acid Safety Data Sheet.
- CPAChem. (2023, May 17). Phenylacetic acid Safety Data Sheet.
- Carl ROTH. (n.d.). Acetic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2011, December 15). Phenylacetic acid Safety Data Sheet.
- Carl ROTH. (2025, March 31). Acetic acid Safety Data Sheet.
- Cayman Chemical. (2025, July 29). Phenylacetic Acid Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Phenylacetic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Maryland - Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- BOC Sciences. (2024, September 18). (R)-tert-butyl 2-(2-(benzyloxycarbonylaMino)-2-phenylacetaMido)acetate Safety Data Sheet.
- Chemical Bull. (2025, September 25). Butyl Phenylacetate Material Safety Data Sheet.
- Fisher Scientific. (2010, November 16). Phenoxyacetic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2010, November 16). Phenoxyacetic acid Safety Data Sheet.
Sources
- 1. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
A Researcher's Guide to Safely Handling 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
An In-Depth Technical Guide for Laboratory Professionals
Understanding the Risks: A Hazard Profile
Based on the hazard classifications of analogous compounds, this compound should be handled as a substance that is:
These hazards necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure.
Core Protective Measures: Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling this and similar chemical compounds. The following sections detail the minimum required PPE and provide guidance for selecting the appropriate level of protection for various laboratory procedures.
Eye and Face Protection: Shielding Against Serious Injury
Given the high risk of serious eye damage, robust eye and face protection is critical.[1]
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1 compliant safety glasses with side shields are mandatory.
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, such as transferring solutions or working with heated materials, a full face shield worn over safety glasses is required.[1] Chemical safety goggles also offer a higher level of protection against splashes.[3]
Causality: The carboxylic acid moiety present in the molecule can cause significant irritation and damage to the delicate tissues of the eye. A splash could lead to irreversible harm.
Skin and Body Protection: Preventing Dermal Exposure
Preventing skin contact is crucial to avoid irritation.[1][4]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[5] For prolonged contact or immersion, consult a glove manufacturer's compatibility chart. Always use proper glove removal technique to avoid contaminating your hands.[1]
-
Laboratory Coat: A standard laboratory coat should be worn at all times and must be fully buttoned.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.
Causality: The acidic nature and potential reactivity of the compound can lead to localized skin irritation upon contact.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation necessitates careful management of airborne particles and vapors.[1]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1]
-
Respiratory Masks: If a fume hood is not available for a specific procedure, or if there is a risk of generating significant dust (e.g., during weighing), a NIOSH-approved N95 or higher-rated particulate respirator should be used.[4][6]
Causality: Fine powders can be easily aerosolized, and if inhaled, can irritate the mucous membranes of the respiratory system.
Operational Protocols: From Receipt to Disposal
Safe handling extends beyond simply wearing PPE. The following procedural steps are designed to minimize risk at every stage of the compound's lifecycle in the laboratory.
Summary of PPE for Different Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing | Safety glasses with side shields | Nitrile gloves | N95 respirator (if not in a fume hood) | Lab coat |
| Dissolution/Solution Prep | Safety glasses with side shields (Goggles/Face shield for larger volumes) | Nitrile gloves | Chemical fume hood | Lab coat |
| Chemical Reaction | Safety glasses with side shields (Goggles/Face shield recommended) | Nitrile gloves | Chemical fume hood | Lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl gloves | Appropriate respirator (based on spill size and location) | Chemical-resistant apron over lab coat |
Step-by-Step PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE based on the laboratory task.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any solid waste, including contaminated consumables like weighing paper and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be disposed of in a properly labeled hazardous waste container. Do not pour this chemical down the drain.[1]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[1][4]
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
-
CPAChem. (2023, May 17). Safety data sheet. Retrieved from [Link]
-
Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
